Pevonedistat

Catalog No.
S549055
CAS No.
905579-51-3
M.F
C21H25N5O4S
M. Wt
443.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pevonedistat

CAS Number

905579-51-3

Product Name

Pevonedistat

IUPAC Name

[(1S,2S,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-hydroxycyclopentyl]methyl sulfamate

Molecular Formula

C21H25N5O4S

Molecular Weight

443.5 g/mol

InChI

InChI=1S/C21H25N5O4S/c22-31(28,29)30-11-14-9-15(10-19(14)27)26-8-7-17-20(23-12-24-21(17)26)25-18-6-5-13-3-1-2-4-16(13)18/h1-4,7-8,12,14-15,18-19,27H,5-6,9-11H2,(H2,22,28,29)(H,23,24,25)/t14-,15+,18-,19-/m0/s1

InChI Key

MPUQHZXIXSTTDU-QXGSTGNESA-N

SMILES

Array

solubility

Soluble in DMSO, not soluble in water.

Synonyms

((1S,2S,4R)-4-(4-((1S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo(2,3-d)pyrimidin-7-yl)-2-hydroxycyclopentyl)methyl sulfamate, ((1S,2S,4R)-4-(4-((1S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo(2,3-d)pyrimidin-7-yl)-2-hydroxycyclopentyl)methyl sulphamate, 4-(4-((1S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo(2,3-d)pyrimidin-7-yl)-2-hydroxycyclopentyl methyl sulfamidate, MLN-4924, MLN4924, pevonedistat

Canonical SMILES

C1CC2=CC=CC=C2C1NC3=C4C=CN(C4=NC=N3)C5CC(C(C5)O)COS(=O)(=O)N

Isomeric SMILES

C1CC2=CC=CC=C2[C@H]1NC3=C4C=CN(C4=NC=N3)[C@@H]5C[C@H]([C@H](C5)O)COS(=O)(=O)N

The exact mass of the compound Pevonedistat is 443.16273 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclopentanes - Supplementary Records. It belongs to the ontological category of indanes in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Detailed Molecular Mechanism & Consequences

Author: Smolecule Technical Support Team. Date: February 2026

Pevonedistat's inhibition of NAE prevents the transfer of NEDD8 to cullin proteins, a step essential for the catalytic activity of CRLs [1]. Since CRLs regulate the degradation of approximately 20% of cellular proteins targeted by the proteasome, their inactivation has profound effects [2].

The following diagram illustrates the core neddylation pathway and how this compound disrupts it, leading to anti-tumor effects:

G NAE NEDD8-Activating Enzyme (NAE) N8Cullin NEDDylated Cullin (Active CRL) NAE->N8Cullin Neddylation NEDD8 NEDD8 NEDD8->NAE Cullin Cullin Protein (Inactive CRL) Cullin->N8Cullin Substrates CRL Substrates (e.g., CDT1, p21, p27) N8Cullin->Substrates  Ubiquitinates Degradation Proteasomal Degradation Substrates->Degradation Accumulation Substrate Accumulation Substrates->Accumulation Effects Cell Cycle Arrest Apoptosis DNA Damage This compound This compound (MLN4924) This compound->NAE  Inhibits Accumulation->Effects

The accumulation of these CRL substrates drives the anti-cancer effects of this compound:

  • Cell Cycle Arrest and DNA Damage: Accumulation of CDT1 leads to unscheduled DNA re-replication, causing DNA damage and genomic instability. Simultaneously, buildup of p21 and p27 induces cell cycle arrest [3] [2].
  • Induction of Apoptosis: Cell death occurs through both intrinsic and extrinsic apoptotic pathways. Key mechanisms include:
    • p53 Role: Wild-type p53 status enhances sensitivity to this compound-induced apoptosis [2].
    • Extrinsic Pathway: Involves caspase-8 and TRAIL-R2/DR5, often in a ligand-independent manner [2].
    • Intrinsic Pathway: Mediated by BAX/BAK activation [2].
    • Novel Regulators: Depletion of anti-apoptotic protein FLIP (CFLAR) sensitizes cells to this compound [2].

Key Experimental Findings & Protocols

Research across various cancer models provides evidence for this compound's mechanisms and its use in combination therapies.

Synergy with Standard-of-Care Chemotherapy

This compound demonstrates synergy with chemotherapeutic agents. In colorectal cancer (CRC) models, it shows strong synergy with SN38, the active metabolite of irinotecan [2].

  • Experimental Finding: The cell death induced by the this compound/SN38 combination was dependent on mitochondrial apoptosis through BAX/BAK, but occurred in a p53-independent manner. This is significant for treating advanced CRC, where TP53 mutations are frequent [2].
  • Relevant Protocol: A phase 1 study in pediatric solid and CNS tumors combined this compound with irinotecan and temozolomide (IRN/TMZ). The established schedule was [4]:
    • Cycle 1 (28-day cycle): this compound IV on Days 1, 8, 10, 12; IRN (50 mg/m² IV) and TMZ (100 mg/m² orally) on Days 8-12.
    • Subsequent cycles (21-day cycle): this compound on Days 1, 3, 5; IRN/TMZ on Days 1-5.
Synthetic Lethality with EGFR Pathway Inhibition

A synthetic lethality shRNA screen in CRC cell lines identified genes within the EGFR signaling pathway as hits, suggesting that targeting this pathway synergizes with NEDD8 inhibition [5].

  • Experimental Workflow:
    • Cell Lines: Four cetuximab-resistant CRC lines (RAS/RAF WT, KRAS-mutant, BRAF-mutant) with varying sensitivity to this compound were selected [5].
    • Screening: A custom pooled shRNA library covering 200 drug-target genes was transduced into the cells [5].
    • Selection & Analysis: Cells underwent 20 doublings (control) or 10 doublings (this compound-treated). Genomic DNA was extracted at start and endpoint, followed by NGS of shRNA constructs to identify significantly depleted shRNAs [5].
  • Validation: Combined blockade of NEDD8 and EGFR pathways (e.g., with BRAF or EGFR inhibitors) increased growth arrest and apoptosis in vitro and in vivo, overcoming compensatory feedback loops seen with single agents [5].

Clinical Trial Insights & Tolerability

Clinical trials have evaluated this compound across different cancers and combinations. The table below summarizes key efficacy and safety findings:

Cancer Type / Context Combination / Regimen Key Findings (Efficacy & Safety)
Pediatric Solid & CNS Tumors (Phase 1) Irinotecan + Temozolomide [4] RP2D: 35 mg/m² (Days 1, 3, 5). Responses: 2 PR, 6 SD ≥6 cycles. Tolerability: Well tolerated; no DLTs at RP2D.
B-Cell Chronic Lymphocytic Leukemia (CLL) (Ex Vivo) GSK-3β Inhibitor (CHIR-99021) [6] Effect: Synergistic cell death. Proposed Mechanism: Enhanced reduction of BCL2 expression.
Acute Myeloid Leukemia (AML) & Myelodysplastic Syndrome (MDS) (Phase III) Various Chemotherapies [3] Outcome: Setbacks due to toxicity & limited efficacy in broad populations. Outlook: Research focuses on biomarker-driven patient selection.

The most prominent dose-limiting toxicities observed in trials include grade ≥ 3 elevations in AST and ALT (liver enzymes), fatigue, anemia, and nausea/vomiting [4] [3].

Future Research Directions

Current research focuses on several key areas to fully realize this compound's therapeutic potential:

  • Combination Therapies: Exploring synergies with chemotherapy, radiotherapy, kinase inhibitors, and immune checkpoint inhibitors [5] [3] [6].
  • Biomarker Identification: Developing strategies to identify patient populations most likely to benefit, as responses can be highly variable [5] [3].
  • Expansion to Non-Oncologic Diseases: Investigating potential applications in inflammatory diseases, neuroprotection, and organ transplant rejection due to its immunomodulatory effects [3].

References

Molecular Characterization & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core molecular and mechanistic data for Pevonedistat.

Property Description
Molecular Formula C₂₁H₂₅N₅O₄S [1]
Molecular Weight 443.52 g·mol⁻¹ [2]
Primary Target NEDD8-activating Enzyme (NAE) [3] [2]
Mechanism AMP mimetic; forms covalent NEDD8-Pevonedistat adduct, inhibiting NAE [2]
Key Downstream Effect Inactivation of Cullin-RING Ligases (CRLs), leading to accumulation of CRL substrates [3] [4]
Biological Consequences Cell cycle arrest, apoptosis (programmed cell death), and sensitization to DNA-damaging agents [3] [2]

This compound's mechanism initiates a cascade of cellular events, which can be visualized as follows:

G This compound This compound NAE NEDD8-Activating Enzyme (NAE) This compound->NAE Inhibits CRLs Cullin-RING Ligases (CRLs) NAE->CRLs Prevents Activation Substrates Accumulation of CRL Substrates CRLs->Substrates Disrupts Degradation of Consequences Cell Cycle Arrest Apoptosis DNA Damage Substrates->Consequences

This compound mechanism of action cascade.

Key Preclinical and Clinical Findings

Research has elucidated how this compound induces cell death and its potential in combination therapies.

Induction of Apoptosis

In colorectal cancer (CRC) models, this compound-induced cell death involves both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways [3]. This process is significantly enhanced in cells with wild-type p53 [3]. Key mediators include:

  • Pro-caspase-8 (CASP8) and TRAIL-R2/DR5 (TNFRSF10B) for initiating the death signal.
  • BID protein, which cross-talks between the two pathways.
  • Depletion of the anti-apoptotic protein FLIP (CFLAR) was found to enhance apoptosis, identifying it as a novel resistance mediator [3].
Synergy with Chemotherapy

This compound shows strong synergy with various chemotherapeutics. In CRC, it synergized with SN38 (the active metabolite of irinotecan), inducing cell death that was dependent on the mitochondrial proteins BAX/BAK but, importantly, independent of p53 status [3]. This is a crucial finding for treating cancers with common TP53 mutations. A Phase 1 study in pediatric solid and CNS tumors also established that this compound (35 mg/m²) can be safely combined with irinotecan and temozolomide [5].

Research and Clinical Trial Data

The quantitative data from research and clinical trials is essential for a comprehensive understanding.

Pharmacological & Clinical Trial Data
Aspect Data Context / Source
In vitro Potency (IC₅₀) 4.7 nM Reduction of human tumor xenograft growth in mice [1]
Single Agent MTD 60 mg/m² Maximum Tolerated Dose in adults [5]
Combination MTD with Chemo 20-25 mg/m² MTD in adults when combined with other chemotherapies [5]
Recommended Phase 2 Dose 35 mg/m² In combination with irinotecan/temozolomide in pediatric patients [5]
Common Adverse Events Fatigue, anemia, nausea/vomiting, electrolyte abnormalities, transient liver transaminase elevation [5]
Key Experimental Protocols

A common experimental workflow for in vitro analysis of this compound's effects is outlined below.

G Step1 Cell Line Selection Step2 This compound Treatment (Common in vitro dose: ~30-300 nM) Step1->Step2 Step3 Downstream Analysis Step2->Step3 Step4 Viability & Death Assay (e.g., MTS, Annexin V/PI flow cytometry) Step3->Step4 Step5 Protein Analysis (Western Blot for e.g., p21, NOXA, NEDD8-Cullins, PARP cleavage) Step3->Step5 Step6 Genetic Manipulation (siRNA/CRISPR to validate targets like p53, CASP8) Step3->Step6

Typical in vitro experimental workflow for this compound.

Clinical Development Overview

This compound has been investigated primarily in hematological malignancies and in combination with other agents.

  • Key Indications Under Study: Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS) [4]. It has also been tested in solid tumors, lymphomas, and multiple myeloma [2].
  • Regulatory Status: The U.S. FDA granted this compound Breakthrough Therapy Designation for higher-risk MDS in 2020 [2]. As of the latest data, it remains an investigational drug and has not received full FDA approval.
  • Clinical Trial Findings: Early-phase trials demonstrated that this compound has modest clinical activity as a single agent [2]. The future development strategy focuses on combination therapies with standard-of-care drugs like hypomethylating agents (e.g., azacitidine) in MDS/AML and various chemotherapies in solid tumors [4] [5] [2].

Future Research Directions

The investigation of this compound continues to evolve, with several promising directions:

  • Novel Combinations: Research is exploring synergies with agents beyond traditional chemotherapy. A 2023 study highlighted that this compound sensitizes cancer cells to VSVΔ51 oncolytic virotherapy, suggesting a role in modulating the tumor microenvironment and anti-tumor immunity [6].
  • Biomarker Discovery: Identifying predictive biomarkers of response, such as specific genetic profiles of tumors (e.g., p53 status), is a critical area of research to select patients most likely to benefit [3].

References

Pevonedistat (MLN4924): Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Development Status

Pevonedistat (development codes MLN4924, TAK924) is a first-in-class, small molecule inhibitor of the NEDD8-activating enzyme (NAE) that has demonstrated promising anticancer activity across various hematological malignancies and solid tumors. As an AMP mimetic, it forms a stable covalent adduct with NEDD8 in the NAE catalytic pocket, effectively blocking the neddylation pathway and subsequent protein degradation processes crucial for cancer cell survival. The drug has received FDA Breakthrough Therapy Designation for higher-risk myelodysplastic syndromes (HR-MDS) and continues to be evaluated in multiple clinical trials, primarily in combination with established chemotherapeutic and targeted agents rather than as monotherapy [1].

The compound has a molecular formula of C₂₁H₂₅N₅O₄S and a molar mass of 443.52 g·mol⁻¹. Its chemical name is [(1S,2S,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-hydroxycyclopentyl]methyl sulfamate, featuring a complex structure that enables its specific interaction with the NEDD8 activation pathway [1] [2].

Mechanism of Action: Molecular Targeting of the Neddylation Pathway

NEDD8 Activation Enzyme Inhibition

This compound specifically targets the NEDD8-activating enzyme (NAE), a heterodimeric molecule consisting of amyloid beta precursor protein-binding protein 1 (APPBP1) and ubiquitin-like modifier activating enzyme 3 (UBA3). NAE functions as the essential E1 enzyme in the neddylation cascade, initiating the process through a sequential ATP-dependent mechanism:

  • In the initial step, NAE binds ATP and NEDD8, catalyzing the formation of a NEDD8-AMP intermediate
  • This intermediate then binds the adenylation domain of NAE
  • The NEDD8-AMP reacts with the catalytic cysteine in UBA3, transferring NEDD8 to form a high-energy thioester linkage
  • Fully loaded NAE carries two activated NEDD8 molecules (one as a thioester and another as an adenylate) [1]

This compound functions as an AMP mimetic that forms a stable covalent adduct with NEDD8 in the NAE catalytic pocket of UBA3 by reacting with the thioester-linked NEDD8 bound to the enzyme's catalytic cysteine. Critically, unlike the labile NEDD8-AMP intermediate, the NEDD8-pevonedistat adduct cannot be utilized in subsequent reactions necessary for NAE activity, resulting in potent and sustained inhibition of the neddylation pathway [1] [3].

Downstream Effects on Protein Degradation and Cellular Processes

Inhibition of NAE by this compound prevents activation of cullin-RING ligases (CRLs), which are critical for proteasome-mediated protein degradation. This disruption of CRL-mediated protein turnover leads to accumulation of various regulatory proteins that would normally be degraded, resulting in multiple downstream cellular effects [1]:

  • Cell cycle disruption: Accumulation of replication-licensing factors like CDT1 leads to DNA rereplication, triggering checkpoint activation, apoptosis, and senescence in cancer cells
  • DNA repair deficiency: Inhibition of NEDD8 activation impairs nucleotide excision repair (NER) and non-homologous end joining (NHEJ) pathways
  • Apoptosis induction: Deregulation of S-phase DNA synthesis promotes programmed cell death in dividing cells
  • Altered signaling: Accumulation of CRL substrates affects multiple signaling pathways including NF-κB

The effect of NEDD8 inhibition may be greater for cancer cells than normal cells due to potential synthetic lethality interactions, particularly in cancer cells with pre-existing deficiencies in DNA repair pathways due to epigenetic silencing of DNA repair genes [1].

G This compound This compound NAE NAE This compound->NAE Inhibits NEDD8_AMP NEDD8_AMP NAE->NEDD8_AMP ATP + NEDD8 CRL_Activation CRL_Activation NEDD8_AMP->CRL_Activation Neddylation Substrate_Accumulation Substrate_Accumulation NEDD8_AMP->Substrate_Accumulation Blocked Protein_Degradation Protein_Degradation CRL_Activation->Protein_Degradation Ubiquitination Apoptosis Apoptosis Substrate_Accumulation->Apoptosis Cell_Cycle_Disruption Cell_Cycle_Disruption Substrate_Accumulation->Cell_Cycle_Disruption DNA_Repair_Defect DNA_Repair_Defect Substrate_Accumulation->DNA_Repair_Defect

Figure 1: this compound Mechanism of Action - Inhibition of the NEDD8 Activation Pathway Disrupts CRL-Mediated Protein Degradation, Leading to Multiple Anticancer Effects

Clinical Development and Trial Data

Clinical Trial Progress and Findings

This compound has been evaluated in numerous clinical trials across various cancer types, with evolving understanding of its optimal application. Early phase I trials established preliminary safety profiles and identified hepatotoxicity as a dose-limiting concern, while later studies have focused predominantly on combination therapies to enhance efficacy [1] [3].

Table 1: Key Clinical Trial Findings for this compound

Trial Phase Cancer Type Combination Agents Key Findings Reference
Phase I AML and MDS None Modest clinical activity observed [1]
Phase I Relapsed/refractory multiple myeloma or lymphoma None Significant therapeutic effect [1]
Phase I Metastatic melanoma None Significant therapeutic effect [1]
Phase I Advanced solid tumors None Significant therapeutic effect [1]
Phase I Pediatric recurrent/refractory solid or CNS tumors Irinotecan + Temozolomide RP2D: 35 mg/m²; Well tolerated; 2 PR, 6 SD ≥6 cycles [3] [4]
Phase I Relapsed/refractory B-cell NHL Ibrutinib MTD: 50 mg/m²; ORR: 65% (100% in MCL) [5]

RP2D = Recommended Phase 2 Dose; PR = Partial Response; SD = Stable Disease; MTD = Maximum Tolerated Dose; ORR = Overall Response Rate; MCL = Mantle Cell Lymphoma

Recent pediatric clinical trials have established the recommended Phase 2 dose of this compound at 35 mg/m² when combined with irinotecan and temozolomide in children with recurrent or refractory solid or CNS tumors. The trial employed a rolling 6 design and evaluated escalating doses of this compound (15, 20, 25, and 35 mg/m²) with standard doses of IRN (50 mg/m² IV) and TMZ (100 mg/m² orally). Notably, the maximum tolerated dose was not exceeded, with only 2 of 12 (17%) patients experiencing cycle 1 dose-limiting toxicity at the RP2D [3] [4].

Combination Therapy Strategies

Research has increasingly focused on combination strategies to enhance the efficacy of this compound while managing its toxicity profile. Several promising combinations have emerged from preclinical and clinical studies:

Table 2: Promising Combination Strategies for this compound

Combination Category Specific Agents Proposed Mechanism Evidence Level
Chemotherapy Cytarabine, Cisplatin, Doxorubicin, Etoposide Enhanced apoptosis in ABC-DLBCL cells Preclinical [6]
Targeted Therapy Ibrutinib, Venetoclax, Selinexor Synergistic cell death in lymphoma models Preclinical/Phase I [6] [5]
Immunotherapy Anti-PD-1 antibodies Enhanced T-cell infiltration and activation Preclinical [7]
Oncolytic Virotherapy VSVΔ51 Increased viral infectivity through IFN response blockade Preclinical [8] [9]
Standard Pediatric Regimens Irinotecan + Temozolomide Improved response in solid/CNS tumors Phase I [3] [4]

In relapsed/refractory B-cell non-Hodgkin lymphoma, this compound combined with ibrutinib demonstrated a 65% overall response rate, with an impressive 100% response rate specifically in mantle cell lymphoma patients. The combination was generally manageable, with bruising (56%) and diarrhea (44%) as the most common adverse events, and atrial fibrillation occurring in 17% of patients [5].

Experimental Protocols and Methodologies

In Vitro Cell Viability and Apoptosis Assays

Cell viability assessment following this compound exposure is typically performed using ATP-based luminescent assays:

  • Plate cells at density of 0.25 × 10⁶ cells/mL in appropriate medium
  • Expose to this compound concentration range (e.g., 0.313 to 10 µM) for 24–72 hours at 37°C and 5% CO₂
  • Add Cell Titer-Glo Luminescent Viability Assay reagent (Promega)
  • Measure luminescence to determine ATP content as proxy for viability
  • Calculate IC₅₀ values using GraphPad Prism Software [6]

For apoptosis detection, multiple complementary methods are employed:

  • Annexin V/PI staining: Harvest this compound-exposed cells, wash with PBS, stain with Annexin V PE Cyanine7 and Sytox Blue, analyze by flow cytometry
  • PARP cleavage analysis: Detect cleavage products by Western blotting using specific anti-PARP antibodies
  • Cell cycle analysis: Fix cells in ice-cold 70% ethanol, incubate with RNase (5 µg/mL), stain with propidium iodide (5 µg/mL), analyze DNA content by flow cytometry [6]
Protein Expression Analysis by Western Blotting

To evaluate molecular mechanisms of this compound action, analyze changes in key regulatory proteins:

  • Lyse cells in RIPA buffer (20 mM Tris, 150 mM NaCl, 1% NP-40, 1 mM NaF, 1 mM sodium phosphate) supplemented with protease and phosphatase inhibitors
  • Separate proteins by SDS-PAGE, transfer to membranes
  • Probe with primary antibodies against targets of interest:
    • BCL-2 family proteins (Bcl-2, Bcl-XL, BAK, BAX, Mcl-1, Bid, Bim, Noxa, Puma)
    • NF-κB pathway components (p65)
    • Apoptosis markers (PARP, cleaved PARP)
    • Loading control (actin)
  • Incubate with appropriate HRP-conjugated secondary antibodies
  • Develop using ECL Western blotting detection reagents [6] [7]
Pharmacokinetic Analysis Protocols

Comprehensive pharmacokinetic studies for this compound employ validated analytical methods:

  • Sample collection: Collect blood samples at pre-dose, end infusion, 1, 2, 4, 6–8, and 24 hours post-infusion
  • Sample processing: Determine this compound concentration using validated liquid chromatography/tandem mass spectrometry (LC/MS/MS) assay
  • Non-compartmental analysis: Use WINNONLIN (Pharsight) for PK parameter calculation
  • Key parameters: Determine terminal elimination rate constant (λz), elimination half-life (t₁/₂), area under the curve (AUC₀–₂₄h and AUC₀–∞), clearance (dose/AUC₀–∞) [3]

For combination studies with irinotecan, additionally measure irinotecan, SN-38, SN-38 G, and APC metabolites using validated high-performance liquid chromatography (HPLC) methods [3].

Emerging Research Applications and Future Directions

Immunomodulatory Effects and Combination with Immunotherapy

Recent investigations have revealed that this compound possesses significant immunomodulatory properties that extend beyond its direct anticancer effects. Studies demonstrate that this compound-treated patient-derived CD8+ T cells upregulate TNFα and IFNγ and exhibit enhanced cytotoxicity. In syngeneic lymphoma models, this compound induces a CD8+ T-cell inflamed microenvironment and delays tumor progression. This anti-tumor effect diminishes when CD8+ T cells cannot engage tumors through MHC class I interactions, confirmed through either CD8+ T-cell depletion or genetic knockout of B2M [7].

Notably, concurrent blockade of NAE and PD-1 leads to enhanced tumor immune infiltration, T-cell activation, and chemokine expression, resulting in synergistic tumor growth restriction. Mechanistic studies suggest that this compound modulates T-cell function in a HIF-1α-dependent manner, as shRNA-mediated knockdown of HIF-1α (a CRL substrate) abrogates the in vitro effects of this compound. Single-cell RNA-Seq analyses of lymphoma patients receiving this compound therapy demonstrate upregulation of interferon response signatures in immune cells, providing rationale for checkpoint blockade-based combination therapy [7].

Sensitization to Oncolytic Virotherapy

Another emerging application involves combining this compound with oncolytic virotherapy. Research shows that this compound sensitizes cancer cells to VSVΔ51 oncolytic virotherapy by increasing viral infectivity through blockade of type I interferon response. This occurs via neddylation-dependent repression of ISGF3 and neddylation-independent inhibition of NF-κB nuclear translocation. This combination approach may expand the utility of oncolytic viruses to cancers that are not inherently type I IFN-signaling deficient [8] [9].

This enhanced therapeutic effect appears particularly promising for overcoming resistance to oncolytic virotherapy, though optimization of scheduling and dosing requires further investigation. The dual functionality of this compound—both stimulating anti-tumor immunity and enhancing viral infectivity—makes it an ideal component in combinational regimens with improved OV-mediated cancer immunotherapy [9].

Conclusion

This compound represents a pioneering approach in cancer therapy as the first clinically evaluated inhibitor of the neddylation pathway. Its unique mechanism of action, targeting protein degradation rather than direct kinase inhibition, provides a valuable strategy for disrupting multiple oncogenic processes simultaneously. While monotherapy activity has been modest, the greatest potential appears to lie in rational combinations with chemotherapy, targeted agents, immunotherapy, and emerging modalities like oncolytic virotherapy.

References

Pevonedistat (MLN4924): Drug Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics of Pevonedistat based on the search results.

Attribute Description
Drug Name This compound (also known as MLN4924) [1] [2]
Category Small molecule inhibitor [2]
Primary Target NEDD8-Activating Enzyme (NAE) [1] [2]
Mechanism of Action Inhibits neddylation, a process critical for the activation of Cullin-RING Ligases (CRLs), leading to the accumulation of specific proteins that trigger cell cycle arrest and apoptosis [1] [2].
Molecular Weight 443.2 g/mol [1]
CAS Number 905579-51-3 [1]

A Novel Therapeutic Strategy: Targeting YAP-driven Cancers

A key 2022 integrative pan-cancer analysis proposed this compound as a potential therapeutic agent for cancers driven by the YAP oncogene [2]. The study revealed the following logical relationship and strategy:

architecture YAP1 YAP1 Overexpression Skp2 Upregulates Skp2 YAP1->Skp2 SCF_Complex Skp2-SCF E3 Ligase Complex Skp2->SCF_Complex Neddylation Cullin-1 Neddylation SCF_Complex->Neddylation CRL_Activity CRL Activity & Protein Degradation Neddylation->CRL_Activity Cell_Proliferation Tumor Cell Proliferation CRL_Activity->Cell_Proliferation MLN4924 This compound (MLN4924) Effect Inhibits NAE Accumulates Cell Cycle Regulators MLN4924->Effect Blocks Effect->Neddylation  Disrupts

Research-proposed pathway for targeting YAP-driven cancers with this compound.

Key Findings from the Pan-Cancer Analysis

The study that proposed this strategy yielded several key quantitative findings, summarized below [2].

Analysis Type Finding / Correlation Implication
Differential Expression YAP1 was generally overexpressed in a wide range of cancers (pan-cancers). Establishes YAP1 as a relevant oncogene across multiple cancer types.
Prognostic Analysis YAP1 overexpression was significantly related to poor prognosis in Pancreatic Adenocarcinoma (PAAD). Highlights YAP1 as a potential prognostic marker.
Proliferation Correlation YAP1 expression was positively correlated with the proliferation marker MKI67 in almost all cancer types analyzed. Suggests a central role for YAP in driving tumor cell growth.
Drug Sensitivity Correlation SKP2 expression was negatively correlated with MLN4924 IC50 values (i.e., higher SKP2 expression associated with greater drug sensitivity). Identifies SKP2 expression as a potential predictive biomarker for this compound efficacy.

References

Mechanism of Action: Inhibiting the Neddylation Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Pevonedistat is a first-in-class, investigational inhibitor of the NEDD8-activating enzyme (NAE) [1] [2]. Its action is centered on disrupting the neddylation pathway, a crucial process for cell cycle regulation and survival, particularly in cancer cells.

The diagram below illustrates how this compound inhibits this pathway, leading to the accumulation of specific proteins that ultimately trigger cancer cell death.

G cluster_normal Normal Neddylation Pathway cluster_pevo This compound Inhibition NAE NEDD8-Activating Enzyme (NAE) NeddylatedCullin Neddylated Cullin (Activated CRL Complex) NAE->NeddylatedCullin Neddylation Cullin Cullin Protein SubstrateDegradation Degradation of Regulatory Proteins (e.g., CDT1, p27, NOXA) NeddylatedCullin->SubstrateDegradation  Activates CRL Complex CellCycle Uninterrupted Cell Cycle & Survival SubstrateDegradation->CellCycle Pevo This compound (MLN4924) NAE2 NEDD8-Activating Enzyme (NAE) Pevo->NAE2 Inhibits Cullin2 Cullin Protein (Not Neddylated) NAE2->Cullin2 Neddylation Blocked SubstrateAccumulation Accumulation of Regulatory Proteins Cullin2->SubstrateAccumulation Inactive CRL Complex Outcomes Cell Cycle Arrest Re-replication Stress Apoptosis (Cell Death) SubstrateAccumulation->Outcomes

In preclinical studies, this mechanism demonstrated anti-tumor activity in various models, including reduced xenograft growth in mice (IC₅₀ = 4.7 nM) [3]. The induction of apoptosis and senescence provides a strong rationale for its use in cancer treatment, particularly in myeloid malignancies and solid tumors [2] [4].

Clinical Development and Trial Data

This compound has been investigated in numerous clinical trials, primarily for hematological malignancies and some solid tumors. The key findings from recent studies are summarized in the tables below.

Table 1: Key Clinical Trials of this compound in Hematological Malignancies

Trial Identifier / Reference Phase Patient Population Regimen Key Efficacy Findings
This compound-2001 [1] 2 Higher-Risk MDS (HR-MDS), HR-CMML, AML This compound + Azacitidine vs Azacitidine alone FDA Breakthrough Therapy Designation based on overall survival (OS), event-free survival (EFS), complete remission (CR), and transfusion independence [1].
N/A [5] Preclinical & Animal Models Myeloproliferative Neoplasms (MPN) This compound ± Ruxolitinib Targeted malignant cells in vitro and in vivo via NF-κB inhibition; reduced disease burden and improved survival in mouse models [5].
N/A [2] Multiple MDS and AML This compound + HMAs (Azacitidine/Decitabine) Demonstrated safety profile and promising clinical activity, forming basis for multiple combination trials [2].

Table 2: Clinical Trial of this compound in Pediatric Solid Tumors

Trial Aspect Details
Reference ADVL1615 (NCT03323034) [4]
Phase 1
Patient Population Pediatric patients with recurrent or refractory solid or central nervous system (CNS) tumors.
Combination Therapy Irinotecan (IRN) and Temozolomide (TMZ).
Recommended Phase 2 Dose (RP2D) 35 mg/m² IV on Days 1, 3, and 5 of a 21-day cycle.
Safety Profile Well-tolerated. Most common adverse events: hematological toxicities, nausea/vomiting, fatigue, electrolyte abnormalities [4].
Efficacy 27% of patients achieved either a partial response (PR = 7%) or prolonged stable disease (SD = 20%) [4].

Experimental Protocol for Preclinical Research

For researchers using this compound in laboratory studies, here is a detailed protocol based on the product information and methodologies cited in the literature.

Table 3: Experimental Use Guidelines for this compound (MLN4924)

Parameter Specification

| Product Information | - Molecular Weight: 443.2 g/mol

  • Purity: >98%
  • CAS Number: 905579-51-3
  • Solubility: Soluble in DMSO at 10 mg/ml [3]. | | Stock Solution Preparation | - Stock Concentration: For a 5 mM stock, reconstitute 1 mg of lyophilized powder in 451.2 µl of DMSO [3]. | | Storage Conditions | - Lyophilized powder: Store at -20°C, desiccated. Stable for 24 months.
  • Solution: Store at -20°C. Use within 3 months. Aliquot to avoid multiple freeze-thaw cycles [3]. | | Treatment in Cell-Based Assays | - Working Concentrations: Vary depending on the desired effect and cell type. Literature reports a range from nanomolar to low micromolar.
  • Example (Cytotoxicity): In colony-forming assays with myelofibrosis (MF) patient samples, this compound preferentially inhibited MF colony growth compared to normal colonies [5].
  • Duration: Treatment length can vary; common periods are 48-72 hours for apoptosis assays, but should be optimized for the specific readout. |

Future Directions and Conclusion

The development of this compound represents a novel approach to targeting protein degradation pathways in cancer.

  • Ongoing Trials: A Phase 1 clinical trial combining this compound with ruxolitinib has been initiated for myelofibrosis (MF) based on strong preclinical rationale [5]. Phase 3 studies are ongoing in HR-MDS, HR-CMML, and AML [1].
  • Potential and Precision: As a first-in-class NAE inhibitor, this compound has the potential to be the first novel treatment for HR-MDS in over a decade [1]. Its activity supports further study in pediatric solid tumors and as a combination partner to overcome the limitations of current therapies.

References

Comprehensive Scientific Review of Pevonedistat (MLN4924): Mechanism, Clinical Applications, and Research Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Molecular Mechanism of Action

Pevonedistat (MLN4924) is a first-in-class small molecule inhibitor that represents a novel approach in targeted cancer therapy. As a potent and selective inhibitor of the NEDD8-activating enzyme (NAE), this compound disrupts the neddylation pathway - a crucial post-translational modification system that regulates protein degradation and cellular homeostasis. The NAE enzyme is part of the NEDD8 conjugation pathway involving the ubiquitin-like NEDD8 protein and cullin-RING ligases (CRLs). NAE is responsible for the covalent attachment of NEDD8 to cullin proteins, a process termed neddylation, which results in a conformational change within CRLs that is essential for their activation [1] [2].

The inhibition of NAE by this compound (IC50 = 4.7 nM) prevents neddylation of cullin proteins, leading to inactivation of CRL complexes. This disruption causes accumulation of CRL substrates that would normally be targeted for proteasomal degradation. Key substrates that accumulate include DNA replication regulator CDT1 (leading to DNA re-replication and genomic instability), cell cycle inhibitors p21/p27 (causing cell cycle arrest), and IκBα (suppressing NF-κB signaling) [2]. This cascade of molecular events ultimately triggers cellular stress, DNA damage, and apoptosis, particularly in rapidly dividing tumor cells that rely heavily on CRL-mediated protein turnover [1] [2].

The following diagram illustrates the neddylation pathway and this compound's mechanism of action:

G cluster_normal Normal Neddylation Pathway cluster_inhibited This compound Inhibition NAE_normal NEDD8-Activating Enzyme (NAE) NEDD8_normal NEDD8 NAE_normal->NEDD8_normal Activates Cullin_normal Cullin Protein CRL_active Active CRL Complex (E3 Ubiquitin Ligase) Cullin_normal->CRL_active Forms NEDD8_normal->Cullin_normal Binds to Substrate_degraded Substrate Degradation (CDT1, p27, IκBα) CRL_active->Substrate_degraded Promotes This compound This compound (MLN4924) NAE_inhibited NAE Inhibited This compound->NAE_inhibited Inhibits Cullin_inactive Cullin Not Neddylated NAE_inhibited->Cullin_inactive Prevents CRL_inactive CRL Inactive Cullin_inactive->CRL_inactive Results in Substrate_accumulation Substrate Accumulation (CDT1, p21/p27, IκBα) CRL_inactive->Substrate_accumulation Causes Effects Cellular Stress DNA Damage Apoptosis Substrate_accumulation->Effects Leads to

This compound inhibits NAE, preventing CRL activation and causing substrate accumulation that triggers apoptosis.

Clinical Trial Evidence and Efficacy Data

Summary of Key Clinical Trials

This compound has been evaluated across multiple clinical trials, primarily focusing on hematological malignancies and solid tumors. The clinical development program has demonstrated both promising efficacy and notable challenges in specific patient populations.

Table 1: Clinical Trial Evidence for this compound

Trial Identifier Phase Patient Population Regimen Primary Endpoint Results Key Findings
PANTHER (this compound-3001) [3] III Higher-risk MDS, CMML, low-blast AML (first-line) This compound + Azacitidine vs Azacitidine alone Did not achieve predefined statistical significance for event-free survival (EFS) Safety profile consistent with previous data; full data analysis ongoing
This compound-2001 [4] II Higher-risk MDS This compound + Azacitidine vs Azacitidine alone Supported Breakthrough Therapy Designation (2020) Demonstrated improvements in overall survival, EFS, complete remission, and transfusion independence
NCT (unnamed) [5] II Advanced NSCLC (previously treated) This compound + Docetaxel ORR: 22% (1 CR, 5 PR); median PFS: 4.1 months; median OS: 13.2 months Combination deemed safe and active in relapsed NSCLC
Clinical Development Status and Regulatory Milestones

The clinical development path of this compound has seen both encouraging signals and significant setbacks. Based on promising Phase 2 data, this compound received U.S. FDA Breakthrough Therapy Designation in July 2020 for higher-risk myelodysplastic syndromes (HR-MDS), acknowledging its potential to address a significant unmet need where treatment options had been limited to hypomethylating agent monotherapy for over a decade [4]. This designation was supported by endpoints including overall survival, event-free survival, complete remission, and transfusion independence.

However, the subsequent Phase 3 PANTHER trial failed to meet its primary endpoint of event-free survival in 2021, raising questions about its future development path [3]. Despite this setback, research continues, particularly in understanding which patient subsets might benefit most from this compound therapy and in exploring combination regimens with other agents.

Experimental Protocols and Research Applications

In Vitro Research Protocol for this compound

For investigators studying this compound in laboratory settings, the following standardized protocol ensures consistent and reproducible results:

  • Reagent Preparation: Reconstitute this compound (lyophilized powder, molecular weight: 443.2 g/mol, purity: >98%) to a 5 mM stock solution by adding 451.2 μL of DMSO to 1 mg of powder. Aliquot the stock solution to avoid multiple freeze-thaw cycles and store at -20°C [1].

  • Cell Treatment: Working concentrations typically range from 10 nM to 1 μM, with treatment duration varying from 24 to 96 hours depending on the desired effect. For apoptosis assays, 48-72 hour treatments are commonly used. Include vehicle controls (DMSO at equivalent dilution) in all experiments [2].

  • Assessment of Efficacy:

    • Cell Viability: Evaluate using MTT, MTS, or CellTiter-Glo assays following 72-hour exposure
    • Apoptosis Detection: Analyze by Annexin V/PI staining followed by flow cytometry after 48-hour treatment
    • Cell Cycle Analysis: Perform PI staining and flow cytometry to detect DNA re-replication and cell cycle arrest
    • Protein Accumulation: Assess CRL substrate accumulation (CDT1, p27, NRF2) via Western blotting after 24-hour treatment [2]
  • Combination Studies: When combining with chemotherapeutic agents (e.g., docetaxel), administer this compound first (24-hour pretreatment) or concurrently, depending on the mechanism of the companion drug [5].

The experimental workflow for investigating this compound in research models follows a systematic process:

G Stock_Preparation Stock Solution Preparation (5 mM in DMSO) Cell_Plating Cell Plating and Stabilization (24h) Stock_Preparation->Cell_Plating Drug_Exposure This compound Exposure (10 nM - 1 μM, 24-96h) Cell_Plating->Drug_Exposure Assay_Selection Endpoint Assessment Drug_Exposure->Assay_Selection Viability Viability Assays (MTT/MTS) Assay_Selection->Viability Viability Apoptosis Apoptosis Detection (Annexin V/PI) Assay_Selection->Apoptosis Cell Death Cell_Cycle Cell Cycle Analysis (PI Staining) Assay_Selection->Cell_Cycle Cell Cycle Western Western Blotting (CRL Substrates) Assay_Selection->Western Mechanism Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Western->Data_Analysis

Systematic workflow for investigating this compound mechanisms and efficacy in research models.

Biomarker Assessment Methodology

Identification of predictive biomarkers is crucial for patient stratification. The following methodological approach is recommended:

  • Molecular Characterization: Perform genetic sequencing of components in the neddylation pathway, including NAE subunits and cullin genes
  • Protein Expression Analysis: Quantify baseline levels of CRL substrates and neddylation pathway components using immunohistochemistry or Western blotting
  • Functional Assessment: Evaluate neddylation activity in tumor samples using NEDD8 conjugation assays
  • Response Correlation: Analyze relationships between biomarker status and treatment response using appropriate statistical methods (logistic regression for categorical responses, Cox regression for time-to-event endpoints) [2]

Safety Profile and Toxicity Management

Adverse Event Profile

Based on clinical trial data, this compound demonstrates a manageable but notable toxicity profile. The most frequent adverse events observed across trials include:

Table 2: Safety and Toxicity Profile of this compound

Toxicity Category Common Adverse Events Frequency Management Strategies
Hematological Toxicities Neutropenia, thrombocytopenia, anemia Grade ≥3: ~53% in combination therapies [5] Regular blood count monitoring, growth factor support, dose delays/reductions
Hepatotoxicity Elevated AST/ALT, bilirubin Grade ≥3: ~10-15%; rare Grade 4 events [5] Regular liver function monitoring, dose modification for elevations
Gastrointestinal Toxicities Nausea, diarrhea, constipation Mostly Grade 1-2 Standard supportive care, antiemetics
Constitutional Symptoms Fatigue, asthenia Grade 1-2: common; Grade ≥3: <10% Symptomatic management, activity adjustment

The safety database indicates that hematological suppression represents the most significant dose-limiting toxicity, particularly when this compound is combined with myelosuppressive agents like azacitidine or docetaxel. Hepatic toxicity manifests primarily as transaminase elevations, with one reported case of Grade 4 transaminase elevation requiring treatment discontinuation in a Phase II NSCLC trial [5]. The PANTHER Phase 3 trial reported that the safety profile was consistent with previously reported data, though detailed safety analyses from this trial are pending full publication [3].

Emerging Applications and Future Directions

Potential Beyond Oncology

While initially developed for cancer therapy, emerging preclinical evidence suggests broader applications for this compound:

  • Inflammatory Diseases: this compound has demonstrated potential in reducing foam cell formation in atherosclerosis by enhancing autophagy and shifting macrophage metabolism toward an anti-inflammatory phenotype. The drug suppresses pro-inflammatory cytokines and cholesterol accumulation in vascular tissues by inhibiting neddylation of key transcriptional regulators [2].

  • Immunomodulation: Research indicates that this compound modulates T-cell function, affecting CD8+ T-cell metabolism and cytotoxicity. This suggests potential applications in fine-tuning immune responses during cancer immunotherapy or organ transplantation. Preclinical studies show that this compound treatment can suppress alloimmune responses, potentially improving graft survival while reducing the need for conventional immunosuppressants [2].

  • Neuroprotection: In models of traumatic brain injury, this compound demonstrates neuroprotective effects by modulating neutrophil extracellular traps and blood-brain barrier permeability, resulting in reduced neuroinflammation and apoptosis [2].

  • Viral Latency: In HIV research, neddylation inhibition has been found to enhance proviral transcription and reactivation, offering a potential avenue for "shock and kill" therapeutic strategies to eliminate latent viral reservoirs [2].

Future Research Priorities

Based on current evidence, several key research priorities have emerged:

  • Biomarker Development: Identification of predictive biomarkers (e.g., alterations in cullin-RING ligases, VOPP1 expression) to enable patient stratification
  • Novel Combination Strategies: Exploration of synergistic combinations with targeted therapies, immunotherapies, and DNA-damaging agents
  • Mechanism Refinement: Deeper understanding of resistance mechanisms and adaptive responses to neddylation inhibition
  • Non-Oncologic Applications: Systematic evaluation of safety and efficacy in inflammatory, autoimmune, and neurological conditions

Conclusion

This compound represents a pioneering approach in targeted therapy through its unique mechanism of neddylation pathway inhibition. While clinical development has faced challenges, particularly with the failure of the Phase III PANTHER trial to meet its primary endpoint, the drug continues to show promise in specific contexts and remains a valuable research tool for understanding protein homeostasis in disease. The ongoing research into biomarkers and combination strategies may yet define a role for this compound in precision medicine approaches, and its potential applications beyond oncology continue to expand the therapeutic horizon for neddylation pathway modulation.

References

Pevonedistat Clinical Trial Efficacy Results

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize key efficacy data from major Pevonedistat clinical trials. The phase 3 PANTHER trial did not meet its primary endpoint, but post-hoc analyses and earlier phase 2 data indicated potential benefits in specific patient subgroups.

Trial & Reference Patient Population Treatment Arms Median Overall Survival (OS) Median Event-Free Survival (EFS) Key Efficacy Outcomes

| PANTHER (Phase 3) [1] | Higher-risk MDS (HR-MDS) (n=324) | this compound + Azacitidine (P+A) vs. Azacitidine (A) | 21.6 mo (P+A) vs. 17.5 mo (A) HR: 0.785; P=0.092 [1] | 19.2 mo (P+A) vs. 15.6 mo (A) HR: 0.887; P=0.431 [1] | Post-hoc: OS benefit with >3 cycles (23.8 vs. 20.6 mo, P=0.021) and >6 cycles (27.1 vs. 22.5 mo, P=0.008) [1] | | PANTHER (Phase 3) [1] | AML (20-30% blasts) (n=103) | this compound + Azacitidine (P+A) vs. Azacitidine (A) | 14.5 mo (P+A) vs. 14.7 mo (A) HR: 1.107 [1] | (EFS=OS in AML) | No significant OS or EFS benefit observed [1] | | Phase 2 Proof-of-Concept [2] | Higher-risk MDS (n=67) | this compound + Azacitidine (P+A) vs. Azacitidine (A) | 23.9 mo (P+A) vs. 19.1 mo (A) [2] | 20.2 mo (P+A) vs. 14.8 mo (A) HR: 0.539; P=0.045 [2] | ORR: 79.3% (P+A) vs. 56.7% (A); CR: 51.7% (P+A) vs. 26.7% (A); DoR: 34.6 mo vs. 13.1 mo [2] | | Phase 2 Proof-of-Concept [2] | LB-AML (n=32) | this compound + Azacitidine (P+A) vs. Azacitidine (A) | 23.6 mo (P+A) vs. 16.0 mo (A) P=0.081 [2] | (EFS=OS in AML) | ORR: 52.9% (P+A) vs. 60.0% (A) [2] |

Experimental Protocols and Methodologies

The clinical data is supported by robust preclinical research. Below is a detailed methodology from a translational study that identified this compound as a vulnerability in chemoresistant Triple-Negative Breast Cancer (TNBC), illustrating the drug discovery pipeline [3].

  • Study Model: The research utilized longitudinal patient-derived xenograft (PDX) models generated from TNBC patients before they received neoadjuvant chemotherapy (NACT) and after they developed residual disease [3].
  • Transcriptomic Analysis: RNA sequencing was performed on PDX models. Pathway analysis revealed an enrichment of aberrant protein homeostasis pathways in post-NACT, chemoresistant models compared to pre-NACT models [3].
  • High-Throughput Drug Screening: Cells isolated from PDX models were screened against a library of 618 drugs. Viability was assessed after 72 hours using CellTiter-Glo (CTG) assay. Area Under the Curve (AUC) was calculated from concentration-response data to determine drug sensitivity [3].
  • In Vivo Validation: Based on screening and transcriptomic data, this compound was prioritized for further testing. Its efficacy was then validated in vivo as a single agent in multiple TNBC PDX models [3].
  • Pharmacotranscriptomic Analysis: Researchers correlated this compound activity with gene expression patterns, specifically linking its efficacy to targets in the neddylation and sumoylation pathways. Models with a better response showed elevated levels of NEDD8 and SUMO1 [3].

This workflow, from model generation to target validation, is summarized in the following diagram.

G PDX Model Workflow for this compound cluster_pre Patient & Model Generation cluster_profiling Molecular & Functional Profiling cluster_validation Target Validation & Analysis PreNACT TNBC Patient (Pre-NACT) PDX_Gen Generate Longitudinal PDX Models PreNACT->PDX_Gen PostNACT TNBC Patient (Post-NACT, Resistant) PostNACT->PDX_Gen RNA_Seq Transcriptomic Analysis (RNA-Seq) PDX_Gen->RNA_Seq HTS High-Throughput Drug Screen PDX_Gen->HTS Pathway Enrichment: Protein Homeostasis Pathways RNA_Seq->Pathway SensDrug Identification of Sensitive Drugs HTS->SensDrug Prio Prioritize this compound Pathway->Prio Informs SensDrug->Prio Identifies InVivo In Vivo Validation in PDX Models Prio->InVivo Correl Pharmacotranscriptomic Correlation InVivo->Correl Mech Mechanistic Insight: Neddylation/Sumoylation Correl->Mech

Mechanism of Action and Signaling Pathway

This compound is a first-in-class, small-molecule inhibitor of the NEDD8-Activating Enzyme (NAE) [2].

  • Normal Neddylation: The NEDD8 protein is activated by NAE and conjugated to target proteins, most notably the cullin subunits of Cullin-RING E3 Ubiquitin Ligases (CRLs). This neddylation activates CRLs, which then mediate the ubiquitination and subsequent proteasomal degradation of specific substrate proteins that regulate critical cellular processes like DNA repair, cell cycle progression, and survival [1] [2].
  • Inhibition by this compound: By inhibiting NAE, this compound blocks the entire neddylation pathway. This leads to the accumulation of CRL substrates that would normally be degraded. The buildup of these substrates disrupts protein homeostasis, causes DNA re-replication stress, and triggers cell cycle arrest, ultimately leading to cancer cell death [1] [2].

The core of this mechanism is visualized in the following pathway diagram.

G This compound MoA: Neddylation Pathway Inhibition NAE NEDD8-Activating Enzyme (NAE) NEDD8 NEDD8 NAE->NEDD8 Activates Cullin Cullin (in CRL Complex) NEDD8->Cullin Conjugates to (Neddylation) CRL_Active Activated CRL (E3 Ubiquitin Ligase) Cullin->CRL_Active Activates Substrate Substrate Proteins (e.g., Cell Cycle, DNA Repair) CRL_Active->Substrate Targets Degradation Ubiquitination & Proteasomal Degradation Substrate->Degradation Accumulation Accumulation of Substrate Proteins Substrate->Accumulation No Degradation Pevo This compound Pevo->NAE Inhibits CellDeath Disrupted Homeostasis & Cancer Cell Death Accumulation->CellDeath

Safety and Tolerability Profile

The combination of this compound and Azacitidine demonstrated a manageable and comparable safety profile to azacitidine alone in clinical trials, without a significant increase in myelosuppression [2].

  • Common Grade ≥3 Treatment-Emergent Adverse Events (TEAEs): The most frequent high-grade adverse events reported in the phase 3 PANTHER trial were hematologic, including anemia (33% vs 34% in control), neutropenia (31% vs 33%), and thrombocytopenia (30% vs 30%), with similar rates between the combination and azacitidine-alone arms [1].
  • Clinical Implications: The lack of additional myelosuppression is a critical finding, as it allowed patients to maintain the dose intensity of azacitidine and potentially remain on treatment for a longer duration [2].

Ongoing Research and Future Directions

While the phase 3 trial in myeloid malignancies had mixed results, research continues to identify patient populations most likely to benefit.

  • Potential in Solid Tumors: Preclinical data suggests activity in solid tumors like chemoresistant TNBC, as discussed in the experimental protocol [3].
  • Dosing Optimization: A dedicated phase 1 clinical trial (NCT03814005) has been completed to determine the appropriate dose of this compound for patients with blood cancers or solid tumors who also have kidney or liver impairment [4].

References

Visualizing the Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

The following diagram illustrates the core pathway and protein interactions involved in Pevonedistat's mechanism of action.

G NAE NEDD8-Activating Enzyme (NAE) Cullins Cullin Proteins NAE->Cullins Neddylates CRLs Active Cullin-RING Ligases (CRLs) Cullins->CRLs Activates Substrates CRL Substrates: CDT1, p21, p27, Wee1 CRLs->Substrates Target for Degradation Consequences Cellular Consequences: DNA Damage, Cell Cycle Arrest, Apoptosis Substrates->Consequences Accumulation This compound This compound (MLN4924) This compound->NAE Inhibits

Diagram 1: this compound inhibits NAE, blocking CRL-mediated protein degradation, leading to substrate accumulation and cell death. [1]

Key Experimental Data & Protocols

Research has demonstrated this compound's efficacy in preclinical models of Peripheral T-cell Lymphoma (PTCL). The following table quantifies its effects on cell proliferation, apoptosis, and the induction of a specific type of mitotic failure known as anaphase catastrophe [1].

Experimental Model Treatment Key Findings
Primary PTCL cells (from patients) This compound for 48 hours Induced apoptosis in circulating CD3+ tumor cells [1].
T-cell lymphoma cell lines (SR, Jurkat) This compound for 72 hours IC~50~ for proliferation: ~0.3 µM [1].
T-cell lymphoma cell lines (SR, Jurkat) This compound for 48 hours IC~50~ for apoptosis: ~0.3 µM [1].

| T-cell lymphoma cell lines (SR, Jurkat) | 0.25 µM this compound for 24 hours | Induced multipolar anaphases (anaphase catastrophe): • Jurkat: 36.0% ± 5.0% (vs 6.0% control) • SR: 23.3% ± 4.4% (vs 2.0% control) [1]. | | T-cell lymphoma cell lines (SR, Jurkat) | 0.25 µM this compound for 24 hours | Cell cycle arrest in S and G2/M phases [1]. |

Detailed Experimental Methodology

The key experiments from the research can be broken down into the following protocols [1]:

  • Cell Culture and Treatment

    • Cell Lines/Models: Use PTCL-derived cell lines (e.g., SR, Jurkat) or primary malignant T-cells isolated from patients.
    • Treatment Compound: Prepare this compound (MLN4924) in a suitable vehicle (e.g., DMSO).
    • Dosing: Treat cells with a range of concentrations (e.g., 0.1 - 1.0 µM) for various durations (24-72 hours). A concentration of 0.25 µM is often used for 24-hour mechanistic studies.
  • Assessment of Apoptosis (e.g., by Annexin V Staining)

    • Harvest and Wash: Collect both floating and adherent cells and wash with cold PBS.
    • Staining: Resuspend cell pellet in a binding buffer containing Annexin V-FITC and propidium iodide (PI).
    • Incubation: Incubate for 15 minutes in the dark at room temperature.
    • Analysis: Analyze stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells indicate early apoptosis; Annexin V/PI-double positive cells indicate late apoptosis/necrosis.
  • Cell Cycle Profiling (by Propidium Iodide Staining)

    • Fixation: Harvest and fix cells in 70% ethanol at -20°C for several hours or overnight.
    • Staining: Wash cells and resuspend in a solution containing RNase A and propidium iodide (PI).
    • Analysis: Analyze DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on PI fluorescence.
  • Immunoblotting (Western Blot)

    • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
    • Electrophoresis: Separate equal amounts of protein by SDS-PAGE.
    • Transfer: Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
    • Blocking and Antibody Incubation: Block membrane and incubate with primary antibodies (e.g., anti-CDT1, anti-p27, anti-p21, anti-γH2AX, anti-neddylated cullins).
    • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence (ECL).
  • Detection of Anaphase Catastrophe

    • Treatment and Fixation: Treat cells, then fix with paraformaldehyde.
    • Immunostaining: Stain for microtubules (e.g., anti-γ-tubulin antibody) to visualize mitotic spindles.
    • Counterstaining: Counterstain DNA with DAPI.
    • Microscopy: Score cells under a fluorescence microscope. A multipolar anaphase, where chromosomes are pulled to three or more poles, is indicative of anaphase catastrophe.

Clinical Trial Context

This compound is under clinical investigation for various cancers. For example, a Phase II trial (NCT04175912) is evaluating its efficacy, both alone and in combination with chemotherapy (paclitaxel and carboplatin), for treating bile duct cancer of the liver (intrahepatic cholangiocarcinoma) in patients who have progressed on prior therapy [2].

References

Mechanism of Action and Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Pevonedistat's anti-cancer activity stems from its disruption of the ubiquitin-proteasome system. The diagram below outlines the core neddylation pathway and how this compound inhibits it.

G NAE NEDD8-Activating Enzyme (NAE) CRL_Inactive Cullin-RING Ligase (CRL) (Inactive) NAE->CRL_Inactive Neddylation NEDD8 NEDD8 NEDD8->NAE Activation CRL_Active Cullin-RING Ligase (CRL) (Active, Neddylated) CRL_Inactive->CRL_Active Substrate CRL Substrates (e.g., Cell Cycle Regulators, DNA Replication Factors) CRL_Active->Substrate Ubiquitination Degradation Proteasomal Degradation Substrate->Degradation CellProcess Dysregulated Cellular Processes (Cell Cycle Arrest, DNA Re-replication, Apoptosis) Substrate->CellProcess Accumulation Invisible Degradation->Invisible This compound This compound (MLN4924) This compound->NAE Inhibits Invisible->CellProcess

Overview of this compound's inhibition of the neddylation cascade, leading to disrupted protein homeostasis and cell death.

The inhibition of CRL activity leads to the stabilization of various proteins that drive cell death through multiple pathways. Research in colorectal cancer (CRC) models has identified key mediators of this process.

G This compound This compound Treatment p53 p53 (Wild-type) This compound->p53 Outcome Apoptosis TRAIL_R2 TRAIL-R2/DR5 p53->TRAIL_R2 Intrinsic Intrinsic Apoptotic Pathway p53->Intrinsic Caspase8 Caspase-8 TRAIL_R2->Caspase8 BID BID Caspase8->BID Cleaves Extrinsic Extrinsic Apoptotic Pathway Caspase8->Extrinsic Activates CrossTalk Mitochondrial Cross-talk BID->CrossTalk BAX_BAK BAX/BAK BAX_BAK->Intrinsic Activates FLIP FLIP FLIP->Caspase8 Inhibits (Depletion Enhances) Extrinsic->Outcome Intrinsic->Outcome CrossTalk->BAX_BAK

This compound induces apoptosis via interconnected extrinsic and intrinsic pathways, modulated by p53 and FLIP [1].

Detailed Experimental Protocols

To help you design and interpret experiments involving this compound, here are the methodologies from key preclinical and clinical studies.

In Vitro Cell Viability and Apoptosis Assay (from Colorectal Cancer Study [1])

This protocol is used to determine the sensitivity of cancer cells to this compound and to elucidate the mechanism of cell death.

  • 1. Cell Line Preparation: Use genetically defined CRC cell lines (e.g., HCT116 isogenic pairs with wild-type and null p53). Culture cells in recommended media.
  • 2. Drug Treatment: Treat cells with a range of this compound concentrations (e.g., IC50 ~30 nM for HCT116) for a set period (e.g., 72 hours).
  • 3. Genetic Knockdown: Transfect cells with small interfering RNAs (siRNAs) targeting genes of interest (e.g., p53, CASP8, TRAIL-R2, FLIP) prior to drug treatment to assess their role.
  • 4. Viability Measurement: Assess cell viability using assays like MTT or CellTiter-Glo.
  • 5. Apoptosis Analysis:
    • Western Blotting: Detect apoptosis markers like cleaved PARP and cleaved Caspase-3. Monitor NEDD8-Cullin conjugation to confirm target engagement.
    • Flow Cytometry: Use Annexin V/propidium iodide staining to quantify apoptotic cells.
    • Caspase Activity: Measure Caspase-8 and Caspase-3/7 activity using luminescent or fluorescent substrates.
Pharmacokinetic Drug-Drug Interaction Study (Clinical Protocol [2])

This clinical study design evaluates how other drugs affect this compound's pharmacokinetics.

  • 1. Study Design: Open-label, fixed-sequence study in patients with advanced solid tumors.
  • 2. Dosing Regimen:
    • Day 1: Administer a single intravenous dose of this compound (50 mg/m² over 1 hour) alone.
    • Days 3-11: Administer the interacting drug, Rifampin (a strong CYP3A inducer), orally at 600 mg daily.
    • Day 10: Administer the same single dose of this compound concurrently with Rifampin.
  • 3. PK Sampling: Collect serial blood samples for this compound plasma concentration over 48 hours after doses on Day 1 and Day 10.
  • 4. Bioanalysis: Quantify this compound concentrations using a validated liquid chromatography/mass spectrometry (LC-MS/MS) assay.
  • 5. Data Analysis: Calculate PK parameters (C~max~, AUC~0-inf~, t~1/2~) via non-compartmental analysis. Compare geometric means of these parameters (with 90% confidence intervals) between Day 1 and Day 10 to assess the interaction effect.

Clinical Development and Combination Strategies

This compound has been investigated in various clinical settings. The table below summarizes key findings from selected trials.

Cancer Type Combination Agent Phase Key Findings / Rationale Source
Higher-Risk MDS/CMML/AML Azacitidine Phase 3 Rationale: Azacitidine is standard of care. Global PANTHER trial (NCT03268954) is comparing combination vs. azacitidine monotherapy. [3]
Advanced NSCLC Docetaxel Phase 2 Finding: In a single-arm trial, the combination showed an ORR of 18.5% and was well-tolerated. Suggests activity in a biomarker-unselected population. [4]
Advanced Solid Tumors Rifampin (DDI Study) Phase 1 Finding: Coadministration with the strong CYP3A inducer rifampin did not cause a clinically meaningful decrease in this compound exposure. Conclusion: No dose adjustment needed for CYP3A inducers. [2]
Colorectal Cancer (Preclinical) SN38 (active metabolite of Irinotecan) Preclinical Finding: Demonstrated strong synergy. Cell death was dependent on BAX/BAK but occurred in a p53-independent manner, which is significant for TP53-mutant cancers. [1]

Considerations for Preclinical and Clinical Research

  • Biomarker Development: Research suggests that factors like wild-type p53 status may predict sensitivity to single-agent this compound in some cancers, while combinations with irinotecan/SN38 may overcome p53 mutational resistance [1]. Transcriptomic analysis also indicates that models primed for TRAIL signaling and caspase activation may be more sensitive [1].
  • Overcoming Resistance: Depletion of the anti-apoptotic protein FLIP can enhance this compound-induced apoptosis, identifying it as a novel mediator of resistance and a potential combination target [1].
  • Clinical Status: As of the latest data, this compound remains an investigational drug and has not yet received FDA approval [5] [3] [4].

References

Framework for a Pevonedistat Technical Guide

Author: Smolecule Technical Support Team. Date: February 2026

For a comprehensive whitepaper, you would typically need to gather and present data in the following structured manner.

1. Drug Profile & Mechanism of Action Pevonedistat is a NEDD8-activating enzyme (NAE) inhibitor that blocks the neddylation pathway, leading to cancer cell death [1]. A pathway diagram would illustrate this mechanism.

G NAEI This compound (NAE Inhibitor) NAE NEDD8-Activating Enzyme (NAE) NAEI->NAE Inhibits Cullin Cullin Protein NAE->Cullin Neddylation SCF Active SCF Complex (E3 Ubiquitin Ligase) Cullin->SCF Activates Substrate Substrate Proteins (e.g., CDT1, p27) SCF->Substrate Targets for Degradation Apoptosis Cell Cycle Arrest & Apoptosis Substrate->Apoptosis Accumulates Causes DNA Damage

Diagram: Proposed mechanism of this compound inducing cancer cell death via NAE inhibition.

2. Quantitative Data Summary Your guide should include tables summarizing key quantitative data from preclinical and clinical studies.

Model System Endpoint Result Citation/Study
AML Cell Lines IC50 ~10-100 nM [To be populated with specific data]
MDS PDX Models Tumor Growth Inhibition >70% [To be populated with specific data]
Solid Tumor Organoids Apoptosis Induction ~40% increase [To be populated with specific data]
Clinical Trial Phase Patient Population Key Efficacy Findings Key Safety Findings
Phase I Advanced Solid Tumors Disease Stabilization in X% Most Common AEs: Fatigue, Nausea
Phase II High-Risk MDS Composite CR Rate: Y% Notable AE: Elevated Liver Enzymes
Phase III (PANTHER) Higher-Risk MDS/AML Overall Survival: [Hazard Ratio] [List of Grade ≥3 Adverse Events]

3. Detailed Experimental Protocols Below is an example of a standard protocol for in vitro efficacy testing, which would be a core part of this compound's preclinical package [2].

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of cancer cell lines.
  • Materials:
    • Cancer cell lines (e.g., MV4-11 for AML, MOLM-13 for AML).
    • This compound, dissolved in DMSO.
    • Cell culture media and reagents.
    • 96-well cell culture plates.
    • Cell viability assay kit (e.g., CellTiter-Glo).
  • Methodology:
    • Cell Seeding: Seed cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of media. Incubate for 24 hours.
    • Drug Treatment: Prepare a serial dilution of this compound (e.g., from 1 µM to 1 nM). Add the drug to the cells in triplicate. Include DMSO-only wells as a vehicle control.
    • Incubation: Incubate the plates for 72 hours at 37°C with 5% CO₂.
    • Viability Assay: Add CellTiter-Glo reagent to each well. Shake the plate for 2 minutes and then incubate for 10 minutes at room temperature to stabilize the luminescence signal.
    • Data Acquisition: Measure the luminescence using a plate reader.
    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value.

How to Locate the Specific Information You Need

Since the specific data for this compound was not in the search results, I suggest you use the following strategies to find it:

  • Consult Specialized Databases: Search clinical trial registries like ClinicalTrials.gov for the latest results from this compound trials (e.g., the Phase III PANTHER trial - NCT03268954). For preclinical data, repositories like PubChem can provide biochemical properties and screening data.
  • Access Peer-Reviewed Literature: Conduct a targeted search on PubMed using terms like "this compound mechanism of action," "this compound clinical trial," and "NAE inhibitor cancer."
  • Review Regulatory Documents: If available, check the sponsor's (Takeda) corporate press releases, investor presentations, and any submitted documents to regulatory agencies, which sometimes contain detailed data sets.

References

Pevonedistat discovery and development

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Mechanism of Action

Table 1: Pevonedistat Profile Overview

Attribute Description
Drug Name This compound (also known as MLN4924)
Class First-in-class inhibitor of the NEDD8-activating enzyme (NAE)
Key Mechanism Disrupts the neddylation pathway, leading to inactivation of Cullin-RING E3 Ligases (CRLs) and subsequent accumulation of cell cycle and survival regulators [1] [2] [3].
Primary Effect Induction of apoptosis (cancer cell death) and cell cycle arrest [2] [3].

This compound's mechanism begins with the inhibition of the NEDD8-activating enzyme (NAE), which is the first and committed step in the neddylation cascade. This disruption has a direct and critical impact on protein degradation within the cell [2] [3].

G NAE NEDD8-Activating Enzyme (NAE) Neddylation Neddylation Pathway Activation NAE->Neddylation Requires CRLs Cullin-RING E3 Ligases (CRLs) - ACTIVE Neddylation->CRLs SubstrateDegradation Ubiquitination & Degradation of Substrate Proteins (e.g., CDT1, NOXA, p21) CRLs->SubstrateDegradation CellSurvival Cell Cycle Progression & Survival SubstrateDegradation->CellSurvival SubstrateAccumulation Accumulation of Substrate Proteins DNADamage DNA Re-replication Stress & Cell Cycle Arrest SubstrateAccumulation->DNADamage Apoptosis Induction of Apoptosis (Cancer Cell Death) SubstrateAccumulation->Apoptosis This compound This compound (MLN4924) This compound->NAE Inhibits InactiveCRLs Cullin-RING E3 Ligases (CRLs) - INACTIVE This compound->InactiveCRLs Causes InactiveCRLs->SubstrateAccumulation

Figure 1: this compound inhibits the neddylation pathway, disrupting protein homeostasis and inducing cancer cell death.

Preclinical Research and Key Insights

Preclinical studies established the scientific foundation for this compound, elucidating its mechanism and synergistic potential.

Table 2: Key Preclinical Insights into this compound's Activity

Research Area Key Finding Experimental Model / Method Cited
p53 Status & Apoptosis p53 wild-type cancer cells are significantly more sensitive to this compound-induced apoptosis than p53 mutant cells [2]. Isogenic p53-proficient vs. p53-deficient HCT116 and LoVo colorectal cancer (CRC) cell lines; Western blot, flow cytometry, caspase activity assays [2].
Apoptotic Pathways Cell death involves both extrinsic (TRAIL-R2/caspase-8) and intrinsic (BAX/BAK) apoptotic pathways, with BID providing cross-talk [2]. siRNA screen targeting key apoptotic regulators; validation with caspase-8 knockout models [2].
Resistance Mechanisms Identified FLIP (CFLAR) as a novel mediator of resistance; its depletion enhances apoptosis [2]. Integration of transcriptomics data (CCLE) with drug sensitivity data (GDSC); siRNA screening and validation [2].
Synergy with Chemotherapy Demonstrates strong synergy with irinotecan metabolite SN38; cell death in this combination is p53-independent [2]. Combinatorial drug treatment in CRC cell lines; assessment of synergy and dependence on BAX/BAK [2].

Clinical Development Journey

The transition from promising preclinical data to clinical trials yielded mixed results, particularly in myeloid malignancies.

Table 3: Summary of Key Clinical Trials for this compound

Trial Identifier / Name Phase Patient Population Key Outcomes & Status
NCT02610777 (this compound-2001) [4] II Higher-risk MDS, CMML, or Low-blast AML Supportive Data: Led to Breakthrough Therapy Designation for HR-MDS in July 2020. Showed a trend towards improved EFS (21.0 vs. 16.6 mos, HR=0.665) and OS (21.8 vs. 19.0 mos, HR=0.802) vs. azacitidine alone [4].
PANTHER (this compound-3001) [1] [5] III Higher-risk MDS, CMML, Low-blast AML (first-line) Primary Outcome: Did not achieve pre-defined statistical significance for the primary endpoint of Event-Free Survival (EFS) vs. azacitidine alone. Trial discontinued [1] [5].
- - - Safety: The safety profile of the combination was consistent with previously established data [1].

Future Directions and Emerging Research

Despite the setback in its primary Phase III trial, research into this compound continues, exploring its utility in other areas.

  • Oncolytic Virotherapy: A 2023 study found that this compound sensitizes cancer cells to VSVΔ51 oncolytic virotherapy, suggesting a promising combinatorial strategy worth further investigation [6].
  • Solid Tumors: The preclinical synergy with irinotecan (SN38) in colorectal cancer models indicates that this compound's most widespread activity may yet be in combination regimens for solid tumors [2].

Conclusion

This compound represents a pioneering effort to target the neddylation pathway. While its development for higher-risk MDS and AML was halted due to a negative Phase III trial outcome, the wealth of preclinical and clinical knowledge generated continues to inform the field. Future potential may lie in rational combination strategies, particularly for solid tumors or with immunotherapies like oncolytic viruses.

References

Preclinical Combination Protocol with Pevonedistat

Author: Smolecule Technical Support Team. Date: February 2026

The following information is based on a 2022 study that investigated the triple combination of Pevonedistat (PEV), Azacitidine (AZA), and Venetoclax (VEN) in acute myeloid leukemia (AML) models [1].

Cell Culture and Reagents
  • Cell Lines: The study used various human AML cell lines (e.g., OCI-AML2, MOLM13) and primary patient samples. Cell lines were maintained as previously described and were STR-validated and regularly tested for mycoplasma [1].
  • Culture Medium: The specific medium is not stated, but it is common practice to use RPMI-1640 for suspension AML cells, supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin [1].
  • Reagents:
    • This compound: A selective inhibitor of NEDD8-activating enzyme (NAE).
    • Azacitidine: A DNA methyltransferase inhibitor (DNMTi).
    • Venetoclax: A selective BCL-2 inhibitor.
Experimental Workflow and Dosing

A typical workflow for cell treatment experiments in this study is summarized in the diagram below:

G Start Seed AML cells A Pre-treatment incubation (24-48 hours) Start->A B Apply drug treatments (this compound, Azacitidine, Venetoclax) in combination or as doublets A->B C Incubation period (24 to 72 hours) B->C D Assay readout C->D

Quantitative data on drug concentrations and viability assays from the research are summarized in the table below.

Table 1: Treatment Parameters and Viability Assessment [1]

Parameter Description Details from Study
Treatment Duration Time cells were exposed to drugs. 24 hours for initial combinatorial studies; 72 hours for resistant samples.
Cell Viability Assay Method to measure cell death/viability. Cell Titer-Glo Luminescent Cell Viability Assay.
Viability Calculation How results were interpreted. Percent viability = (RLU of treated well / RLU of DMSO control well) × 100.
Dose-Response Analysis How potency was determined. EC₅₀ (effective concentration for 50% cell death) determined by nonlinear regression.
Key Mechanistic Insights and Workflow

The study provided a detailed molecular mechanism for the combination therapy, which can be visualized in the following workflow that integrates experimental steps and biological outcomes:

G PEV This compound (NAEi) NAEi Inhibits NEDD8- activating enzyme (NAE) PEV->NAEi AZA Azacitidine (DNMTi) NOXA Synergistic upregulation of pro-apoptotic protein NOXA (PMAIP1) AZA->NOXA Combined Effect VEN Venetoclax (BCL2i) Apoptosis Enhanced apoptosis via Venetoclax VEN->Apoptosis ProtAcc Accumulation of CRL-substrate proteins NAEi->ProtAcc ProtAcc->NOXA MCL1 NOXA binds and neutralizes MCL1 NOXA->MCL1 MCL1->Apoptosis Relieves inhibition

Additional Methodologies
  • Western Blotting: Used to confirm protein-level changes, such as the upregulation of NOXA and to assess levels of other BCL-2 family proteins (e.g., MCL1) [1].
  • Genetic Knockout: CRISPR-Cas9 was used to generate isogenic cell lines lacking PMAIP1 (the gene for NOXA) or BBC3 (the gene for PUMA), which demonstrated that the efficacy of the triple combination was dependent on NOXA expression [1].
  • In Vivo Models: The study validated the findings using cell line-derived and patient-derived xenograft models in immunodeficient mice [1].

Important Considerations for Protocol Development

Please note that the data above describes a specific combination therapy. For your work with this compound, consider the following:

  • Optimization is Crucial: Parameters like optimal cell seeding density, the exact formulation of culture medium, and the ideal treatment duration for this compound as a single agent will need to be determined empirically for your specific cell models.
  • Solvent and Handling: this compound is typically reconstituted in DMSO. The final concentration of DMSO in cell culture media should be kept low (e.g., ≤0.1%) to avoid solvent toxicity. It is good practice to include a vehicle control (DMSO at the same concentration as treated groups) in all experiments.
  • General Cell Culture Best Practices: Adhere to standard cell culture protocols to ensure reliable results. This includes maintaining aseptic technique, regularly monitoring cells for mycoplasma contamination, passaging cells when they are in the logarithmic growth phase, and using consistent and authenticated cell lines [2] [3] [4].

References

Pevonedistat in vivo dosing

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Dosing Protocol

The following table summarizes the key dosing information from a pediatric Phase 1 study that established the RP2D [1].

Parameter Details
Recommended Phase 2 Dose (RP2D) 35 mg/m² [1]
Combination Agents Irinotecan (50 mg/m² IV) & Temozolomide (100 mg/m² orally) [1]

| Cycle 1 (28-day) Schedule | Pevonedistat: Days 1, 8, 10, 12. Irinotecan/Temozolomide: Days 8-12 [1]. | | Subsequent Cycles (21-day) Schedule | this compound: Days 1, 3, 5. Irinotecan/Temozolomide: Days 1-5 [1]. | | Method of Administration | Intravenous infusion over 1 hour [1]. |

Mechanism of Action and Workflow

This compound is a first-in-class inhibitor of the NEDD8-activating enzyme (NAE) [1] [2] [3]. It disrupts the protein degradation cascade and modulates the tumor's innate immune response, as illustrated below.

G This compound This compound NAE_Enzyme NEDD8-Activating Enzyme (NAE) This compound->NAE_Enzyme Inhibits Substrate_Accumulation Accumulation of CRL Substrates This compound->Substrate_Accumulation Leads to Interferon_Signal Interferon Signaling & Antiviral Response This compound->Interferon_Signal Suppresses Cullin_NEDDylation Cullin-RING Ligase (CRL) NEDDylation NAE_Enzyme->Cullin_NEDDylation CRL_Activation CRL Activation Cullin_NEDDylation->CRL_Activation Substrate_Degradation Proteasomal Degradation of Regulatory Proteins CRL_Activation->Substrate_Degradation DNA_Damage DNA Damage & Re-replication Substrate_Accumulation->DNA_Damage Apoptosis Cell Cycle Arrest & Apoptosis DNA_Damage->Apoptosis Enhanced_Lysis Enhanced Tumor Cell Lysis Apoptosis->Enhanced_Lysis Oncolytic_Virus Oncolytic Virus (VSVΔ51) Infection Interferon_Signal->Oncolytic_Virus Normally restricts Oncolytic_Virus->Enhanced_Lysis

Diagram 1: Mechanism of this compound-induced tumor cell death and viral sensitization. This compound inhibits NAE, disrupting CRL-mediated protein degradation and suppressing interferon signaling, leading to apoptosis and enhanced oncolytic virotherapy [2] [4].

Detailed Experimental Protocol

For researchers aiming to investigate this compound in preclinical models, particularly in combination with oncolytic virotherapy, the following workflow and protocol details are essential.

G Step1 1. Cell Seeding Seed cancer cells in culture plates Step2 2. Pre-treatment Add this compound (e.g., 1 µM) Incubate for 4 hours Step1->Step2 Step3 3. Viral Infection Infect with VSVΔ51 (e.g., MOI 0.01) Step2->Step3 Step4 4. Post-infection Analysis (24-48 hours post-infection) Step3->Step4 Assay1 Flow Cytometry (Viral GFP Expression) Step4->Assay1 Assay2 Plaque Assay (Viral Titer Measurement) Step4->Assay2 Assay3 qPCR Analysis (Viral Genome Quantification) Step4->Assay3 Assay4 Cell Viability Assay (e.g., MTS, Apoptosis Marker) Step4->Assay4

Diagram 2: Preclinical workflow for evaluating this compound with oncolytic virus. The protocol involves pre-treating cells with this compound before low-MOI viral infection, followed by multiple readouts to assess infectivity and cell death [4].

Key Protocol Parameters [4]:

  • This compound Pre-treatment: A 4-hour pre-treatment is sufficient, but administration from 24 hours before to 4 hours after infection is effective.
  • Viral Infection: Use a low multiplicity of infection (MOI) (e.g., 0.001 to 0.01) to best model the enhancement of viral spread.
  • Critical Controls: Include untreated cells, virus-only, and drug-only controls to isolate combination effects.

Key Considerations for Protocol Design

  • Schedule-Dependent Tolerability: The pediatric clinical trial found the 35 mg/m² dose well-tolerated on a schedule of Days 1, 3, and 5 in a 21-day cycle [1]. This aligns with adult studies where the maximum tolerated dose in combination with chemotherapy was lower (20-25 mg/m²) than as a single agent [1].
  • Synergistic Potential with Chemotherapy: The combination of this compound with irinotecan is mechanistically supported. Preclinical data shows synergy with SN38 (the active metabolite of irinotecan), inducing cell death even in p53-mutant colorectal cancer models [2].
  • Monitoring for Hepatotoxicity: Elevated liver enzymes (AST/ALT) were a prominent dose-limiting toxicity in adult trials [1]. Protocols should include frequent monitoring of liver function, and plans for dose holds if Grade 2 or 3 toxicities occur.

The application of this compound extends beyond direct cytotoxicity. Its ability to suppress the innate interferon response in tumor cells can be strategically leveraged to enhance the efficacy of other modalities, most notably oncolytic virotherapy [4].

I hope these detailed application notes provide a solid foundation for your research. Should your work require a deeper focus on a specific cancer model or combination strategy, please feel free to ask.


References

An Introduction to Pevonedistat (MLN4924) and IC₅₀

Author: Smolecule Technical Support Team. Date: February 2026

Pevonedistat is a potent, selective small-molecule inhibitor of the NEDD8-Activating Enzyme (NAE) [1]. By blocking NAE, it inhibits the entire neddylation cascade, which is crucial for the activity of Cullin-RING Ligases (CRLs). This leads to the accumulation of CRL substrates, causing cell cycle arrest, senescence, and apoptosis in cancer cells [2] [1].

The Half-Maximal Inhibitory Concentration (IC₅₀) is a critical parameter for quantifying a drug's potency. It represents the concentration that reduces a biological process or activity by 50% [3] [4]. Accurate determination of this compound's IC₅₀ is therefore essential for evaluating its efficacy in preclinical models.

Guidelines for Accurate IC₅₀ Estimation

A robust IC₅₀ assay must be carefully designed. The following table summarizes key considerations based on established guidelines [4].

Consideration Description & Recommendation
IC₅₀ Definition Choose between Relative IC₅₀ (concentration at response midway between min/max plateaus) or Absolute IC₅₀ (concentration at 50% of control response). Relative IC₅₀ is more robust if the 100% control is unstable [4].
Assay Range Ensure the assay includes at least two concentration data points below and above the estimated IC₅₀ to adequately define the dose-response curve's upper and lower bend points [4].
Cell Seeding Density Critically Important. The initial cell density can dramatically alter IC₅₀ values. This variation is an inherent property of cancer cells, not just an assay artifact. Density must be optimized and consistently reported [5].
Viability Assay The common MTT assay and its analogues (MTS, CCK-8) can introduce large, non-adjustable errors (reportedly 300% to 11,000%) due to their reliance on cellular metabolism, which is influenced by density and proliferation rate [5].

Proposed Workflow for Determining this compound IC₅₀

This workflow integrates the general guidelines with specifics known about this compound. Given the pitfalls of colorimetric assays, using a method like limiting dilution or direct cell counting (e.g., with trypan blue) is recommended for more accurate results [5]. The flow diagram below outlines the key stages of this process.

G Start Start: Experiment Design A 1. Cell Line Selection (e.g., HCT116, p53 status) Start->A B 2. Optimize & Fix Cell Seeding Density A->B C 3. Prepare Drug Dilutions This compound in DMSO B->C D 4. Treat Cells Include DMSO control C->D E 5. Measure Cell Viability (Limiting dilution recommended) D->E F 6. Data Analysis (Fit dose-response curve) E->F End End: Report IC₅₀ Value F->End

Detailed Experimental Protocol

1. Reagent Preparation

  • This compound Stock Solution: Prepare a high-concentration stock (e.g., 10-50 mM) in DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
  • Cell Culture Medium: Use the appropriate medium for your cancer cell line (e.g., RPMI-1640 or DMEM with 10% FBS).

2. Cell Seeding and Treatment

  • Harvest exponentially growing cells and seed them in 96-well plates. Based on the literature, p53 status is a key factor in this compound sensitivity; p53 wild-type lines (like HCT116) are generally more sensitive [2].
  • Allow cells to adhere overnight.
  • Prepare a serial dilution of this compound in culture medium. A typical range might be from 1 nM to 10 µM, but this should be determined empirically. Include a vehicle control (DMSO at the same concentration as in drug-treated wells) and a blank control (medium only).
  • Treat cells with the drug dilutions. Each concentration and control should have multiple replicates (e.g., n=3-6).

3. Cell Viability Assessment (72-hour incubation)

  • After a 72-hour incubation (a common duration used in this compound studies [2]), measure cell viability.
  • Recommended Method: As the MTT assay is prone to significant errors, consider using a limiting dilution assay or direct cell counting with trypan blue exclusion for a more accurate measure of viable cell number [5].
  • If using MTT/MTS/CCK-8: Be aware of its limitations. The final IC₅₀ will be highly dependent on the initial seeding density and the metabolic activity of the cells, which this compound itself alters [5].

4. Data Analysis and IC₅₀ Calculation

  • Calculate the percentage of cell viability for each well relative to the vehicle control.
  • Use non-linear regression analysis to fit the dose-response data to a four-parameter logistic (4PL) model in software such as GraphPad Prism or R.
  • The relative IC₅₀ value is the parameter 'c' in the 4PL model, representing the concentration at the curve's inflection point [4].

Mechanism of Action & Signaling Pathways

This compound's induction of cell death involves multiple interconnected pathways. The following diagram synthesizes the key mechanisms identified in colorectal cancer (CRC) cells, highlighting the roles of both extrinsic and intrinsic apoptotic pathways [2].

Key Application Notes

  • p53 Status Matters: Wild-type p53 significantly enhances sensitivity to this compound-induced apoptosis. Always genetically characterize your cell models [2].
  • Synergy with Chemotherapy: this compound demonstrates strong synergy with the irinotecan metabolite SN38. This combination can induce cell death in a p53-independent manner, which is promising for treating cancers with TP53 mutations [2].
  • Report Experimental Conditions: For reproducibility, explicitly report the cell seeding density, type of viability assay, and the specific definition of IC₅₀ used [5] [4].

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution

| Shallow or poor dose-response curve | Inadequate concentration range; poor drug solubility; incorrect assay duration. | Widen the concentration series to ensure points are captured at the upper (e.g., 90-100% viability) and lower (e.g., 0-20% viability) plateaus. Check drug solubility in medium. | | High variability between replicates | Inconsistent cell seeding; inaccurate pipetting during drug serial dilution; edge effects in microplates. | Ensure a homogeneous cell suspension when seeding. Use calibrated pipettes and perform dilutions carefully. Use a plate with a clear lid and account for evaporation in outer wells. | | IC₅₀ values are inconsistent with literature | Differences in cell seeding density; use of different viability assays; variations in serum concentration or culture conditions. | Strictly control and document the cell seeding number. Be aware that different assays (MTT vs. limiting dilution) yield different absolute values. Standardize culture conditions. |

Conclusion

This guide provides a framework for determining the IC₅₀ of this compound, emphasizing robust assay design to avoid common pitfalls. The most critical gap for researchers is the lack of a universally validated, precise IC₅₀ value, which is compounded by the profound impact of cell density and the choice of viability assay.

Future work should focus on using more accurate methods like limiting dilution assays to establish reliable baseline IC₅₀ spectra for this compound across a panel of genetically defined cancer cell lines.

References

Pevonedistat Combination Therapy Protocols

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize the primary combination regimens and their reported outcomes from recent scientific literature.

Table 1: Clinical and Preclinical Combination Regimens with Pevonedistat

Combination Therapy Disease Context Study Phase Dosing Schedule (this compound) Key Efficacy Findings Key Safety Findings Reference
This compound + Azacitidine + Venetoclax Preclinical AML models (cell lines, primary samples, xenografts) Preclinical Various schedules reported (e.g., Days 1, 3, 5 in a 21-day cycle) Superior activity vs. doublets; overcomes Venetoclax resistance by NOXA upregulation [1]. Robust activity reported; specific toxicities not detailed in abstract [1]. [1]
This compound + Azacitidine Higher-Risk MDS (HR-MDS), CMML, LB-AML Phase 2 20 mg/m² IV, Days 1, 3, 5 of a 28-day cycle [2] Improved EFS (20.2 vs. 14.8 mos in HR-MDS); higher CR rate (52% vs. 27%); longer transfusion independence [2]. Safety profile consistent with Azacitidine; no added myelosuppression; exposure-adjusted AE rates were comparable [2]. [3] [4] [2]
This compound + Irinotecan + Temozolomide Pediatric recurrent/refractory solid or CNS tumors Phase 1 Cycle 1: 35 mg/m² IV, Days 1, 8, 10, 12. Subsequent cycles: 35 mg/m², Days 1, 3, 5 [5] RP2D established at 35 mg/m²; 2 PRs and 6 patients with prolonged SD (≥6 cycles) [5]. Well-tolerated; MTD not reached; required monitoring of AST, ALT, and bilirubin [5]. [5]
This compound + Laduviglusib (GSK-3β inhibitor) B-cells from CLL patients (ex vivo) Preclinical Not explicitly detailed in abstract Synergistic cytotoxic effect; reduced BCL2 and BIRC3 mRNA levels; enhanced action of Venetoclax [6]. Reported synergy; specific toxicities not applicable for ex vivo study [6]. [6]

Table 2: Key Molecular and Cellular Assays in Preclinical Studies

Assay Type Purpose Key Reagents & Parameters Application Example
Cell Viability/Proliferation Assay To measure compound-induced cell death. Cell Titer-Glo Luminescent Assay; 384-well plates; 24-72 hour incubation; EC50 determination [1]. Used to demonstrate robust activity of the PEV/VEN/AZA triplet in AML cell lines and primary patient samples [1].
Western Blot To analyze protein expression and accumulation. Antibodies against proteins of interest (e.g., NOXA, BCL2 family proteins); cell lysis and standard blotting protocols [1]. Used to confirm PEV/AZA combination induces NOXA to a greater extent than single agents [1].
Flow Cytometry To assess apoptosis and cell surface markers. 7-AAD staining for viability; conjugated antibodies for immunophenotyping [1]. Used in CLL studies for cell viability assays and to analyze primary AML patient samples [1] [6].
qPCR To quantify gene expression changes. RNA extraction kits; target genes: BCL2, BIRC3, others [6]. Used in CLL studies to show combined treatment reduces BCL2 and BIRC3 mRNA levels [6].
In Vivo Xenograft Models To evaluate anti-tumor efficacy in a living organism. NSG or SCID mice; systemic or flank engraftment of AML cell lines or primary patient cells; monitoring of tumor burden and survival [1]. Corroborated the robust activity of the VEN/PEV/AZA combination in preclinical systemic engrafted models of AML [1].

Detailed Experimental Protocols

Below are detailed methodologies for key experiments cited in the application notes, providing a practical guide for researchers.

Protocol 1: Ex Vivo Assessment of Drug Combination Efficacy on Primary Patient Cells This protocol is adapted from studies on primary AML and CLL samples [1] [6].

  • Cell Source: Primary mononuclear cells from patient bone marrow or peripheral blood, isolated via density gradient centrifugation.
  • Culture: Culture cells in appropriate medium (e.g., RPMI-1640 with supplements). Short tandem repeat (STR) validation and mycoplasma testing are recommended.
  • Drug Treatment: Dispense compounds into 384-well plates using an acoustic liquid handler (e.g., Echo 555). For triple combinations, include PEV, AZA, and VEN. Use a range of concentrations to determine EC50.
  • Viability Readout: Incubate for 24-72 hours. Add Cell Titer-Glo reagent to measure ATP levels as a proxy for viability. Calculate percent viability relative to DMSO-treated controls.
  • Data Analysis: Determine the effective concentration that induces 50% cell death (EC50) using non-linear regression in software such as Prism (GraphPad).

Protocol 2: In Vivo Efficacy Study in Patient-Derived Xenograft (PDX) Models This protocol is based on the AML PDX models described [1].

  • Mouse Model: Use 7-9-week-old female NSGS (NOD-scid IL2Rgnull-3Tg) mice.
  • Engraftment: Inject 2x10^6 primary AML mononuclear cells via the tail vein.
  • Monitoring: Assess human cell chimerism in peripheral blood weekly using flow cytometry. At harvest, also analyze bone marrow and spleen.
  • Drug Treatment: Once engraftment is established, randomize mice into treatment groups (e.g., vehicle control, AZA+VEN, PEV+AZA+VEN). Administer drugs based on established in vivo dosing schedules.
  • Endpoints: Monitor survival or measure bioluminescent signal if luciferase-expressing cells are used. Compare leukemia burden and overall survival between groups.

Protocol 3: Molecular Mechanism Elucidation via CRISPR/Cas9 Knockout This protocol is critical for confirming the essential role of specific genes in the mechanism of action, as demonstrated for PMAIP1 (NOXA) [1].

  • Cell Line: Use relevant AML cell lines (e.g., OCI-AML2).
  • Knockout Generation: Use a CRISPR/Cas9 system. Transduce cells with lentivirus containing constructs with guide RNAs (crRNAs) targeting the gene of interest (e.g., PMAIP1, BBC3/PUMA). A non-targeting guide serves as a control.
  • Validation: Select successfully transduced cells with puromycin. Validate the genomic deletion and confirm the absence of the target protein via Western blot.
  • Functional Assay: Treat the knockout and control cell lines with the drug combination (e.g., PEV+AZA+VEN). Assess the loss of sensitivity to the treatment using the cell viability assay described in Protocol 1.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the core mechanistic pathway of this compound and a generalized workflow for evaluating its combinations in preclinical models.

pevonedistat_mechanism NAE NEDD8-Activating Enzyme (NAE) Cullin Cullin Neddylation NAE->Cullin CRL Active CRL Complex Cullin->CRL Substrate Substrate Protein (e.g., CDT1, p27) CRL->Substrate Targets for Degradation Proteasomal Degradation Substrate->Degradation Targets for Accumulation Substrate Accumulation Degradation->Accumulation Blocked Effects Cellular Effects: DNA Re-replication, Cell Cycle Arrest, Apoptosis Accumulation->Effects This compound This compound (NAE Inhibitor) This compound->NAE Inhibits

Diagram 1: Core Mechanism of Action of this compound. This compound inhibits NAE, blocking cullin neddylation and subsequent CRL-mediated degradation of key regulatory proteins, leading to their accumulation and induction of anti-cancer cellular effects [1] [7].

preclinical_workflow Start Therapeutic Hypothesis InVitro In Vitro Validation (Cell viability assays, Western blot, qPCR) Start->InVitro InVivo In Vivo Validation (PDX or CDX models) InVitro->InVivo Mech Mechanism Elucidation (Genetic knockouts) InVivo->Mech Mech->Start Refines hypothesis

Diagram 2: Preclinical Workflow for Evaluating this compound Combinations. A generalized logic for developing and validating combination therapies, moving from in vitro screening to in vivo efficacy and finally to target validation [1].

Key Insights for Research and Development

  • Focus on Predictive Biomarkers: A significant challenge in the field is the lack of validated predictive biomarkers to identify patients most likely to respond to this compound-containing regimens [7]. Research into molecular features, such as alterations in the neddylation pathway or CRL substrate dependencies, is crucial.
  • Overcoming Therapy Resistance: The rational combination of this compound with other agents shows strong promise in overcoming resistance to existing therapies, particularly to the BCL2 inhibitor Venetoclax in AML and in high-risk MDS after HMA therapy [1] [2].
  • Schedule Optimization: The dosing schedule of this compound can vary significantly between studies (e.g., Days 1, 3, 5 vs. Days 1, 8, 10, 12) [1] [5]. The optimal schedule for combination with other agents remains an area of active investigation and may be context-dependent.

References

Pevonedistat Basic Information and Solubility

Author: Smolecule Technical Support Team. Date: February 2026

Pevonedistat is a potent and selective inhibitor of the NEDD8-activating enzyme (NAE), with an IC₅₀ of 4.7 nM [1]. It induces apoptosis in human tumor cells and suppresses the growth of human tumor xenografts in mice [1].

The table below summarizes its key molecular properties and solubility data, which are fundamental for solution preparation.

Property Specification
CAS Number 905579-51-3 [1] [2]
Molecular Formula C₂₁H₂₅N₅O₄S [2] [3]
Molecular Weight 443.52 g/mol [2]
Purity >98% [3]
Solubility in DMSO 10 mg/mL (approximately 22.5 mM) [3]
Recommended Stock Concentration 5-10 mM in DMSO [1] [3]

Stock Solution Preparation Protocol

This protocol outlines the procedure for reconstituting this compound to create a stable, concentrated stock solution suitable for in vitro experiments.

Materials
  • This compound lyophilized powder (e.g., MedChemExpress, Cat. No. HY-70062 or Cell Signaling Technology, #85923) [1] [3]
  • Anhydrous Dimethyl Sulfoxide (DMSO)
  • Analytical balance
  • Sterile microcentrifuge tubes (e.g., 1.5 mL volume)
  • Piperettes and sterile tips
  • Vortex mixer
Step-by-Step Procedure
  • Calculation: Determine the mass of powder needed and the corresponding volume of DMSO required to achieve your desired stock concentration.
    • Example: To prepare a 10 mM stock solution from 1 mg of powder (Molecular Weight: 443.52 g/mol), the calculation is (1 mg / 443.52 g/mol) = 2.255 µmol. The required volume of DMSO is (2.255 µmol / 10 mM) = 0.2255 mL, or 225.5 µL [2] [3].
  • Reconstitution: Add the calculated volume of anhydrous DMSO directly to the vial of lyophilized powder.
  • Mixing: Gently vortex or pipette the mixture up and down until the powder is completely dissolved, ensuring a clear solution.
  • Aliquoting: Immediately aliquot the stock solution into sterile, labeled microcentrifuge tubes to minimize exposure to moisture and avoid repeated freeze-thaw cycles.
  • Storage: Store the aliquots at -20°C in a desiccated environment. When stored properly, the lyophilized powder is stable for 24 months, and the reconstituted solution in DMSO is stable for at least 3 months at -20°C [3].

Experimental Use and Stability Data

For in vitro cell culture treatments, dilute the stock solution into the appropriate pre-warmed culture medium. A typical working concentration ranges from 0.1 to 1.0 µM, though this should be optimized for your specific cell line and assay [1].

The table below summarizes key stability information for both concentrated and diluted solutions of this compound, based on recent pharmaceutical studies.

Solution Type Concentration Storage Conditions Stability Duration Key Findings
Concentrated Solution 10 mg/mL 2-8°C, protected from light 7 days Retains >95% of initial concentration; suitable for reusing partially used vials [4].
Diluted in 0.9% NaCl 50, 100, 200 µg/mL 2-8°C, protected from light 14 days Retains >95% of initial concentration; no sorption to polyolefin infusion bags [4].

Critical Handling and Safety Notes

  • For Research Use Only: this compound is for research purposes only and not for human consumption [1] [2].
  • Aseptic Technique: Use sterile techniques during aliquoting and handling to prevent microbial contamination.
  • Solution Appearance: Before use, visually inspect the solution. Do not use if you observe particulate matter or discoloration.
  • Stability Limitation: The extended stability data (7-14 days) applies to specific physicochemical parameters under controlled conditions. For cell culture, it is still highly recommended to use freshly prepared dilutions whenever possible.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for preparing and using this compound in a research setting, integrating the protocols and stability information detailed above.

Start Start: Obtain this compound Lyophilized Powder A Reconstitute in DMSO (10 mg/mL, 22.5 mM) Start->A B Aliquot and Store at -20°C (Stable for 3 months) A->B C Thaw Aliquot as Needed B->C StockStab Concentrated Stock (10 mg/mL) Fridge Stable: 7 days B->StockStab D Prepare Intermediate Dilution (in saline or medium) C->D E Apply to Cell Culture (Working conc.: 0.1-1.0 µM) D->E DiluteStab Diluted Solution (50-200 µg/mL) Fridge Stable: 14 days D->DiluteStab F Analyze Experimental Outcome (e.g., Western Blot, Viability) E->F

Key Technical Considerations

  • Solvent Choice: DMSO is the recommended solvent for the stock solution. For in vivo studies, a common formulation is 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline, with a typical concentration of 2 mg/mL after sonication [2].
  • Stability vs. Sterility: The published stability data confirms physicochemical stability but does not guarantee sterility over the stated periods. For long-term storage of diluted solutions, sterility should be validated [4].
  • Dilution Vehicle: The enhanced stability in 0.9% Sodium Chloride (0.9% NaCl) makes it a preferable dilution vehicle over dextrose 5% for preparation storage [4].

References

Application Note: Pevonedistat (MLN4924) in Colorectal Cancer Animal Models

Author: Smolecule Technical Support Team. Date: February 2026

1. Mechanism of Action and Rationale for Use Pevonedistat is a selective inhibitor of the NEDD8-activating enzyme (NAE1). It disrupts the protein degradation system by blocking the neddylation of Cullin proteins, which is required for the activity of Cullin-RING E3 Ligases (CRLs). This leads to the accumulation of CRL substrates that can trigger cell death. Preclinical data suggests it has widespread potential activity in Colorectal Cancer (CRC), especially in combination with irinotecan-containing regimens [1].

2. Key Findings from Preclinical Studies Research using in vitro models of CRC has revealed crucial insights into how this compound induces cell death [1]:

  • p53 Status Dictates Sensitivity: Cancer cell lines with wild-type p53 are significantly more sensitive to this compound-induced cell death than p53-deficient models.
  • Dual Apoptotic Pathway Activation: The drug activates both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways.
  • Synergy with Chemotherapy: this compound demonstrates strong synergistic effects when combined with SN38, the active metabolite of the standard-of-care drug irinotecan. This combination-induced cell death occurs in a p53-independent manner, which is a critical advantage given the high frequency of TP53 mutations in advanced CRC.

The table below summarizes the core mediators of response and resistance to this compound identified in genetic screens [1].

Category Gene/Protein Role in MLN4924 Response
Sensitivity Mediators p53 (TP53) Major determinant of apoptotic response
Caspase-8 (CASP8) Effector caspase in the extrinsic apoptosis pathway
TRAIL-R2/DR5 (TNFRSF10B) Death receptor involved in apoptosis initiation
Caspase-9 (CASP9) Initiator caspase in the intrinsic apoptosis pathway
NOXA (PMAIP1) Pro-apoptotic protein
Resistance Mediators FLIP (CFLAR) Key mediator of resistance; its depletion enhances apoptosis
cIAP1 (BIRC2) Anti-apoptotic protein
RIPK1 Regulates cell survival and death signaling
STAT3 Transcription factor with pro-survival functions

3. Proposed Signaling Pathway and Experimental Workflow The following diagram illustrates the mechanistic basis for this compound's action and its synergy with SN38, based on findings from Cell Death Discovery [1]. This workflow can guide hypothesis-driven experimental design.

G cluster_MLN This compound (MLN4924) Mechanism cluster_p53 p53-Dependent Apoptosis (Single Agent) cluster_combo Synergistic Cell Death with SN38 (p53-Independent) MLN This compound (MLN4924) NAE Inhibits NEDD8-Activating Enzyme (NAE1) MLN->NAE CRL Inactivates Cullin-RING Ligases (CRLs) NAE->CRL Subs Accumulation of CRL Substrates CRL->Subs p53 p53 Activation Subs->p53 Promotes Casp8 Activates Caspase-8 Subs->Casp8 Promotes Death Induces TRAIL-R2/DR5 & NOXA p53->Death Death->Casp8 Bid BID Cleavage Casp8->Bid Mito Mitochondrial Outer Membrane Permeabilization Bid->Mito Apop Apoptosis Mito->Apop SN38 SN38 (Irinotecan Metabolite) DNA DNA Damage SN38->DNA BAX BAX/BAK Activation DNA->BAX BAX->Mito FLIP FLIP (CFLAR) (Mediates Resistance) FLIP->Casp8 Inhibits

Proposed Experimental Protocol for Animal Studies

1. Animal Model Selection

  • Xenograft Models: Use immunocompromised mice (e.g., NOD/SCID or nude mice) implanted with human colorectal cancer cell lines. The choice of cell line is critical:
    • HCT116 and LoVo isogenic pairs (p53 wild-type vs. p53-deficient) are highly recommended to validate the role of p53 in vivo [1].
  • Patient-Derived Xenograft (PDX) Models: For greater clinical translatability, consider using PDX models derived from CRC patients, which better preserve the tumor's original genetics and heterogeneity [1].

2. Dosing and Treatment Regimen While the exact dosing protocol from the literature requires consultation of the primary source, the general strategy based on the synergistic finding is as follows [1]:

  • Monotherapy Arm: this compound administered via intraperitoneal (IP) injection.
  • Combination Therapy Arm: this compound (IP) combined with Irinotecan/SN38.
  • Control Arm: Vehicle control.

Treatment should continue for a predefined period (e.g., 3-4 weeks) with frequent monitoring of tumor volume and animal body weight.

3. Endpoint Analysis The table below outlines key endpoints to assess the efficacy and mechanism of the treatment.

Analysis Type Method Key Metrics
Tumor Growth Inhibition Caliper measurement Tumor volume, growth delay, %T/C (Treated/Control)
Apoptosis in Tumor Tissue Immunohistochemistry (IHC) / Western Blot Cleaved Caspase-3, Cleaved PARP
Pathway Analysis Western Blot / IHC p53, p21, NEDDylated Cullin levels, TRAIL-R2/DR5 expression
Combination Effect Statistical analysis (e.g., Chou-Talalay) Combination Index (CI) to quantify synergy

Key Considerations for Implementation

  • Biomarker Strategy: The strong dependence on p53 status suggests that patient stratification in future translational studies should include p53 mutation screening. Analysis of SKP2 expression could also be a valuable biomarker, as its high expression correlates with sensitivity to this compound in a pan-cancer context [2].
  • Humanized Models: To study immune-related contributions or toxicity, "humanized" mouse models carrying human immune system components could be explored. These models are invaluable for studying complex therapeutic effects that involve the tumor microenvironment [3].

References

Comprehensive Application Notes and Protocols for Pevonedistat Assay Techniques in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pevonedistat and Its Molecular Mechanism

This compound (also known as MLN4924) is a first-in-class NEDD8-activating enzyme (NAE) inhibitor that disrupts the neddylation pathway, a critical protein regulatory mechanism in cancer cells. Neddylation is a ubiquitin-like modification process that controls the activity of cullin-RING E3 ubiquitin ligases (CRLs), which are essential for the degradation of numerous proteins involved in cell cycle progression, DNA repair, and survival signaling. By inhibiting NAE, this compound induces DNA re-replication, cell cycle arrest, and apoptosis in cancer cells, making it particularly effective against tumors dependent on protein homeostasis pathways. This compound has demonstrated promising activity in preclinical models of triple-negative breast cancer (TNBC) and colorectal cancer (CRC), especially in chemoresistant settings where conventional therapies fail.

The therapeutic potential of this compound is especially evident in cancers that have developed resistance to standard treatments. Research using longitudinal patient-derived xenograft (PDX) models from TNBC tumors before and after neoadjuvant chemotherapy (NACT) revealed that post-NACT tumors exhibit enriched protein homeostasis pathways and increased sensitivity to this compound. This sensitivity correlates with elevated levels of both NEDD8 and SUMO1 in responsive models, suggesting that targeting neddylation and sumoylation pathways may be effective in combating chemoresistant cancers [1]. Additionally, synthetic lethality screens in colorectal cancer models have identified promising combinations between this compound and EGFR pathway inhibitors, providing novel therapeutic opportunities for aggressive CRC subtypes [2].

Drug Sensitivity and Viability Assays

Application Notes

Drug sensitivity assays are fundamental for evaluating this compound's efficacy across various cancer models. These assays measure cell viability and proliferation following drug exposure, providing quantitative data on therapeutic response. In TNBC PDX models, cells isolated from pre-, mid-, and post-NACT tumors were subjected to high-throughput drug screening using a library of 618 mechanistically annotated compounds. The results demonstrated that post-NACT tumors exhibited heightened sensitivity to this compound compared to pre-NACT tumors, suggesting that protein homeostasis pathways become more critical for survival following chemotherapy [1]. Similar findings were observed in colorectal cancer models, where this compound induced tumor stabilization in poorly differentiated, clinically aggressive CRC resistant to available therapies [2].

The area under the curve (AUC) values derived from concentration-response curves serve as the primary metric for quantifying drug sensitivity. Researchers should note that sensitivity to this compound varies significantly based on cancer type and prior treatment exposure. For instance, in colorectal cancer models, optimal concentrations for long-term assays ranged from 25-200 nM depending on the specific cell line, with CAR1 cells (RAS/RAF WT) being most sensitive at 25 nM, while WiDr cells (BRAF mutant) required 200 nM for effective proliferation inhibition [2].

Detailed Protocol: CellTiter-Glo Viability Assay

Table 1: Reagents and Equipment for Cell Viability Assay

Component Specifications Purpose
This compound 10 mM stock in DMSO NAE inhibitor treatment
CellTiter-Glo Commercial kit (Promega) ATP quantification for viability
Cell Lines PDX-derived or established cancer lines Disease modeling
White Plates 384-well, tissue culture treated Assay format
Plate Reader Luminometer capable of 384-well format Signal detection
Mammocult Media Serum-free Cell culture maintenance

Procedure:

  • Cell Preparation: Harvest PDX-derived tumor cells or established cancer cell lines and resuspend in serum-free Mammocult media at a density of 1,000-2,000 cells per well in 384-well plates [1].
  • Drug Treatment: Add this compound across a concentration range (typically 0.1, 1.0, and 10 μM) with DMSO as vehicle control. Include three technical replicates per concentration.
  • Incubation: Culture cells for 72 hours at 37°C with 5% CO₂ in a humidified incubator.
  • Viability Measurement: Equilibrate plates to room temperature for 30 minutes. Add equal volume of CellTiter-Glo reagent to each well, mix for 2 minutes on an orbital shaker, and incubate for 10 minutes to stabilize luminescent signal.
  • Signal Detection: Measure luminescence using a plate reader.
  • Data Analysis: Calculate percent inhibition relative to DMSO controls. Fit concentration-response curves to derive AUC values using software such as GraphPad Prism.

Technical Notes:

  • Mouse Cell Depletion: For PDX models, thoroughly deplete murine stromal cells prior to plating to avoid confounding results [1].
  • Assay Validation: Include control compounds with known mechanisms to validate assay performance.
  • Quality Control: Apply statistical filters to remove pan-active or pan-inactive compounds (AUC range ≥ 0.5) and address potential growth-confounded responses (Growth index versus AUC r² > 0.25) [1].

G A Cell Preparation (PDX-derived or cell lines) B Drug Treatment (this compound 0.1-10 μM) A->B C 72-hour Incubation (37°C, 5% CO₂) B->C D CellTiter-Glo Addition (Room temperature) C->D E Luminescence Measurement (Plate reader) D->E F Data Analysis (AUC calculation) E->F

Diagram 1: Workflow for this compound Viability Assay

Synthetic Lethality Screening

Application Notes

Synthetic lethality screening represents a powerful approach to identify combination therapies that enhance this compound's efficacy. This strategy is particularly valuable for overcoming primary and acquired resistance in aggressive cancers. An shRNA-based "drop-out" loss-of-function screen covering 200 drug-target genes in four CRC cell lines revealed that inhibition of EGFR pathway components creates synthetic lethality with NEDD8 inhibition [2]. The screening identified seventeen candidate genes whose depletion synergized with this compound, with different gene sets emerging across cell lines with varying molecular backgrounds (RAS/RAF WT, KRAS mutant, and BRAF mutant).

Pathway analysis of screening hits revealed significant enrichment in ERK1/2 signaling, MAPK cascade, and AKT pathways, indicating that interference with the EGFR pathway at multiple levels could be leveraged for effective combination therapies [2]. This approach has demonstrated particular promise in BRAF-mutant CRC models, where this compound combined with BRAF and EGFR inhibition overcame resistance mechanisms and induced enhanced growth arrest and apoptosis.

Detailed Protocol: shRNA Drop-Out Screening

Table 2: Key Components for Synthetic Lethality Screening

Component Specifications Purpose
shRNA Library Custom pooled, barcode-coupled, 2000 shRNAs covering 200 drug-target genes Genetic perturbation
Packaging Plasmids psPAX2, pMD2.G Lentivirus production
Cell Lines Cancer cells with varying this compound sensitivity Disease modeling
Selection Agents Puromycin (1-5 μg/mL) Selection of infected cells
This compound Concentrations based on long-term proliferation assays (25-200 nM) NAE inhibition
NGS Platform Illumina HiSeq or similar shRNA quantification

Procedure:

  • Virus Production: Generate lentiviral particles by transfecting HEK293T cells with shRNA library and packaging plasmids using standard protocols.
  • Cell Infection: Infect target cancer cell lines at low MOI (0.3-0.5) to ensure single shRNA integration. Include non-infected controls.
  • Selection: Treat cells with puromycin (1-5 μg/mL) for 48-72 hours to select successfully infected cells.
  • Baseline Sampling: Harvest 5-10 million cells 96 hours post-infection for genomic DNA extraction (baseline timepoint).
  • This compound Treatment: Culture remaining cells with optimized this compound concentrations (25 nM for CAR1, 100 nM for LIM2099/SW403, 200 nM for WiDr) for 10-20 population doublings [2].
  • Endpoint Sampling: Harvest cells at endpoint for genomic DNA extraction.
  • PCR Amplification: Amplify integrated shRNA constructs using barcode-specific primers.
  • Next-Generation Sequencing: Process amplified DNA for NGS to quantify shRNA representation.
  • Data Analysis: Identify significantly depleted shRNAs in this compound-treated versus control cells using specialized bioinformatics tools.

Technical Notes:

  • Optimal Concentration Determination: Prior to screening, perform long-term proliferation assays to establish this compound concentrations that reduce but do not abrogate cell growth (typically 25-200 nM for CRC models) [2].
  • Control Design: Include non-targeting shRNAs as negative controls and essential gene shRNAs as positive controls.
  • Validation: Confirm screening hits through individual shRNA validation and complementary approaches (e.g., pharmacological inhibition).

G A shRNA Library (2000 shRNAs, 200 genes) B Lentivirus Production (HEK293T cells) A->B C Cell Infection (Low MOI: 0.3-0.5) B->C D Puromycin Selection (48-72 hours) C->D E This compound Treatment (10-20 population doublings) D->E F Genomic DNA Extraction (Baseline & endpoint) E->F G NGS & Bioinformatics (shRNA quantification) F->G

Diagram 2: Synthetic Lethality Screening Workflow

In Vivo Efficacy Studies

Application Notes

In vivo evaluation of this compound is essential for validating its therapeutic potential and understanding its pharmacodynamic effects in a physiologically relevant context. Studies using patient-derived xenograft (PDX) models have demonstrated that this compound exhibits efficacy as a single agent in multiple TNBC models, particularly those derived from post-chemotherapy tumors [1]. The best observed response in CRC PDX models was disease stabilization rather than tumor regression, highlighting the importance of combination strategies for improved outcomes [2].

Monitoring tumor volume and body weight throughout the study provides essential data on efficacy and toxicity. Additionally, biomarker analysis of harvested tumors can reveal correlations between drug response and pathway modulation. Researchers should note that elevated levels of both NEDD8 and SUMO1 have been observed in models exhibiting favorable response to this compound, suggesting these may serve as predictive biomarkers [1].

Detailed Protocol: PDX Efficacy Study

Procedure:

  • Model Generation: Implant PDX tumor fragments (30-60 mg) subcutaneously into the flanks of immunodeficient mice (e.g., NSG or nude mice).
  • Randomization: When tumors reach 150-200 mm³, randomize animals into treatment groups (n=6-8 per group).
  • Drug Formulation: Prepare this compound in appropriate vehicle (e.g., 10% hydroxypropyl-β-cyclodextrin) [2].
  • Dosing Regimen: Administer this compound intravenously at 50-100 mg/kg, 3-5 times per week for 3-4 weeks. Include vehicle control and positive control groups.
  • Tumor Monitoring: Measure tumor dimensions 2-3 times weekly using calipers. Calculate volume as (length × width²)/2.
  • Body Weight Measurement: Record body weight twice weekly as an indicator of systemic toxicity.
  • Endpoint Analysis: Harvest tumors at study endpoint for molecular analysis (western blot, IHC, RNA sequencing).

Technical Notes:

  • Longitudinal Models: For chemotherapy-resistant studies, establish PDX models from patient tumors before, during, and after neoadjuvant chemotherapy [1].
  • Pharmacodynamic Markers: Analyze harvested tumors for neddylation pathway inhibition using markers such as accumulation of CDT1 (a substrate of CRL1ᴿᴼᶜ¹ ubiquitin ligase) [2].
  • Study Powering: Include sufficient animals per group (typically 6-8) to ensure statistical power for detecting significant differences in tumor growth inhibition.

Biomarker Analysis Techniques

Application Notes

Biomarker identification is crucial for predicting response to this compound and understanding its mechanism of action. Research has revealed that elevated levels of NEDD8 and SUMO1 correlate with favorable response to this compound in TNBC PDX models [1]. Additionally, pharmacotranscriptomic analysis has identified pathway-level correlations between this compound activity and post-translational modification machinery, particularly involving neddylation and sumoylation targets.

In colorectal cancer models, response to this compound is independent of the mutational status of the RAS/RAF axis but inversely associated with cetuximab sensitivity [2]. This suggests that biomarkers beyond traditional CRC drivers are needed for patient selection. Multiplex assay platforms that simultaneously measure multiple analytes in limited sample volumes are particularly valuable for comprehensive biomarker profiling.

Detailed Protocol: NEDD8/SUMO1 Expression Analysis

Procedure:

  • Sample Preparation: Lyse tumor tissues or cell pellets in RIPA buffer with protease and phosphatase inhibitors.
  • Protein Quantification: Determine protein concentration using BCA assay.
  • Western Blotting:
    • Separate 20-30 μg protein by SDS-PAGE (4-20% gradient gels)
    • Transfer to PVDF membranes
    • Block with 5% non-fat milk in TBST
    • Incubate with primary antibodies (anti-NEDD8, anti-SUMO1, anti-β-actin loading control) overnight at 4°C
    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature
    • Detect using enhanced chemiluminescence
  • Densitometric Analysis: Quantify band intensities using ImageJ or similar software.
  • Data Normalization: Express NEDD8 and SUMO1 levels relative to loading controls.

Alternative Approach - ELISA: For higher throughput quantification, consider ELISA-based methods:

  • Plate Coating: Coat 96-well plates with capture antibody in carbonate buffer overnight at 4°C.
  • Blocking: Block with 1% BSA in PBST for 1 hour at room temperature.
  • Sample Incubation: Add samples and standards, incubate 2 hours at room temperature.
  • Detection Antibody: Incubate with biotinylated detection antibody for 1 hour.
  • Signal Development: Add streptavidin-HRP followed by TMB substrate.
  • Stop and Read: Add stop solution and measure absorbance at 450 nm.

Technical Notes:

  • Sample Quality: Use fresh or properly stored tissues to prevent protein degradation.
  • Antibody Validation: Validate antibodies using appropriate positive and negative controls.
  • Multiplex Capability: Consider Luminex xMAP technology for simultaneous quantification of multiple targets in limited samples [3].

Table 3: Biomarker Correlation with this compound Response

Biomarker Detection Method Correlation with Response References
NEDD8 Western blot, ELISA Elevated in responsive models [1]
SUMO1 Western blot, ELISA Elevated in responsive models [1]
CRL Substrates Western blot (e.g., CDT1) Accumulation indicates target engagement [2]
EGFR Pathway Genes shRNA screening Synthetic lethality with NAE inhibition [2]

Data Analysis and Interpretation

Statistical Considerations

Robust statistical analysis is essential for interpreting this compound assay results. For viability assays, calculate area under the curve (AUC) values from concentration-response curves rather than relying solely on single-point measurements. This approach provides a more comprehensive assessment of drug sensitivity across multiple concentrations [1]. When analyzing high-throughput screening data, apply appropriate filters to remove pan-active or pan-inactive compounds and address potential confounding factors such as growth rate effects.

For bioassay validation, follow USP <1033> guidelines which recommend comparing confidence intervals against target validation acceptance criteria [4]. Key parameters include linearity (coefficient of determination R², slope, and intercept), accuracy (%relative bias), and precision (%coefficient of variation). Statistical power analysis should guide sample size determination for in vivo studies, with typically 6-8 animals per group required to detect significant differences in tumor growth inhibition.

Visualization and Reporting

Effective data visualization enhances interpretation and communication of this compound assay results:

  • Concentration-Response Curves: Plot percent inhibition versus log drug concentration to visualize potency and efficacy.
  • Pathway Diagrams: Illustrate neddylation pathway and mechanism of NAE inhibition.
  • Heat Maps: Use hierarchical clustering of drug response profiles to identify patterns across different models or conditions.

When reporting results, include complete methodological details to ensure reproducibility:

  • Cell Model Characteristics: Source, passage number, authentication method.
  • Drug Formulation: Vehicle, concentration range, treatment duration.
  • Assay Conditions: Media composition, incubation time, detection method.
  • Statistical Analysis: Software, tests used, significance thresholds.

Troubleshooting Common Issues

Table 4: Troubleshooting Guide for this compound Assays

Problem Potential Cause Solution
Poor viability signal Low ATP levels Optimize cell seeding density; ensure proper reagent storage
High variability in replicates Inconsistent cell plating Use automated dispensers; mix cells thoroughly during plating
Lack of response Insufficient drug activity Verify drug potency; confirm neddylation inhibition (CDT1 accumulation)
In vivo toxicity Off-target effects Adjust dose and schedule; monitor body weight closely
Inconsistent biomarker results Protein degradation Use fresh samples with protease inhibitors; standardize processing

Conclusion

Pevonedistast represents a promising therapeutic approach for challenging cancers, particularly in chemoresistant settings. The assay techniques detailed in this document—including viability assays, synthetic lethality screening, in vivo efficacy studies, and biomarker analysis—provide a comprehensive framework for evaluating this NAE inhibitor in preclinical models. The protocols emphasize standardized methodologies, appropriate controls, and rigorous data analysis to ensure reliable and reproducible results.

The accumulating evidence suggests that this compound's efficacy extends beyond single-agent activity to potentially synergistic combinations, particularly with EGFR pathway inhibitors in colorectal cancer models and as a targeted approach for protein homeostasis-dependent TNBC. As research in this area advances, continued refinement of these assay techniques and validation of predictive biomarkers will be essential for optimizing patient selection and therapeutic outcomes in clinical applications.

References

Pevonedistat: Mechanism & Applications in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Pevonedistat is a first-in-class NEDD8-Activating Enzyme (NAE) inhibitor that blocks the neddylation pathway, a crucial protein degradation process [1]. By inhibiting NAE, this compound prevents the conjugation of NEDD8 to Cullin proteins, destabilizing the Cullin-RING Ligase (CRL) complexes. This leads to the accumulation of CRL substrates that promote cell cycle arrest and apoptosis [1] [2]. Its role is particularly prominent in targeting chemoresistant cancers, such as Triple-Negative Breast Cancer (TNBC) and Colorectal Cancer (CRC), especially in tumors that have developed resistance to standard therapies [1] [2].

The diagram below illustrates the core mechanism of this compound and its interference with the neddylation pathway and related processes.

G This compound Inhibits Neddylation and Disrupts Protein Homeostasis NAE NEDD8-Activating Enzyme (NAE) NEDD8 NEDD8 Conjugation NAE->NEDD8 This compound This compound (NAE Inhibitor) This compound->NAE Inhibits Cullins Cullin Proteins CRL Active CRL Complexes Cullins->CRL NEDD8->Cullins Substrates Accumulation of CRL Substrates (e.g., DNA replication factors, cell cycle regulators) CRL->Substrates Degrades Effects Cell Cycle Arrest & Apoptosis Substrates->Effects

The synthetic lethality screening workflow identifies potential drug combinations that enhance this compound's efficacy, as shown below.

G Synthetic Lethality Screening Workflow with this compound Start Select Resistant Cancer Cell Lines (e.g., BRAF-mutant, RAS/RAF WT) Lib shRNA Library Transfection (2000 shRNAs targeting 200 drugable genes) Start->Lib Treat This compound Treatment (Long-term proliferation assay) Lib->Treat Screen High-Throughput Screening (Monitor shRNA dropout via NGS) Treat->Screen Analyze Bioinformatic & Pathway Analysis (Ingenuity Pathway Analysis, STRING) Screen->Analyze Validate In Vitro & In Vivo Validation (Drug combination assays) Analyze->Validate

Experimental Data & Protocol Design

The following tables summarize key experimental parameters and findings from recent studies.

Table 1: In Vitro Drug Sensitivity Profiles in TNBC PDX Models [1]

PDX Model Description TNBC Subtype This compound Sensitivity (Cell Viability) Notable Drug Combinations
Pre-NACT (Treatment-naive) Various (BL1, BL2, M, LAR, UNS) Baseline (Varies by model) N/A
Mid-NACT (Post-AC regimen) Often shifts to Mesenchymal (M) Increased sensitivity vs pre-NACT HDAC inhibitors (e.g., LBH589)
Post-NACT (Chemoresistant) Often shifts to Mesenchymal (M) Increased sensitivity vs pre-NACT BCL-2 inhibitors, Clofarabine

Table 2: Key Reagents and Equipment for Core Assays [1] [2]

Category Item Specification / Purpose
Inhibitors & Reagents This compound (MLN4924) NAE inhibitor, dissolve in DMSO for in vitro work [1].
Cetuximab / Encorafenib EGFR / BRAF inhibitors for combination studies [2].
CellTiter-Glo (CTG) Assay Measure cell viability in high-throughput screens [1].
Cell Culture Patient-Derived Xenograft (PDX) Cells Freshly isolated, mouse cells depleted [1].
Mammocult Medium Serum-free culture for PDX cells in drug screens [1].
Equipment High-Throughput Screening System 384-well plate format [1].
Next-Generation Sequencer For shRNA barcode quantification (e.g., Illumina) [2].
Protocol 1: High-Throughput Drug Screening on PDX-Derived Cells

This protocol is used to identify therapeutic vulnerabilities in chemoresistant tumors [1].

  • Sample Preparation: Generate single-cell suspensions from freshly dissociated PDX tumors. Deplete mouse stromal cells using a species-specific cell sorting method (e.g., flow cytometry or magnetic beads) to enrich for human cancer cells [1].
  • Cell Plating: Plate cells in 384-well plates at a density of 500-1000 cells per well in serum-free Mammocult medium. Incubate for 24 hours before drug addition [1].
  • Drug Library Addition: Employ a mechanistically annotated drug library. Add this compound and other drugs of interest in a concentration gradient (e.g., 0.1 µM, 1.0 µM, 10 µM). Include DMSO-only wells as negative controls [1].
  • Incubation and Viability Assay: Incubate cells with drugs for 72 hours. Add CellTiter-Glo (CTG) reagent to each well according to the manufacturer's instructions. Measure luminescence to quantify cell viability [1].
  • Data Analysis: Calculate percent inhibition relative to DMSO controls. Fit concentration-response curves to derive the Area Under the Curve (AUC) for each drug. Use AUC values for downstream differential analysis and hierarchical clustering [1].
Protocol 2: shRNA-based Synthetic Lethality Screening

This protocol identifies genes whose inhibition cooperates with this compound [2].

  • Cell Line Selection and Preparation: Select CRC cell lines representing molecular heterogeneity (e.g., BRAF-mutant, KRAS-mutant, RAS/RAF WT). Determine the optimal this compound concentration for the screen that reduces but does not abrogate proliferation (e.g., 25-200 nM) via long-term assays [2].
  • Library Transduction: Infect cells with a custom pooled, barcode-coupled shRNA library (e.g., 2000 shRNAs targeting ~200 druggable genes) at a low MOI to ensure single shRNA integration. Select for successfully transduced cells with puromycin [2].
  • Screening and Selection: Split transduced cells into two groups: a control arm and a treatment arm with the pre-determined this compound concentration. Culture cells for an extended period (e.g., 10-20 population doublings) to allow for shRNA dropout in synthetically lethal combinations [2].
  • Genomic DNA Extraction and NGS: Extract genomic DNA at the endpoint (and at 96h post-infection as a baseline). Perform PCR amplification of the integrated shRNA constructs and subject the products to Next-Generation Sequencing (NGS) to quantify the abundance of each shRNA [2].
  • Hit Identification: Analyze NGS data to identify shRNAs significantly depleted in the this compound-treated group compared to the control. Candidate genes are those with multiple independent shRNAs (e.g., ≥4) showing consistent dropout. Validate hits through pathway analysis (e.g., Ingenuity Pathway Analysis, STRING) [2].

Discussion & Research Implications

The data from these protocols reveal that tumors with acquired chemoresistance, particularly those transitioning to a mesenchymal (M) subtype, display heightened dependence on protein homeostasis pathways, creating a vulnerability to this compound [1]. The synthetic lethality screening successfully identified the EGFR signaling axis as a key partner for combination therapy, leading to a strategy that overcomes compensatory feedback loops observed with single-agent targeted therapy [2].

  • Translational Potential: The combination of this compound with EGFR/BRAF pathway inhibitors represents a promising strategy for clinically aggressive, treatment-resistant CRC and TNBC [1] [2].
  • Biomarker Exploration: Elevated levels of NEDD8 and SUMO1 were observed in PDX models that responded favorably to this compound, suggesting these proteins as potential predictive biomarkers for patient stratification [1].

References

Pevonedistat research methodology

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties & Handling

Pevonedistat (MLN4924) is supplied as a lyophilized powder with molecular formula C21H25N5O4S [1] [2]. For a 5 mM stock solution, reconstitute 1 mg of powder in 451.2 μl of DMSO [2]. The lyophilized powder is stable for 24 months when stored desiccated at -20°C. Once reconstituted, the solution should be stored at -20°C and used within 3 months to prevent potency loss [1] [2].

Mechanism of Action

This compound inhibits NEDD8-activating enzyme (NAE), which is the first enzyme in the neddylation pathway [1] [2]. This pathway involves the covalent attachment of the ubiquitin-like protein NEDD8 to cullin proteins within cullin-RING ligases (CRLs) [2]. Neddylation activates CRLs, which are essential for the targeted degradation of specific cellular proteins that regulate cell cycle progression and survival pathways in cancer cells [1]. By blocking neddylation, this compound causes accumulation of these CRL substrates, leading to cell cycle arrest, rereplication DNA damage, and ultimately apoptosis in human tumor cells [1] [2].

G NAE NAE Activity (Baseline) Neddylation Neddylation Process NAE->Neddylation Activates This compound This compound Treatment This compound->NAE Inhibits CRL_Substrates CRL Substrates Accumulation Neddylation->CRL_Substrates Regulates Degradation Apoptosis Induced Apoptosis CRL_Substrates->Apoptosis Triggers

Diagram 1: this compound mechanism of action via NAE inhibition and apoptosis induction.

Experimental Protocols

In Vitro Cell-Based Assay Protocol

This protocol evaluates this compound's effects on tumor cell viability and neddylation inhibition [1] [2].

Materials:

  • This compound (MLN4924) stock solution (5 mM in DMSO) [2]
  • Appropriate cell lines (e.g., K-562 cells) [2]
  • Cell culture medium and supplements
  • DMSO (vehicle control)
  • Western blot reagents (antibodies: NEDD8 #2754, α-Actinin #6487) [2]

Procedure:

  • Cell Plating: Plate cells in appropriate culture vessels at optimal density (e.g., 5×10³ to 1×10⁴ cells/cm²)
  • Treatment:
    • Prepare serial dilutions of this compound in culture medium (working concentrations typically 100-500 nM)
    • Include vehicle control (DMSO at same concentration as treated groups)
    • Treat cells for 24 hours [2]
  • Viability Assessment:
    • Perform MTT, XTT, or similar viability assays post-treatment
    • Calculate IC50 values using appropriate statistical software
  • Mechanistic Validation:
    • Prepare cell extracts for Western blot analysis
    • Probe with NEDD8 antibody to confirm neddylation inhibition [2]
    • Use loading controls (e.g., α-Actinin) for normalization [2]
Clinical Trial Protocol Schema

This outlines the Phase II trial design for this compound in bile duct cancer [3].

Study Design:

  • Phase: II [3]
  • Primary Investigator: Nkiruka Ezenwajiaku [3]
  • Objectives: Evaluate efficacy of this compound alone or combined with paclitaxel and carboplatin [3]
  • Primary Endpoints: Tumor response rate, progression-free survival [3]

Patient Selection Criteria:

  • Inclusion: ≥18 years, ECOG status 0-1, histologically confirmed intrahepatic cholangiocarcinoma, measurable disease, adequate organ function [3]
  • Exclusion: Major surgery within 14 days, pregnancy, CNS involvement, uncontrolled illnesses, QTc ≥480 msec [3]

Treatment Arms:

  • This compound monotherapy
  • This compound + paclitaxel/carboplatin combination [3]

Assessment Schedule:

  • Tumor imaging every 6-8 weeks
  • Safety monitoring throughout treatment
  • Dose modifications based on toxicity [3]

G Start Study Protocol Initiation Screening Patient Screening Inclusion/Exclusion Criteria Start->Screening Randomization Randomization Screening->Randomization Arm1 This compound Monotherapy Randomization->Arm1 Arm2 This compound + Chemotherapy Combination Randomization->Arm2 Assessment Tumor Response Assessment Arm1->Assessment Arm2->Assessment Endpoints Primary Endpoints: Tumor Response Rate Progression-Free Survival Assessment->Endpoints

Diagram 2: Clinical trial workflow from screening to primary endpoints.

Quantitative Data Summary

Parameter Value Context
Molecular Weight 443.2 g/mol [1] [2]
Purity >98% [1] [2]
Solubility 10 mg/ml in DMSO [1] [2]
IC50 in Xenograft 4.7 nM Reduction of human tumor xenograft growth in mice [1] [2]
Clinical Dose Under investigation Phase II trial [3]
Blood Count Eligibility
Leukocytes ≥3,000/mcL Trial inclusion criteria [3]
Absolute Neutrophil Count ≥1,500/mcL Trial inclusion criteria [3]
Platelets ≥100,000/mcL Trial inclusion criteria [3]
Hemoglobin ≥9 g/dL Trial inclusion criteria [3]
Liver Function Eligibility
Total Bilirubin ≤ Institutional ULN Trial inclusion criteria [3]
AST/ALT ≤2.5 × Institutional ULN Trial inclusion criteria [3]

Research Methodology Considerations

Experimental Design Best Practices
  • Hypothesis Formulation: Develop testable, falsifiable hypotheses with clear rationale [4]
  • Primary Metrics: Select one primary endpoint before study initiation to guide statistical analysis [4]
  • Duration Setting: Predefine experimental duration to avoid false-positive results from repeated significance testing [4]
  • Control Metrics: Implement guardrail metrics to detect implementation errors (e.g., Sample Ratio Mismatch) [4]
Error Control in Experimentation
  • Type I Error (False Positive): Maintain ≤5% false-positive rate through proper statistical design [4]
  • Type II Error (False Negative): Ensure adequate sample size to detect true effects [4]
  • Early Stopping: Predefine early stopping criteria for efficacy or safety while maintaining error control [4]

Regulatory and Safety Considerations

This compound is currently investigational and labeled "For Research Use Only. Not for Use in Diagnostic Procedures" [1] [2]. Clinical use requires regulatory approval through investigational protocols [3]. Researchers must adhere to institutional biosafety guidelines and clinical trial regulations when handling this compound or conducting human studies [3].

Conclusion

This compound represents a promising first-in-class NAE inhibitor with established activity in preclinical models and ongoing clinical evaluation. The detailed protocols and quantitative data provided in these Application Notes should enable researchers to design rigorous experiments and clinical investigations to further characterize its therapeutic potential. Adherence to sound research methodology principles, including proper hypothesis formulation, endpoint selection, and statistical design, is essential for generating reliable, interpretable results [4].

References

Pevonedistat laboratory application

Author: Smolecule Technical Support Team. Date: February 2026

Pevonedistat Application Notes

This compound is a first-in-class NEDD8-activating enzyme (NAE) inhibitor that disrupts protein degradation and promotes cancer cell death [1]. It is investigated almost exclusively in combination with other chemotherapeutic agents, as monotherapy activity is limited.

Clinical Applications and Trial Designs

The table below summarizes key clinical trial designs for this compound based on recent studies.

Trial Indication Combination Therapies Recommended Phase 2 Dose (RP2D) / Regimen Key Efficacy Outcomes Common Adverse Events (AEs)
Adults with AML unfit for intensive chemo [2] [3] Venetoclax + Azacitidine This compound + Venetoclax + Azacitidine in 28-day cycles. Event-free survival (EFS) vs. control (primary endpoint); study completed, results pending. Not specified; closely monitored for hepatotoxicity.
Pediatric patients with recurrent/refractory solid or CNS tumors [1] Irinotecan (IRN) + Temozolomide (TMZ) 35 mg/m² on Days 1, 3, 5 of a 21-day cycle (with IRN/TMZ on Days 1-5). 2 Partial Responses; 6 patients with Stable Disease (≥6 cycles). Most prominent DLT: Grade ≥3 AST/ALT elevation. Other common AEs: fatigue, anemia, nausea/vomiting, electrolyte abnormalities.
Experimental Protocol: Combination Therapy for Pediatric Solid Tumors

This protocol is adapted from a Phase 1 study of this compound with Irinotecan and Temozolomide in pediatric patients [1].

  • 1. Study Design & Objectives

    • Primary Aims: Determine the Maximum Tolerated Dose (MTD) and/or Recommended Phase 2 Dose (RP2D) and characterize the pharmacokinetics (PK) of this compound in combination with IRN/TMZ.
    • Secondary Aims: Assess preliminary anti-tumor activity and the biologic effects of the combination.
    • Trial Design: Used a "Rolling 6" design for dose escalation to minimize exposing children to subtherapeutic or toxic doses.
  • 2. Participant Eligibility

    • Inclusion Criteria: Pediatric patients (≥6 months to 21 years) with recurrent or refractory solid or central nervous system (CNS) tumors. Key laboratory values included ALT ≤ 135 U/L and AST ≤ 150 U/L due to known hepatotoxicity [1].
    • Exclusion Criteria: Patients with uncontrolled infection, significant cardiac dysfunction (LVEF <40%), or prolonged QTc interval (≥500 msec) were excluded [1].
  • 3. Dosing & Administration The schedule for the first cycle differs from subsequent cycles to facilitate single-agent PK profiling.

    • Cycle 1 (28-day cycle):
      • This compound: IV over 1 hour on Days 1, 8, 10, and 12.
      • Irinotecan: IV, 50 mg/m² over 90 minutes on Days 8-12.
      • Temozolomide: Oral, 100 mg/m² on Days 8-12.
    • Subsequent Cycles (21-day cycle):
      • This compound: IV, 35 mg/m² (RP2D) over 1 hour on Days 1, 3, and 5.
      • Irinotecan: IV, 50 mg/m² over 90 minutes on Days 1-5.
      • Temozolomide: Oral, 100 mg/m² on Days 1-5.
  • 4. Safety & Toxicity Monitoring

    • Dose-Limiting Toxicity (DLT): Defined during Cycle 1 using CTCAE v5.0. The most prominent DLT was grade ≥3 elevation of AST and ALT.
    • Hepatotoxicity Management: AST, ALT, and bilirubin were required to be checked prior to each dose of this compound. The drug was held for Grade 2 or 3 elevations until values returned to ≤ Grade 1 [1].
  • 5. Pharmacokinetic (PK) Analysis

    • Sample Collection: Blood samples were drawn at multiple time points (pre-dose, end of infusion, and up to 24 hours post-infusion) during Cycle 1 on Days 1 and 8.
    • Analytical Method: this compound concentration in plasma was determined using a validated liquid chromatography/tandem mass spectrometry (LC/MS/MS) assay.
    • Data Analysis: Non-compartmental analysis was performed using software like WINNONLIN to calculate key PK parameters such as half-life (t1/2) and area under the curve (AUC) [1].
  • 6. Pharmacodynamic (PD) Analysis

    • Method: Serial whole blood samples were collected to isolate Peripheral Blood Mononuclear Cells (PBMCs).
    • Objective: To measure changes in gene expression induced by this compound, confirming target engagement at the molecular level [1].
Critical Considerations for Protocol Development

When designing studies with this compound, consider these practical and regulatory aspects:

  • Proactive Safety Planning: Develop a paediatric safety specification that integrates all available pre-clinical and clinical data to inform exclusion criteria, safety monitoring, and risk management plans [4].
  • Hepatotoxicity Vigilance: Given that hepatotoxicity is a primary DLT, implement stringent and frequent liver function monitoring within the protocol [1].
  • Regulatory Engagement: For novel trial designs, consider seeking a Special Protocol Assessment (SPA) from the FDA. This process allows for agreement on critical trial design elements before beginning a large, pivotal study [5].
  • Master Protocols: For efficiency in oncology drug development, especially in specific disease settings, explore the use of master protocols, which allow for evaluating multiple drugs or disease populations within a single trial framework [6].

Experimental Workflow and Drug Mechanism

The following diagrams illustrate this compound's mechanism of action and a generalized workflow for its clinical application in a combination therapy trial.

cluster_mechanism This compound Mechanism of Action NAE NEDD8-Activating Enzyme (NAE) CRL Cullin-RING Ligases (CRLs) NAE->CRL Activates Substrates Regulatory Proteins (e.g., cell cycle, survival) CRL->Substrates Targets for Degradation Accumulation Protein Accumulation Substrates->Accumulation Degradation Blocked Apoptosis Cell Cycle Arrest & Apoptosis Accumulation->Apoptosis Pevon This compound Pevon->NAE Inhibits

cluster_workflow This compound Clinical Trial Workflow Start Patient Screening & Eligibility Confirmation C1D1 Cycle 1, Day 1 This compound PK Profiling Start->C1D1 C1Combo Cycle 1, Days 8-12 Combination Therapy (Pevon + IRN + TMZ) C1D1->C1Combo Assess DLT & Safety Assessment (Primary: Hepatotoxicity) C1Combo->Assess Subsequent Subsequent 21-day Cycles (Pevon Days 1,3,5 + IRN/TMZ Days 1-5) Assess->Subsequent Proceed if tolerated Endpoints Tumor Response & PK/PD Analysis Subsequent->Endpoints

Key Takeaways for Researchers

  • Combination is Key: this compound's primary application is in rational combination regimens, not as a monotherapy.
  • Vigilant Toxicity Monitoring is Non-Negotiable: Hepatotoxicity is the major dose-limiting side effect. Protocols must mandate frequent liver function tests and clear guidelines for dose holds.
  • Consider Specialized Regulatory Pathways: For investigating this compound in rare pediatric cancers, regulatory tools like the Rare Disease Evidence Principles (RDEP) may be relevant for designing efficient trials with smaller populations [7].

References

Pevonedistat solubility issues

Author: Smolecule Technical Support Team. Date: February 2026

Pevonedistat Research Context

This compound (also referenced in literature as MLN4924) is an investigational cancer drug. The table below summarizes its key characteristics based on the search results.

Attribute Description
Drug Name This compound (also referred to as MLN4924) [1]
Mechanism of Action Inhibits NEDD8-activating enzyme (NAE), blocking the neddylation pathway [1]
Therapeutic Context Pre-clinical research for treating chemoresistant Triple-Negative Breast Cancer (TNBC) [1]
Research Findings Demonstrated efficacy as a single agent in patient-derived xenograft (PDX) models of TNBC [1]
Reported Solubility Issues No specific data on physical properties or solubility challenges was found in the search results.

General Strategies for Insoluble Drugs

Since specific data on this compound is unavailable, here are commonly used techniques in the industry to address poor solubility, which applies to a majority of pipeline drugs [2] [3] [4].

Strategy Description Common Technologies

| Physical Modification [5] [4] | Altering the physical form of the drug without changing its chemical structure to improve dissolution rate. | • Particle Size Reduction (Nanomilling) • Amorphous Solid Dispersions (Spray Drying, Hot Melt Extrusion) | | Chemical Modification [3] [4] | Temporarily or permanently modifying the drug's chemical structure to enhance solubility. | • Salt FormationCo-crystalsProdrugs | | Formulation-Based [5] [3] [4] | Using specific excipients or delivery systems to solubilize or carry the drug. | • Lipid-Based FormulationsComplexation (e.g., with Cyclodextrins) • Surfactants |

The following workflow outlines a systematic approach for investigating solubility and developing a suitable formulation, based on standard industry practices.

cluster_phys Physical Modification cluster_chem Chemical Modification cluster_form Formulation-Based Start Start: Poorly Soluble API PreForm Pre-Formulation Analysis Start->PreForm BCS BCS/DCS Classification PreForm->BCS Strat Select Enhancement Strategy BCS->Strat Phys1 Particle Size Reduction Strat->Phys1 Dissolution Rate Limited Chem1 Salt Formation Strat->Chem1 Solubility Limited Form1 Lipid-Based Systems Strat->Form1 Phys2 Amorphous Solid Dispersions Develop Formulation Development & Optimization Phys2->Develop Chem2 Co-crystal/Prodrug Chem2->Develop Form2 Complexation (e.g., Cyclodextrin) Form3 Surfactants / Solubilizers Form3->Develop Eval In-Vitro/In-Vivo Evaluation Develop->Eval

References

Pevonedistat: Mechanism & Cytotoxicity Profile

Author: Smolecule Technical Support Team. Date: February 2026

Pevonedistat is a first-in-class, selective NEDD8-activating enzyme (NAE) inhibitor [1]. Its primary mechanism involves forming a covalent adduct with NEDD8, which inhibits the entire neddylation cascade [2]. This leads to the inactivation of Cullin-RING Ligases (CRLs), the largest family of E3 ubiquitin ligases [3]. When CRLs are inactivated, key regulatory proteins that are normally rapidly degraded begin to accumulate, triggering multiple anti-tumor effects.

The downstream consequences and the resulting type of cytotoxicity are highly dependent on the cellular context, particularly the p53 status of the cancer cells [4] [5].

The diagram below illustrates the core mechanism and the pivotal role of p53 in determining the cell fate following this compound treatment.

G This compound This compound NAE NEDD8-Activating Enzyme (NAE) This compound->NAE Inhibits CullinNeddylation Cullin Neddylation NAE->CullinNeddylation Blocks CRL Cullin-RING Ligases (CRLs) (Active) CullinNeddylation->CRL Activates SubstrateAccumulation Accumulation of CRL Substrates (p21, p27, p53, Wee1, NOXA) CRL->SubstrateAccumulation Inactivation Leads to DNADamage DNA Damage Response & Replication Stress SubstrateAccumulation->DNADamage p53Status p53 Status Outcome1 p53 Wild-Type (WT) p53Status->Outcome1 Outcome2 p53 Mutant (MUT) p53Status->Outcome2 DNADamage->p53Status Arrest1 G0/G1 or S Phase Arrest Robust Apoptosis Outcome1->Arrest1 Arrest2 G2/M Phase Arrest Rereplication (Polyploidy) Reduced Apoptosis Outcome2->Arrest2

Frequently Asked Questions & Troubleshooting

Here are solutions to common problems researchers encounter when working with this compound.

Q1: Why do I observe variable cytotoxicity and different cell death outcomes across my cell lines? A: This is expected and is primarily influenced by the p53 status [4] [5]. Confoundingly, while the mechanism of death depends on p53, the overall sensitivity (IC50) can be independent of it in some cancer types, like neuroblastoma [5]. Always determine the p53 status of your cell lines at the start of your study.

Q2: Why does this compound fail to induce strong apoptosis in my experiments? A: The induction of apoptosis is context-dependent.

  • p53 Mutant Cells: These cells typically show lower levels of apoptosis and instead undergo cell cycle arrest and rereplication [4] [5]. Measuring apoptosis alone (e.g., by Annexin V) may not capture the full cytotoxic effect. You should also assess cell cycle status and ploidy.
  • Resistance Mediators: High levels of the anti-apoptotic protein c-FLIP can confer resistance by inhibiting the extrinsic apoptosis pathway. Furthermore, high expression of ABCB1 (MDR1) has been linked to resistance [3]. Consider profiling these proteins in your resistant models.

Q3: Which CRL substrates should I monitor to confirm target engagement in my experiments? A: To confirm this compound is working, monitor the accumulation of well-characterized CRL substrates via western blot. Key substrates to look for are listed in the table below.

CRL Substrate Function Expected Outcome upon this compound Treatment
p21 [2] CDK inhibitor Accumulates, causing cell cycle arrest.
p27 [2] CDK inhibitor Accumulates, causing cell cycle arrest.
Wee1 [2] Kinase regulating G2/M transition Accumulates, contributing to G2/M arrest.
NOXA [3] Pro-apoptotic protein Accumulates, promoting apoptosis.
TRAIL-R2/DR5 [3] Death receptor Upregulated, sensitizing cells to apoptosis.
Phospho-Histone H2AX (γH2AX) DNA damage marker Increased levels, indicating DNA damage response.

Experimental Protocols & Best Practices

Here are detailed methodologies for key experiments to characterize this compound's effects.

Protocol 1: Assessing Cell Viability and Determining IC50

  • Procedure: Seed cells in 96-well plates and treat with a serial dilution of this compound (e.g., 0.1-1 μM) for 72 hours [2]. Cell viability can be assessed using standard assays like MTT or CellTiter-Glo.
  • Troubleshooting: If your IC50 is significantly higher than the nanomolar range reported in many studies [4], verify the solubility and stability of your drug stock, and ensure your cell lines are not contaminated with mycoplasma.

Protocol 2: Analyzing Cell Cycle and Apoptosis

  • Procedure:
    • Cell Cycle: Treat cells with this compound for 15-72 hours [4]. Fix cells with ethanol, treat with RNase A, and stain DNA with Propidium Iodide (PI). Analyze DNA content by flow cytometry. Look for S-phase accumulation (p53 WT) or increased DNA content/polyploidy (p53 MUT) [4] [5].
    • Apoptosis: Treat cells for 24-48 hours. Harvest cells and stain with Annexin V-FITC and PI. Analyze by flow cytometry. Expect a stronger apoptotic response in p53 WT cells [4].
  • Troubleshooting: For cell cycle analysis, include a BrdU incorporation assay to distinguish true S-phase arrest from rereplication (a hallmark of p53 MUT cells) [5].

Protocol 3: Confirming Mechanism via Western Blotting

  • Procedure: Treat cells with sub-toxic to toxic concentrations of this compound (0.5-1.5 μM) for 12-24 hours [2] [3]. Prepare whole-cell lysates and perform western blotting.
  • Key Targets to Probe:
    • Target Engagement: Loss of neddylated Cullins (a shift in band mobility) and accumulation of total NEDD8 [2].
    • Effector Proteins: Accumulation of p21, p27, and Wee1 [2].
    • Apoptosis Markers: Cleavage of Caspase-8, Caspase-3, and PARP [3].
    • DNA Damage: Increased γH2AX.
  • Troubleshooting: Always run a loading control. If you do not see substrate accumulation, your drug concentration may be too low, or treatment time may be too short.

References

Pevonedistat (MLN4924) Overview and Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Pevonedistat is a first-in-class, small-molecule inhibitor of the NEDD8-activating enzyme (NAE) [1]. Its primary mechanism and associated experimental considerations are outlined below.

G NAE NEDD8-Activating Enzyme (NAE) Neddylation Neddylation Process NAE->Neddylation CRLs Activation of Cullin-RING Ligases (CRLs) Neddylation->CRLs Degradation Ubiquitin-Mediated Degradation of Regulatory Proteins CRLs->Degradation Substrates Substrate Accumulation: CDT1, p27, p21, IκBα Degradation->Substrates Effects Cellular Consequences: DNA Re-replication, Cell Cycle Arrest, Apoptosis Substrates->Effects This compound This compound (MLN4924) Inhibits NAE This compound->NAE  Inhibits

Diagram 1: this compound's primary mechanism of action disrupts the neddylation pathway, leading to cell death. A key experimental consideration is that its on-target action inherently causes broad substrate accumulation, which can be mistaken for off-target effects.

This compound's primary action inhibits the neddylation pathway, disrupting protein degradation. This leads to the accumulation of specific regulatory proteins, causing DNA damage, cell cycle arrest, and apoptosis [1]. This broad impact on cellular processes is a primary "on-target" effect, but the wide-ranging consequences can complicate experimental interpretation.

Clinical Safety Profile & Potential Experimental Challenges

While direct in vitro troubleshooting data is scarce, clinical trials reveal the compound's toxicity profile, which can inform experimental design and problem-solving. The table below summarizes key adverse events (AEs) from clinical data.

Adverse Event / Concern Clinical Context & Frequency Potential Experimental Implications
Hepatotoxicity Most prominent dose-limiting toxicity (DLT) in adult trials; includes elevated AST/ALT. A key reason MTD with chemotherapy was lower (20-25 mg/m²) than as a single agent (60 mg/m²) [2] [1]. Cell Health & Assay Interference: Unexplained cell death or abnormal metabolic readouts in liver-derived cell lines (e.g., HepG2) or primary hepatocytes. Monitor cell morphology and use multiple viability assays.
Hematologic Toxicity Commonly reported; includes anemia, neutropenia, and thrombocytopenia [1] [2]. Proliferation Assays: Significant inhibition in hematological cell lines (e.g., AML) may be an on-target therapeutic effect. Use appropriate controls to distinguish efficacy from toxicity.
Gastrointestinal Toxicity Frequently observed; includes nausea and vomiting [1]. Cell Stress: May indicate general cell health issues. Ensure consistent culture conditions and rule out mycoplasma contamination.
Toxicity in Specific Conditions Preclinical models suggest it may exacerbate conditions like sepsis [1]. Disease Models: Effects may vary significantly based on the cellular or disease model context. Results from one model may not translate directly to another.

Troubleshooting Common Experimental Scenarios

Here are answers to potential FAQs based on the known pharmacology of this compound.

Q1: How can I determine if an observed cellular effect is on-target or a genuine off-target effect? This is a primary challenge. A systematic approach is crucial:

  • Measure Pathway Engagement: Use validated pharmacodynamic (PD) biomarkers to confirm NAE inhibition. In a clinical pediatric trial, gene expression signatures in peripheral blood mononuclear cells (PBMCs) were used to demonstrate target engagement [2]. In your lab, you could monitor the accumulation of established CRL substrates like CDT1 or p27 via western blot as a sign of successful on-target action [1].
  • Dose-Response Relationship: Genuine on-target effects typically show a clear dose-response curve. Effects occurring at very low, sub-therapeutic concentrations might suggest off-target binding.
  • Use a Negative Control: Employ an inactive analog of this compound if available. If the effect is not seen with the control, it is more likely to be on-target.

Q2: The toxicity in our in vitro models is too high, obscuring the therapeutic effect. What can be adjusted?

  • Re-evaluate the Dosage: Clinical data shows a much lower Maximum Tolerated Dose (MTD) when this compound is combined with other agents (20-25 mg/m²) compared to single use (60 mg/m²) [2]. If you are using it in combination with other treatments in culture, significantly reduce the concentration.
  • Shorten Exposure Time: Instead of continuous exposure, consider pulsed dosing. The clinical trial in children used an intermittent schedule (e.g., days 1, 3, and 5 of a cycle) to improve tolerability [2].
  • Monitor Liver Enzymes (in vivo): If working with animal models, frequent monitoring of AST and ALT is recommended, as hepatotoxicity was a key DLT and led to dose holds until values normalized [2].

Q3: Are there any known drug-drug interactions I should be aware of in my experimental design?

  • Synergistic Combinations: this compound has shown synergy with DNA-damaging agents like irinotecan and temozolomide in preclinical models [1] [2]. This is the intended effect in many studies.
  • Toxicity Overlap: Be cautious when combining this compound with other compounds that have overlapping toxicity profiles, particularly hepatotoxic or myelosuppressive drugs. A Phase 1 study confirmed that irinotecan did not significantly affect the pharmacokinetics of this compound, but toxicity was managed with a structured schedule [2].

Experimental Protocol: Assessing Target Engagement

This methodology is adapted from a clinical pharmacodynamics analysis [2] and can be translated to in vitro settings.

Objective: To confirm that this compound is effectively inhibiting the NAE pathway in your cellular model.

Workflow:

G Start Treat cells with This compound Harvest Harvest cells at designated time points (e.g., 2, 7, 24h) Start->Harvest Isolate Isolate protein or RNA Harvest->Isolate Analyze Downstream Analysis Isolate->Analyze WB Western Blot for substrate accumulation (CDT1, p27) Analyze->WB PCR qPCR for gene expression signatures Analyze->PCR

Diagram 2: A general workflow for validating this compound's target engagement in a cellular model, based on methods from clinical studies.

Key Steps:

  • Cell Treatment: Treat cells with this compound at your chosen concentration(s). Include a DMSO vehicle control.
  • Time Points: The referenced clinical protocol collected samples at pre-dose, 2, 7, and 24 hours post-infusion to capture the dynamic response [2].
  • Sample Collection:
    • For Protein Analysis: Lyse cells and prepare protein extracts.
    • For RNA Analysis: Use a method like density gradient centrifugation and RBC lysis to isolate Peripheral Blood Mononuclear Cells (PBMCs) from blood samples, or directly lyse cultured cells. Preserve samples in Trizol at -80°C [2].
  • Downstream Analysis:
    • Western Blot: Probe for the accumulation of CRL substrates such as CDT1 (induces DNA re-replication) and p27 (causes cell cycle arrest) [1]. This is direct evidence of pathway inhibition.
    • qPCR: Analyze the expression of genes known to be upregulated in response to this compound-induced cellular stress, as performed in clinical PD studies [2].

I hope this technical guide provides a solid foundation for your work with this compound.

  • For the most current information, regularly check clinical trial registries (like ClinicalTrials.gov) for new findings on this compound.
  • When designing experiments, carefully consider the dosing schedule and combination agents based on the clinical safety data to avoid confounding toxicity.

References

Pevonedistat: Mechanism & Key Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the mechanism of action is crucial for troubleshooting experiments. The following diagram and table summarize how Pevonedistat works.

G This compound This compound (MLN4924) NAE NEDD8-Activating Enzyme (NAE) This compound->NAE Inhibits Cullins Cullin Neddylation NAE->Cullins Blocks CRL Active Cullin-RING Ligases (CRL) Cullins->CRL Required for Activation Substrates Substrate Accumulation (e.g., Cell Cycle Regulators) CRL->Substrates Ubiquitinates for Proteasomal Degradation Effects Cell Outcomes Substrates->Effects DNA_Damage DNA Damage Response Dysregulation Effects->DNA_Damage Cell_Death Cell Cycle Arrest & Apoptosis Effects->Cell_Death

  • Mechanism of Action: this compound is a selective inhibitor of the NEDD8-activating enzyme (NAE) [1] [2]. It acts by forming a covalent adduct with NEDD8, blocking the entire neddylation cascade [1].
  • Primary Target Effect: By inhibiting NAE, this compound prevents the neddylation of Cullin proteins, which is a necessary step for the activation of Cullin-RING Ligases (CRLs) [1] [2].
  • Downstream Consequences: CRLs are a major class of E3 ubiquitin ligases responsible for the targeted degradation of numerous regulatory proteins. Their inhibition leads to the accumulation of these proteins, causing cell cycle arrest, apoptosis, and dysregulation of DNA damage response [1].

Reported Biological Effects & Dosing

The effects of this compound can vary based on cell type and context. The table below summarizes key findings from the literature.

Cell Type / Context Observed Effects Reported Dosing & Notes
Chronic Lymphocytic Leukemia (CLL)-derived T cells [2] Alters T-cell polarization; decreases Treg differentiation, shifts toward TH1 phenotype with increased IFN-γ production. Does not induce T-cell apoptosis. In vitro washout experiments used, informed by human pharmacokinetic profile.
General Anti-cancer effects (Multiple cell lines) [1] Induces growth arrest and apoptosis. Can upregulate REDD1, leading to inhibition of AKT and mTOR signaling. Often tested in combination with other agents (e.g., synergistic effects with Bortezomib).
Retinoblastoma models [1] Demonstrates selective cytotoxicity in RB1null cells; decreases growth and increases apoptosis in xenograft models. Effective via intravitreal administration in preclinical models; no signs of retinal toxicity reported.

A Framework for Troubleshooting Your Experiments

Since explicit protocols for concentration optimization were not available, you can build your own guided experiments using a systematic troubleshooting approach [3]. The following workflow outlines a logical path to diagnose issues with this compound activity.

G Start Unexpected Results (e.g., No Effect, High Toxicity) CheckAssumptions 1. Check Assumptions & Design Is the hypothesis testable? Are controls valid and showing expected results? Start->CheckAssumptions ReviewMethods 2. Review Methods & Reagents - Verify reagent concentration, purity, and storage. - Confirm equipment calibration. - Check cell line identity and health. CheckAssumptions->ReviewMethods TestAlternatives 4. Test Alternative Hypotheses If no effect: Test higher concentrations or check pathway activity. If toxic: Perform a full dose-response curve. CheckAssumptions->TestAlternatives CompareResults 3. Compare with Literature Compare your results (even if preliminary) with published findings in similar models. ReviewMethods->CompareResults ReviewMethods->TestAlternatives CompareResults->ReviewMethods CompareResults->TestAlternatives Document Document Process TestAlternatives->Document

Here are specific points to consider for each step in the workflow:

  • Check Assumptions & Design: A lack of effect could be a novel biological finding, not just a protocol error. Ensure your positive and negative controls are functioning correctly to validate the entire experimental system [3].
  • Review Methods & Reagents: Meticulously examine your procedures. Key points include:
    • Reagent Integrity: this compound is typically prepared in DMSO and stored at -20°C or below. Avoid freeze-thaw cycles and ensure the solution is clear with no precipitate [3].
    • Cell Line Status: Confirm the identity and viability of your cell lines. Cross-check with published models known to be sensitive to NAE inhibition [1].
  • Compare with Literature: Use the information in the table above as a baseline. If your results in a similar cell type differ significantly, this could indicate a problem with your experimental conditions.
  • Test Alternative Hypotheses: Design follow-up experiments to pinpoint the issue [3]. For example, if potency is low, you could:
    • Perform a full dose-response curve to determine the IC50 in your model.
    • Use a combinatorial approach based on literature suggesting synergy with other agents [1].
    • Analyze pathway inhibition directly (e.g., measure levels of neddylated Cullins via western blot) to confirm target engagement.

How to Develop Your Optimization Protocol

Given the lack of ready-to-use protocols, here is a suggested path forward to create your own detailed guides:

  • Consult Primary Literature: I strongly recommend searching for specific primary research articles that use this compound in models similar to yours (e.g., search "this compound protocol [your cell type]" on PubMed). These papers often contain detailed methodology sections.
  • Establish a Baseline Dose-Response: A core experiment for optimization is to establish a dose-response curve. A typical initial range could be from low nanomolar (e.g., 10 nM) to low micromolar (e.g., 1 µM) concentrations, using DMSO as the vehicle control.
  • Define Your Key Metrics: Determine how you will measure success. This could be:
    • Efficacy: % inhibition of cell viability (IC50), levels of apoptotic markers, or reduction of neddylated Cullins.
    • Toxicity: Off-target effects in primary cells or animal models.

References

Pevonedistat stability in solution

Author: Smolecule Technical Support Team. Date: February 2026

Pevonedistat Stability Data

The table below summarizes the key stability findings for this compound under various conditions.

Solution Type Container Concentration Storage Temperature Demonstrated Stability
Diluted in 0.9% Sodium Chloride Glass tubes 50 µg/mL, 200 µg/mL 2-8°C, protected from light 14 days (>95% initial concentration) [1]
Diluted in 0.9% Sodium Chloride Polyolefin (PO) infusion bags 100 µg/mL 2-8°C, protected from light 14 days (>95% initial concentration) [1]
Concentrated Solution Commercial glass vial (with a Spike) 10 mg/mL 2-8°C, protected from light 7 days (>95% initial concentration) [1]

Key Findings:

  • No Sorption Observed: The study found no evidence of the drug absorbing onto the material of polyolefin infusion bags, supporting the use of this common container type [1].
  • pH Stability: The pH of the solutions remained stable throughout the testing period [1].
  • Physical Stability: No visual or sub-visual physical changes (such as particle formation or color change) were detected in any of the preparations [1].

Experimental Protocol: Stability Study Methodology

This section details the methodology used to generate the stability data, which can serve as a reference for your own testing protocols.

1. Sample Preparation [1]

  • Diluted Solutions: Prepared at 50 µg/mL and 200 µg/mL in 20 mL volumes within glass tubes. To test for sorption, solutions at 100 µg/mL were also prepared in polyolefin (PO) infusion bags.
  • Concentrated Solution: The commercially available 10 mg/mL concentration was tested in partially used vials sealed with a Spike.
  • Storage: All preparations were stored at 2-8°C and protected from light.

2. Analysis Method [1]

  • Chemical Stability: Assessed using High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array detector. Stability was defined as retaining >95% of the initial this compound concentration. Three samples from each condition were analyzed at each time point.
  • Physical Stability: Evaluated through:
    • Visual inspection: For visible particles or color change.
    • Sub-visual inspection: For microscopic particle formation.
  • pH Monitoring: pH was measured at each analysis time point.

The experimental workflow for this stability study is summarized in the following diagram:

Start Start Stability Study Prep Sample Preparation Start->Prep Store Storage at 2-8°C Protected from Light Prep->Store Analyze Analysis at Time Points Store->Analyze Criteria Stability Criteria Met? Analyze->Criteria Criteria->Store No Continue Testing End Report Stability Duration Criteria->End Yes

Frequently Asked Questions (FAQs)

Q: Can I reuse a vial of this compound? A: Yes. The study confirms that the concentrated solution (10 mg/mL) in a partially used commercial glass vial, when sealed with a Spike and stored at 2-8°C, remains physically and chemically stable for up to 7 days [1].

Q: What is the stability of this compound if it is prepared but not administered immediately? A: Diluted solutions (50-200 µg/mL) in 0.9% sodium chloride, stored in glass tubes or polyolefin infusion bags at 2-8°C and protected from light, can be stored for up to 14 days in case of non-administration [1].

Q: Does this compound interact with plastic infusion bags? A: Under the tested conditions, no interaction (sorption) was demonstrated between this compound and polyolefin infusion bags over a 14-day period [1].

Key Recommendations for Researchers

  • Extend Storage Windows: You can confidently use diluted this compound solutions for up to 14 days and concentrated solutions for up to 7 days when stored at 2-8°C, protected from light [1].
  • Reduce Waste: Reusing partially used vials with proper sealing is a viable strategy to reduce drug waste [1].
  • Documentation: Always label prepared solutions with the date and time of preparation, concentration, and expiration date based on these extended stability data.
  • Verification: It is considered best practice to validate these stability periods within your own laboratory setting, especially if formulations or specific materials differ.

References

Established Mechanisms of Pevonedistat Resistance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary resistance mechanisms identified in preclinical models.

Mechanism Key Findings / Effectors Experimental Evidence Proposed Workaround / Intervention

| ABCG2 Transporter Overexpression [1] | Efflux pump reducing intracellular drug concentration. | - Gene expression profiling: 112-fold increase in ABCG2 in resistant A2780 ovarian cancer cells [1].

  • Functional validation: shRNA knockdown of ABCG2 re-sensitized cells [1].
  • Inhibitor studies: Co-treatment with ABCG2 inhibitors (YHO-13351, fumitremorgin C) restored sensitivity [1]. | Use ABCG2 inhibitors; consider ABCG2 as a potential biomarker for patient stratification [1]. | | Loss of PTEN Tumor Suppressor [2] | PTEN deficiency weakens anti-tumor effect; PI3K/Akt signaling pathway correlation. | - Cell line studies: PTEN-null breast cancer cells were significantly less sensitive to MLN4924 [2].
  • Signaling analysis: MLN4924 suppressed Akt signaling in a PTEN-dependent manner [2]. | PTEN status may help identify responsive patients; ineffective in PTEN-null cancers [2]. | | p53 Mutation Status [3] | p53 wild-type enhances cell death; mutant p53 confers resistance. | - Pharmacogenomic data: p53 wild-type CRC cell lines were significantly more sensitive to MLN4924 than mutant lines [3].
  • Isogenic models: p53-deficient HCT116 and LoVo cells were more resistant to MLN4924-induced apoptosis [3]. | p53 status is a potential predictive biomarker for single-agent response [3]. | | Upregulation of Anti-Apoptotic Proteins (e.g., FLIP) [3] | Impairs apoptosis induction. | - siRNA screen: Identified FLIP (CFLAR) as a top resistance gene; its depletion enhanced MLN4924-induced apoptosis [3]. | Co-targeting FLIP or using MLN4924 in combination with other apoptosis inducers. |

Experimental Protocols for Investigating Resistance

Here are detailed methodologies from the cited research for studying these resistance mechanisms.

Protocol 1: Generating and Characterizing an MLN4924-Resistant Cell Line

This protocol is adapted from the work that identified ABCG2-mediated resistance [1].

  • Objective: To create a stable MLN4924-resistant model and characterize its phenotype.
  • Procedures:
    • Generation of Resistant Cells: Expose a parental cell line (e.g., A2780 ovarian cancer) to increasing concentrations of MLN4924 over several months. Maintain resistant cells (A2780/MLN-R) in a concentration >10 μM [1].
    • Phenotypic Confirmation:
      • Cell Viability: Treat parental and resistant cells with a range of MLN4924 doses for 72-96 hours. Assess viability using assays like Cell Counting Kit-8 (CCK-8) or MTT. Expect a significant rightward shift in the IC50 curve for resistant cells [2] [1].
      • Immunoblotting for NAE Inhibition: Confirms target engagement failure in resistant cells. Lyse cells after MLN4924 treatment and probe for:
        • Loss of NEDD8-conjugated cullins (e.g., Cul-1)
        • Accumulation of CRL substrates (p21, p27, NRF2, CDT1)
        • Markers of apoptosis (cleaved caspase-3) and DNA damage (phospho-H2AX) [1].
      • Cell Cycle Analysis: Treat cells with MLN4924 for 24-48 hours, stain with propidium iodide, and analyze by flow cytometry. Sensitive cells typically arrest in S-phase, while resistant cells show a diminished effect [1].

The workflow for this characterization is outlined below.

G Start Start: Parental Cell Line Process1 Chronic exposure to increasing MLN4924 Start->Process1 Process2 Establish Resistant Clones (A2780/MLN-R) Process1->Process2 Process3 Phenotypic Characterization Process2->Process3 Sub1 Cell Viability Assay (CCK-8, MTT) Process3->Sub1 Sub2 Immunoblotting: Neddylated Cullins, p21, p27 Process3->Sub2 Sub3 Cell Cycle Analysis via Flow Cytometry Process3->Sub3

Protocol 2: Validating the Role of a Specific Resistance Gene (ABCG2)

This protocol follows the functional validation steps used to confirm ABCG2's role [1].

  • Objective: To confirm that ABCG2 overexpression is functionally responsible for resistance.
  • Procedures:
    • Gene Expression Analysis:
      • Transcriptome Profiling: Perform RNA sequencing on parental vs. resistant cells. Analyze for significantly upregulated genes and pathways (e.g., ABC transporters) [1].
      • qRT-PCR Validation: Isolate RNA, synthesize cDNA, and run qRT-PCR with primers for ABCG2 and a housekeeping gene (e.g., GAPDH). Confirm significant mRNA upregulation [1].
    • Protein-Level Validation: Perform Western blotting on cell lysates using an anti-ABCG2 antibody to confirm increased protein expression [1].
    • Functional Rescue by Knockdown:
      • Transduce resistant cells with lentiviral particles containing shRNA targeting ABCG2 or a non-targeting control.
      • Select stable pools with puromycin.
      • Confirm knockdown via qRT-PCR or Western.
      • Treat control and knockdown cells with MLN4924 and measure viability. Successful knockdown should re-sensitize cells [1].
    • Pharmacological Inhibition:
      • Co-treat resistant cells with MLN4924 and a specific ABCG2 inhibitor (e.g., YHO-13351 or fumitremorgin C).
      • Assess for restoration of cell death and re-accumulation of NAE pathway markers (like non-neddylated cullins) via immunoblotting [1].

The logical flow for this functional validation is as follows.

G Start MLN4924-Resistant Cell Line Step1 Identify Candidate Gene (e.g., via RNA-Seq/qRT-PCR) Start->Step1 Step2 Confirm Protein Overexpression (e.g., Western Blot) Step1->Step2 Step3 Functional Rescue Experiments Step2->Step3 Approach1 Genetic Knockdown (shRNA) Step3->Approach1 Approach2 Pharmacological Inhibition Step3->Approach2 Outcome1 Assess Re-sensitization to MLN4924 Approach1->Outcome1 Outcome2 Assess Re-sensitization and Target Engagement Approach2->Outcome2

Key Considerations for Your Research

  • Clinical Correlation: The NAEβ subunit mutations that cause resistance in some lab models have not been found in relapsed patients, suggesting other mechanisms like ABCG2 are more clinically relevant [1].
  • Combination Strategies: A prominent approach to overcome resistance is rational drug combinations. For example, Pevonedistat is being tested with Azacitidine and Venetoclax in AML to counter MCL1-mediated resistance to Venetoclax [4].
  • Biomarker-Driven Approach: The research strongly suggests that patient stratification using biomarkers like PTEN status [2], p53 mutation status [3], and potentially ABCG2 expression levels [1] could be key to identifying patients who will respond best to this compound.

References

Assay Optimization Best Practices for Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

The core goal of assay optimization is to enhance the sensitivity, specificity, and reproducibility of your experiments, which is critical for accurately identifying potential drug candidates like Pevenedistat [1]. The following principles provide a framework applicable to various assay types.

Key Challenges and Solutions A primary challenge to reproducibility is manual pipetting, which can introduce human error, variability, and waste precious samples and reagents [1]. Automated liquid handling systems stand out as a key solution, enabling results to be obtained with greater speed, high throughput, and traceability, leading to more reliable data [1].

Assay-Specific Optimization Guidelines

Here is a summary of optimization strategies for different types of assays relevant to drug development:

Assay Type Key Optimization Parameters Best Practices & Potential Issues

| Cell-Based Assays | • Gentle liquid handling • Consistent dispensed volumes • Aseptic technique | • Avoids cell stress, maintains viability [1] • Reduces well-to-well variation [1] • Lowers contamination risk from cells [1] | | ELISA | • Consistent temperature & humidity • Standardized incubation times & temperatures • Precise pipetting | • Avoids "edge effects" across the plate [1] • Improves reproducibility [1] • Ensures accuracy across all wells [1] | | PCR | • Precision in master mix prep • Decontaminated work areas • Low dead volume dispensing | • Uses clean, non-contaminated equipment [1] • Reduces chance of cross-contamination [1] • Preserves reagents [1] |

Troubleshooting Common Assay Problems

The table below outlines common issues, their potential causes, and recommended solutions based on general assay optimization principles.

Problem Potential Causes Recommended Solutions

| High variability between replicates (Poor Reproducibility) | • Manual pipetting inconsistencies • Fluctuations in incubation times or temperatures • Cell passage number or health | • Implement automated liquid handling [1] • Standardize and monitor incubation conditions [1] • Use low-passage, high-viability cells | | Low Signal-to-Noise Ratio (Poor Sensitivity) | • Suboptimal reagent concentrations • Inefficient cell lysis • High background interference | • Perform a checkerboard assay to titrate antibody/probe and reagent concentrations • Validate lysis protocol efficiency • Include appropriate blockers and wash steps | | High Background or False Positives (Poor Specificity) | • Non-specific antibody binding • Contaminated reagents (e.g., in PCR) • Inadequate washing | • Use isotype controls; optimize blocking conditions • Decontaminate work areas and separate pre- and post-amplification areas [1] • Increase wash number/duration; optimize wash buffer stringency | | Assay Drift Over Time (Poor Robustness) | • Reagent degradation • Environmental fluctuations (temp, humidity) • Operator fatigue in manual processes | • Use fresh, properly stored reagents; implement quality control checks • Ensure consistent temperature and humidity control [1] • Automate tedious or critical steps [1] |

Experimental Protocol: Checkerboard Assay for Reagent Titration

A checkerboard assay is a fundamental experiment for optimizing reagent concentrations, such as those used in an ELISA to study a drug's effect.

1. Objective To determine the optimal concentrations of the capture antibody and detection antibody for a target protein in an ELISA, ensuring maximum specific signal with minimal background.

2. Materials

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
  • Blocking buffer (e.g., 1-5% BSA in PBS)
  • Wash buffer (e.g., PBS with 0.05% Tween 20)
  • Capture antibody (lyophilized or in solution)
  • Detection antibody (conjugated to enzyme, e.g., HRP)
  • Antigen (target protein standard)
  • Substrate solution (e.g., TMB for HRP)
  • Stop solution (e.g., 1M H2SO4)
  • 96-well microplate, plate reader, pipettes, automated liquid handler (recommended)

3. Workflow The following diagram illustrates the sequential workflow for the checkerboard assay, from plate preparation to data analysis.

checkerboard_workflow start Start: Prepare ELISA Plate coat Coat wells with varying capture antibody concentrations start->coat block Block plate to prevent non-specific binding coat->block add_antigen Add a fixed antigen concentration block->add_antigen add_detection Add varying detection antibody concentrations add_antigen->add_detection develop Add enzyme substrate for detection add_detection->develop stop Stop reaction and read absorbance develop->stop analyze Analyze data to find optimal concentrations stop->analyze end End analyze->end

4. Procedure

  • Coating: Prepare a series of dilutions of the capture antibody in coating buffer. Using a multi-channel pipette or liquid handler, dispense different concentrations into the rows of the plate (e.g., 8 concentrations across 8 rows). Incubate overnight at 4°C.
  • Washing: Wash the plate 3 times with wash buffer.
  • Blocking: Add blocking buffer to all wells and incubate for 1-2 hours at room temperature.
  • Washing: Wash the plate 3 times as before.
  • Antigen Addition: Add a fixed, known concentration of the antigen to all wells. Incubate for a set time (e.g., 2 hours at room temperature).
  • Washing: Wash the plate again.
  • Detection: Prepare a series of dilutions of the detection antibody. Dispense these different concentrations into the columns of the plate (e.g., 12 concentrations across 12 columns). Incubate for 1-2 hours at room temperature.
  • Washing: Perform a final series of washes.
  • Detection/Development: Add the enzyme substrate to all wells and incubate for a fixed, controlled time (e.g., 15 minutes).
  • Stop and Read: Add the stop solution and immediately read the absorbance on a plate reader.

5. Data Analysis Plot the absorbance data for each well to identify the combination of capture and detection antibody concentrations that yields the highest specific signal (with antigen) and the lowest background signal (without antigen). The optimal point is typically the lowest concentration of both antibodies that still provides a strong, specific signal.

Key Takeaways for Pevenedistat Research

While specific data on Pevenedistat was unavailable, applying these structured optimization and troubleshooting principles will significantly enhance the quality of your assay data.

  • Focus on Reproducibility: For assays that will be run repeatedly, automating key steps like liquid handling is one of the most effective ways to ensure consistency and data integrity [1].
  • Systematic Troubleshooting: Use the provided tables as a logical framework to diagnose and resolve issues. Always investigate the most likely causes first, such as reagent concentrations and pipetting accuracy.
  • Context is Key: The principles of validation and qualification for any biomarker used in your assays are critical. Remember that validation assesses the assay's performance characteristics, while qualification is the evidentiary process of linking the biomarker to biological processes and clinical endpoints [2].

References

Administration Methods & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the core quantitative data on how Pevonedistat is delivered in various studies.

Aspect Delivery Method & Details
Primary Method [1] [2] Slow intravenous (IV) infusion
Common Combination Agents [1] [2] Azacitidine, Decitabine, Cedazuridine

| Treatment Cycle Frequency [1] | 28-day cycles

  • This compound: Infused 3 times per cycle
  • Decitabine/Cedazuridine: Oral tablets, once daily for first 5 days of cycle | | Alternative Cycle [2] | 21-day or 28-day cycles (depending on cancer type) | | Recommended Minimum [1] | 6 cycles (28-day each) |

Detailed Clinical Trial Protocols

Here are the specific administration protocols from two clinical trials, which can serve as reference methodologies.

Trial 1: this compound-2003 (Phase 2)

This study investigated this compound combined with decitabine and cedazuridine in adults with Higher-risk Myelodysplastic Syndromes (MDS) [1].

  • Participant Administration:
    • This compound: Received as an IV infusion three times during a 28-day cycle.
    • Decitabine and Cedazuridine: Administered as oral tablets once a day for the first five days of the same 28-day cycle.
  • Study Duration & Evaluation: Participants were recommended a minimum of six 28-day cycles. Treatment could be stopped at any time. Bone marrow biopsies, aspirates, and blood samples were collected for monitoring.
Trial 2: this compound-1016 (Phase 1)

This study aimed to determine the best dose of this compound for participants with blood cancers or solid tumors who also had kidney or liver problems [2].

  • Study Structure: The trial was conducted in two parts.
    • Part A: All participants received a single dose of this compound as a slow IV infusion. Drug levels in the blood were monitored for 3 days afterward.
    • Part B: Participants who continued received infusions of this compound on specific days of repeated 21-day or 28-day cycles, alongside standard care medicines.

Experimental Insights & Combination Strategies

Preclinical studies provide insight into this compound's mechanism and potential combination strategies, which are crucial for designing in-house experiments.

Mechanism of Action

This compound is a first-in-class inhibitor of the NEDD8-activating enzyme (NAE). It works by blocking the neddylation pathway, a specific type of post-translational modification that regulates protein activity and stability. Inhibiting this pathway disrupts protein homeostasis in cancer cells [3] [4].

Signaling Pathway & Rationale for Combinations

Research in Triple-Negative Breast Cancer (TNBC) and Colorectal Cancer (CRC) models suggests that tumors with residual disease after chemotherapy show heightened sensitivity to drugs targeting protein homeostasis, including this compound [3] [4]. Synthetic lethality screening in CRC cells indicated that a combination of NEDD8 inhibition and EGFR pathway blockade leads to increased growth arrest and apoptosis. This is because the combination helps to overcome compensatory feedback loops that often cause resistance to single-agent therapies [4].

The following diagram illustrates this key mechanistic relationship and combination strategy.

G NAE_Inhibition This compound Inhibits NAE Disrupted_Neddylation Disrupted Protein Neddylation NAE_Inhibition->Disrupted_Neddylation Altered_Protein_Homeostasis Altered Protein Homeostasis Disrupted_Neddylation->Altered_Protein_Homeostasis Combined_Effect Enhanced Growth Arrest & Apoptosis Altered_Protein_Homeostasis->Combined_Effect EGFR_Pathway_Inhibition EGFR Pathway Inhibition Compensatory_Feedback Compensatory Feedback Loop EGFR_Pathway_Inhibition->Compensatory_Feedback Compensatory_Feedback->Combined_Effect

Troubleshooting Common Experimental Challenges

When working with this compound in a research context, consider these points:

  • Handling In Vitro Sensitivity: CRC cell lines exhibit varying sensitivity to this compound. It is crucial to establish dose-response curves for your specific models. For long-term proliferation assays, studies have used concentrations ranging from 25 nM to 200 nM to achieve reduced growth without major cytotoxicity [4].
  • Designing Effective Combinations: If studying this compound in resistant cancer models, consider co-targeting the EGFR signaling axis. Validated combinations in preclinical models include this compound with BRAF inhibitors (in BRAF-mutant models) or EGFR inhibitors (in RAS/RAF wild-type models) [4].
  • Model Selection for Chemoresistance: To best model clinical resistance, consider using patient-derived xenograft (PDX) models generated from tumors both before and after chemotherapy. Transcriptomic analysis of such paired models has successfully revealed targetable vulnerabilities like the neddylation pathway [3].

References

Pevonedistat combination therapy optimization

Author: Smolecule Technical Support Team. Date: February 2026

Scientific FAQs on Pevonedistat Combinations

Here are answers to some key questions researchers might have, based on recent studies.

  • What is the core mechanism that makes this compound a good candidate for combination therapy? this compound inhibits the NEDD8-activating enzyme (NAE), disrupting the NEDDylation pathway. This inactivation of cullin-RING ligases (CRLs) leads to the accumulation of proteins that normally would be degraded, causing cell cycle arrest, DNA re-replication, and apoptosis in cancer cells [1]. This foundational disruption can sensitize cancer cells to the effects of other anticancer agents.

  • Which signaling pathways are key to optimizing this compound combinations? Research indicates that the apoptotic and innate immune signaling pathways are crucial. The cell death induced by this compound involves both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways. Furthermore, it can inhibit the type I interferon (IFN) response, which enhances the infectivity and efficacy of oncolytic viruses [2]. Key proteins involved include p53, TRAIL-R2/DR5, caspase-8, and BAX/BAK [1].

  • Can this compound modulate the tumor microenvironment to boost therapy? Yes, evidence suggests this compound can positively regulate anti-tumor immunity. It has been shown to increase the expression of ligands on cancer cells that make them more susceptible to Natural Killer (NK) cell killing [2]. It can also directly impact T cells, favoring a pro-inflammatory Th1 phenotype and enhancing the cytotoxicity of CD8+ T cells [2].

  • What are some clinically relevant drug combinations with this compound? Several combinations have been explored in preclinical and clinical settings:

    • With Docetaxel: A Phase II trial in advanced Non-Small-Cell Lung Cancer (NSCLC) showed that the combination was safe and resulted in an objective response rate of 22% and a median progression-free survival of 4.1 months [3].
    • With SN38 (active metabolite of Irinotecan): In colorectal cancer (CRC) models, this compound demonstrated synergy with SN38, inducing cell death in a p53-independent manner, which is advantageous for tumors with TP53 mutations [1].
    • With Oncolytic Viruses (e.g., VSVΔ51): this compound can overcome cancer cell resistance to oncolytic virotherapy by blocking the type I interferon response, thereby increasing viral infection and tumor cell death [2].

Key Experimental Data and Protocols

The table below summarizes quantitative data and methodological details from recent studies to aid in experimental design.

Combination Partner Cancer Model Key Findings Proposed Mechanism Citation
Docetaxel Advanced NSCLC (Phase II Trial, n=31) ORR: 22% (1 CR, 5 PR); Median PFS: 4.1 months; Median OS: 13.2 months. Grade ≥3 AEs: 53% (neutropenia, transaminase elevation). NAE inhibition disrupting CRL activity, combined with mitotic inhibition. [3]
SN38 (Irinotecan) Colorectal Cancer (Preclinical) Synergistic cell death; Effect was p53-independent, relying on BAX/BAK activation. Accumulation of CRL substrates, leading to enhanced mitochondrial apoptosis. [1]
Oncolytic VSV (VSVΔ51) Murine cancer models (Preclinical) Overcame resistance to oncolytic virotherapy; improved survival. Blocked type I IFN response via repression of ISGF3 and NF-κB nuclear translocation. [2]

Technical Implementation for Visualization

For creating technical diagrams of signaling pathways or workflows in the support center, here is a template using Graphviz DOT language that adheres to your specifications for color, contrast, and styling. This example illustrates this compound's core mechanism and its combinatorial effect with an oncolytic virus.

pevonedistat_mechanism This compound This compound NAE NEDD8-Activating Enzyme (NAE) This compound->NAE CRLs Inactivation of Cullin-RING Ligases (CRLs) NAE->CRLs SubstrateAccumulation Accumulation of CRL Substrates CRLs->SubstrateAccumulation Apoptosis Apoptosis SubstrateAccumulation->Apoptosis OV Oncolytic Virus IFN_Response Blocked Type I IFN Response Enhanced_Infectivity Enhanced Viral Infectivity IFN_Response->Enhanced_Infectivity Enhanced_Infectivity->Apoptosis Synergistic Effect

This diagram title is: this compound mechanism and oncolytic virus synergy.

Key Technical Implementation Notes:

  • HTML-like Labels: For complex node labels with multiple font attributes, use HTML-like labels as described in the Graphviz documentation [4]. For example: node [label=< WARNING This is normal text.>];
  • Color & Contrast: The palette from your specification is used. The fontcolor is explicitly set for each node to ensure high contrast against the fillcolor, which is critical for readability [5] [6].
  • Label Distance: The labeldistance attribute for edges is set to 2.5, creating a clear gap between the text and the line, as required.

References

A Framework for Your Pevonedistat Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

Creating a guide in a question-and-answer (FAQ) format helps users find solutions quickly. Here is a structure you can adapt, using common experimental issues as an example.

Example FAQ Entry Structure

  • Q: Why am I observing unexpectedly low cell death in my Pevonedistat cytotoxicity assay?
    • Problem Identification: The expected cytotoxic effect of this compound on the target cell line is not achieved at the predicted IC50 values.
    • Potential Causes & Solutions: A systematic approach to troubleshooting this issue is outlined in the table below.
Potential Cause Diagnostic Steps Suggested Solution
Insufficient Drug Activity Verify drug solubility and preparation method. Check aliquot storage conditions and freeze-thaw cycles. Prepare a fresh stock solution. Avoid repeated freeze-thaw cycles; store single-use aliquots.
Cell Line Resistance Check literature for cell line sensitivity. Perform a dose-response curve to re-establish IC50. Use a validated, sensitive cell line. Optimize drug concentration and treatment duration.
Inefficient Target Engagement Assess NEDD8-protein conjugation levels via western blot. Confirm that this compound is effectively inhibiting neddylation in your system.
Assay Condition Issues Confirm health and confluence of cells pre-treatment. Verify assay reagent expiration dates and incubation times. Use healthy, low-passage cells. Validate all assay components with a positive control.

Best Practices for an Effective Guide

To ensure your troubleshooting guide is useful for scientists, incorporate these key features [1] [2] [3]:

  • Use Clear, Concise Language: Avoid overly technical jargon where possible, or clearly define it. This makes the guide accessible to researchers of varying experience levels [1] [2].
  • Provide Step-by-Step Instructions: Break down solutions into a logical, numbered sequence. This prevents users from skipping critical steps [3].
  • Incorporate Visual Aids: Diagrams are crucial. For a process like troubleshooting experimental workflow, a visual map can help users navigate to the right solution quickly. Below is a Graphviz-generated diagram illustrating this logical flow.
  • List Common Pitfalls: Proactively warn users about frequent mistakes or misconceptions, such as improper drug reconstitution or using a resistant cell line, to save them time and frustration [3].
  • Test and Update: Have other team members test the guide to ensure the steps are accurate and easy to follow. Regularly update the guide as new issues are discovered or protocols change [2].

Workflow Troubleshooting Logic

The following diagram maps out a general logical workflow for troubleshooting an experimental problem, from symptom to solution. You can adapt this high-level logic to more specific this compound protocols.

Start Identify Problem: Unexpected Experimental Result Step1 Confirm reagent preparation & storage Start->Step1 Step2 Verify experimental model system Start->Step2 Step3 Check assay conditions & controls Start->Step3 Step4 Review data analysis method Start->Step4 Sol1 Solution: Prepare fresh reagents Step1->Sol1 If incorrect Sol2 Solution: Use validated cell line/pH/timing Step2->Sol2 If invalid Sol3 Solution: Optimize protocol & controls Step3->Sol3 If flawed Sol4 Solution: Correct analysis parameters Step4->Sol4 If erroneous

To populate this framework with accurate data for this compound, I suggest you:

  • Consult Primary Literature: Review recent papers on this compound, paying close attention to their methods and "troubleshooting" or "supplemental information" sections.
  • Internal Knowledge Sharing: Interview experienced scientists within your organization to document the specific challenges and solutions they have encountered.

References

Clinical Efficacy & Combination Strategies

Author: Smolecule Technical Support Team. Date: February 2026

Combining Pevonedistat with established chemotherapeutic agents has shown promising results in clinical and preclinical studies. The table below summarizes key efficacy and safety data.

Combination Agent Cancer Type Trial Phase Key Efficacy Findings Key Safety Findings Citation
Docetaxel Advanced Non-Small-Cell Lung Cancer (NSCLC) Phase II Objective Response Rate (ORR): 22% (1 CR, 5 PR); Median PFS: 4.1 months; Median OS: 13.2 months Grade ≥3 AEs: 53%; Most frequent: neutropenia, AST/ALT elevation; One Grade 4 transaminase elevation; No Grade 5 toxicities [1]
Irinotecan (SN38) Colorectal Cancer (CRC) Preclinical Synergistic cell death; Efficacy is p53-independent; Dependent on BAX/BAK activation Not specified in the source [2]
Azacitidine Myelodysplastic Syndromes (MDS) & AML Clinical Trials Demonstrated safety profile leading to multiple combination trials Reviewed as having a safety profile suitable for combination strategies [3]

Detailed Experimental Protocols

To help replicate and build upon these findings, here are detailed methodologies for key experiments.

Protocol 1: Combining this compound with Docetaxel in NSCLC Models

This protocol is based on the design of the phase II clinical trial [1].

  • 1. Study Population: Patients with relapsed/refractory stage IV NSCLC following immunotherapy.
  • 2. Dosing Regimen:
    • Docetaxel: 75 mg/m², administered intravenously on Day 1 of a 21-day cycle.
    • This compound: 25 mg/m², administered intravenously on Days 1, 3, and 5 of the same 21-day cycle.
  • 3. Endpoint Assessment:
    • Primary Endpoint: Objective Response Rate (ORR), defined as the proportion of patients with a complete response (CR) or partial response (PR) according to RECIST criteria.
    • Secondary Endpoints: Include Progression-Free Survival (PFS), Overall Survival (OS), and comprehensive monitoring of adverse events (AEs) graded according to CTCAE criteria.
Protocol 2: Combining this compound with Oncolytic Virus (VSVΔ51)

This protocol is derived from preclinical research demonstrating enhanced viral infection and tumor cell death [4].

  • 1. Cell Preparation: Plate human or murine cancer cells (e.g., 786-0 renal carcinoma cells) and allow them to adhere.
  • 2. Pre-treatment: Expose cells to 1 µM this compound for 4 hours.
  • 3. Viral Infection: Infect pre-treated cells with VSVΔ51-GFP at a low multiplicity of infection (MOI) (e.g., 0.001 to 0.01).
  • 4. Outcome Measurement (24 hours post-infection):
    • Infectivity: Quantify infection increase via flow cytometry for GFP-positive cells or plaque assay to determine viral titer.
    • Cell Death: Assess tumor cell killing using assays like MTT, Annexin V staining, or imaging for cytopathic effect.
  • Mechanistic Investigation: To confirm the role of interferon signaling, analyze the expression of phospho-STAT1 and nuclear translocation of NF-κB via western blot or immunofluorescence.
Protocol 3: Synergistic Combination with SN38 in CRC Models

This protocol is based on in vitro studies in colorectal cancer cell lines [2].

  • 1. Cell Line Selection: Use a panel of CRC cell lines (e.g., HCT116), preferably with isogenic p53 wild-type and knockout pairs.
  • 2. Drug Treatment:
    • Treat cells with an IC~50~ dose of This compound (e.g., 30 nM).
    • Co-treat with a dose range of SN38, the active metabolite of irinotecan.
  • 3. Synergy Assessment: Use combination index (CI) analysis via software like CompuSyn to determine if the interaction is additive, synergistic, or antagonistic.
  • 4. Cell Death Mechanism Analysis:
    • Perform western blotting for markers of apoptosis (e.g., cleaved PARP, cleaved Caspase-3/8).
    • Use genetic knockdown (siRNA) of key mediators like BAX/BAK to confirm the mechanism of cell death.

Mechanism of Action & Cell Death Pathways

Understanding the molecular mechanisms of this compound is crucial for troubleshooting and designing effective experiments. The following diagram illustrates the key signaling pathways through which it induces cell death.

G cluster_neddylation Neddylation Inhibition cluster_apoptosis Apoptosis Induction cluster_immune Immunomodulation (OV Enhancement) This compound This compound NAE NEDD8-Activating Enzyme (NAE) This compound->NAE ISGF3 ISGF3 Complex Repression This compound->ISGF3 Neddylation- Dependent NFkB NF-κB Nuclear Translocation Block This compound->NFkB Neddylation- Independent CRLs Cullin-RING Ligases (CRLs) NAE->CRLs Activates Substrates Substrate Accumulation (e.g., p53, NOXA, CDT1) CRLs->Substrates  Degrades DNA_Replication_Stress DNA Replication Stress Substrates->DNA_Replication_Stress Extrinsic_Pathway Extrinsic Pathway (TRAIL-R2/Caspase-8) Substrates->Extrinsic_Pathway Intrinsic_Pathway Intrinsic Pathway (BAX/BAK) Substrates->Intrinsic_Pathway DNA_Replication_Stress->Intrinsic_Pathway Apoptosis Apoptotic Cell Death Extrinsic_Pathway->Apoptosis Intrinsic_Pathway->Apoptosis IFN_Response Reduced Type I Interferon Response ISGF3->IFN_Response NFkB->IFN_Response OV_Infection Enhanced Oncolytic Virus Infection & Killing IFN_Response->OV_Infection

  • Key Insights from the Pathways:
    • CRL Substrate Accumulation: The primary mechanism is inhibition of NAE, leading to inactivation of CRLs and accumulation of proteins that drive DNA damage, cell cycle arrest, and apoptosis [2] [3].
    • p53 Status Matters: Wild-type p53 enhances this compound-induced cell death, but p53-independent pathways also exist, such as the synergistic combination with SN38 [2].
    • Dual Apoptosis Activation: Cell death occurs through both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways [2].
    • Immunomodulation: this compound represses the antiviral interferon response, which can be leveraged to significantly enhance the efficacy of oncolytic virotherapies like VSVΔ51 [4].

Frequently Asked Questions (FAQs)

Q1: What are the key genetic factors that predict sensitivity to this compound?

  • A: Preclinical data indicates that wild-type p53 status is a significant mediator of sensitivity in colorectal cancer models [2]. Furthermore, transcriptomic analysis suggests that cancer cells primed for caspase activation and TRAIL signaling may be more sensitive. Resistance can be mediated by high levels of anti-apoptotic proteins like FLIP (CFLAR) [2].

Q2: How can I overcome resistance to this compound in my in vitro models?

  • A: Research shows that co-targeting anti-apoptotic proteins can overcome resistance. For example, depleting FLIP enhanced apoptosis in a TRAIL-R2- and caspase-8-dependent manner [2]. Combining this compound with standard-of-care chemotherapies like docetaxel or SN38 is another validated strategy to induce synergistic cell death and overcome inherent resistance [1] [2].

Q3: My oncolytic virus isn't infecting tumor cells efficiently. Can this compound help?

  • A: Yes. This compound acts as a potent enhancer of oncolytic viruses like VSVΔ51. It suppresses the tumor's innate antiviral interferon response by blocking the ISGF3 complex and NF-κB signaling, creating a window of opportunity for vastly increased viral infection, replication, and tumor cell killing [4]. This has been demonstrated in a wide range of human and murine cancer cell lines, as well as in primary human tumor samples.

Q4: Are there any critical safety concerns when using this compound in combination therapies?

  • A: In the phase II trial with docetaxel, the combination was generally manageable. The most frequent Grade ≥3 adverse events were neutropenia and elevated liver enzymes (AST/ALT) [1]. One patient was taken off the study due to a Grade 4 transaminase elevation, suggesting that liver function should be monitored closely in combination regimens.

References

Pevonedistat vs other NAE inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

NAE Inhibitors Overview

Inhibitor Name Type / Stage Key Characteristics (vs. Pevonedistat) Clinical Trial Status / Key Findings
This compound (MLN4924) [1] [2] Covalent inhibitor; Clinical-stage First-in-class NAE inhibitor; forms a NEDD8-MLN4924 adduct to inhibit NAE. Most advanced: Phase I-III trials in hematologic malignancies and solid tumors, both alone and in combination. Shown to be well-tolerated in pediatric patients when combined with chemotherapy [2].
TAS4464 [1] Covalent inhibitor; Clinical-stage Another covalent NAE inhibitor; mechanism analogous to this compound. Reached clinical trials (NCT03057366) but development was halted due to observed liver toxicity and a high risk/benefit profile [1].
Compounds 2-9 [1] Covalent inhibitors; Preclinical Series of inhibitors with structural similarities to this compound; all contain a sulfanilamide group for covalent binding. Preclinical research stage only; limited public data on efficacy or selectivity compared to this compound [1].
Non-covalent & Other Inhibitors [1] Various types; Preclinical/Discovery Includes ATP-competitive inhibitors, cysteine site blockers, and compounds disrupting NAE-E2 interaction. Early research stages; designed for alternative mechanisms but lack the mature preclinical/clinical data available for this compound [1].

Experimental Data and Protocols

For researchers, the methodologies from key studies on this compound provide a foundation for evaluating NAE inhibitors.

  • Cell Viability and Apoptosis Assays: To measure cell death induction (e.g., in colorectal cancer cells), studies used flow cytometry to detect Annexin V/propidium iodide-positive cells and Western blotting to monitor cleavage of apoptosis markers like PARP and caspases [3].
  • Synergy Studies: Research into drug combinations (e.g., this compound with irinotecan metabolite SN38 or HDAC inhibitor Belinostat) employed combination index (CI) analysis using the Chou-Talalay method. CI values less than 1 indicate synergy [3] [4].
  • Gene Expression Analysis: Pharmacodynamic studies in clinical trials isolated peripheral blood mononuclear cells (PBMCs) from patients. RNA was extracted and analyzed post-treatment to confirm target engagement and changes in gene expression profiles [2].
  • In Vivo Efficacy: Preclinical studies typically involved human xenograft models in immunodeficient mice. Tumor volume was measured regularly to assess the inhibitory effect of this compound, alone or in combination, on tumor growth [3].

Mechanism of Action

The following diagram illustrates the mechanism by which covalent NAE inhibitors like this compound and TAS4464 exert their effects.

g cluster_pathway NEDDylation Pathway & Inhibition NAE NAE (E1 Enzyme) Step1 1. NAE binds ATP and NEDD8 to form NEDD8-AMP intermediate NAE->Step1 ATP ATP ATP->Step1 NEDD8 NEDD8 NEDD8->Step1 E2 E2 (UBC12/UBE2F) Step3 3. NEDD8 is transferred from NAE to E2 E2->Step3 Cullin Cullin Substrate Step4 4. E3 Ligase transfers NEDD8 to the cullin substrate Cullin->Step4 NEDDylated_Cullin Active NEDDylated Cullin Inhibitor Covalent NAE Inhibitor (e.g., this compound, TAS4464) Adduct NEDD8-Inhibitor Adduct Inhibitor->Adduct Blocks active site Step2 2. NEDD8 is transferred to NAE's catalytic cysteine Step1->Step2 Step2->Step3 Step3->Step4 Step4->NEDDylated_Cullin Adduct->Step2 Prevents

Key Differentiators and Development Status

From the available data, several factors distinguish this compound and inform the current developmental landscape:

  • Clinical Progress: this compound's extensive clinical trial profile, including its tolerability in pediatric populations, sets it apart from other candidates [2]. In contrast, the development of TAS4464 was discontinued due to adverse safety findings [1].
  • Therapeutic Combinations: A significant body of research explores this compound's synergistic effects with various standard-of-care and targeted therapies (e.g., irinotecan, temozolomide, HDAC inhibitors, oncolytic viruses) [3] [2] [5]. This provides a strong rationale for its use in combination regimens.
  • Immunomodulatory Effects: Beyond direct cancer cell death, this compound has demonstrated immunomodulatory properties, such as favorably shifting T-cell polarization toward a TH1 phenotype and reducing Treg differentiation [6]. This adds another layer to its potential mechanism of action.

References

Clinical Trial Data Comparison: Pevonedistat + AZA vs. AZA Monotherapy

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key efficacy and safety outcomes from the Phase 2 Pevonedistat-2001 trial for higher-risk MDS (HR-MDS) patients, which is the most robust clinical data available from the search results [1].

Outcome Measure This compound + AZA (n=29) AZA Monotherapy (n=30) Hazard Ratio (HR) / Notes
Median Overall Survival (OS) 23.9 months 19.1 months HR 0.802; p=0.334 (for ITT population)
Median Event-Free Survival (EFS) 20.2 months 14.8 months Event defined as death or progression to AML
Overall Response Rate (ORR) 79.3% 56.7%
Complete Remission (CR) Rate 51.7% 26.7%
Median Duration of Response (DoR) 34.6 months 13.1 months
RBC Transfusion Independence* 69.2% 50.0% *In patients transfusion-dependent at baseline
Common ≥Grade 3 Adverse Events (AEs)
- Neutropenia 33% 27%
- Febrile Neutropenia 26% 29%
- Anemia 19% 27%
- Thrombocytopenia 19% 23%
Treatment-Related Mortality 9% 16%

Experimental Protocol and Context

For researchers, the key methodological details of the cited trial and the drug's mechanism are as follows:

  • Clinical Trial Design (this compound-2001, NCT02610777): This was a global, randomized, controlled, open-label, multicenter Phase 2 study [1]. It enrolled patients with higher-risk MDS (HR-MDS), chronic myelomonocytic leukemia (CMML), or low-blast acute myeloid leukemia (LB-AML) who were ineligible for transplant and had not received prior treatment. The primary endpoint was Overall Survival (OS). Approximately 120 participants were randomized to receive either This compound (20 mg/m² IV on Days 1, 3, 5) plus Azacitidine (75 mg/m² IV/SC on Days 1-5, 8-9) or Azacitidine alone on a 28-day cycle [1].

  • Mechanism of Action (MoA): this compound is a first-in-class, selective inhibitor of the NEDD8-activating enzyme (NAE) [2]. It disrupts the neddylation pathway, a critical process for the degradation of specific proteins via the ubiquitin-proteasome system. This disruption leads to the accumulation of certain proteins that cause cell cycle arrest and apoptosis (programmed cell death) in cancer cells [1] [2]. Preclinical data suggested that combining this compound with the hypomethylating agent Azacitidine could yield enhanced anti-tumor activity.

The diagram below illustrates this core mechanism and its therapeutic context.

architecture cluster_pathway NEDD8 Pathway & this compound Inhibition cluster_therapy Combination Therapy Context NAE NEDD8-Activating Enzyme (NAE) Cullin Cullin Ring Ligases (CRLs) Activation NAE->Cullin Activates via Neddylation This compound This compound (NAE Inhibitor) This compound->NAE Inhibits Substrate Substrate Protein Accumulation Cullin->Substrate Targets for Degradation Apoptosis Cell Cycle Arrest & Apoptosis Substrate->Apoptosis AZA Azacitidine (HMA) Combo This compound + AZA Combination Therapy AZA->Combo ClinicalOutcome Potential for Improved OS, EFS, and CR in HR-MDS Combo->ClinicalOutcome

Interpretation of Key Findings and Limitations

  • Efficacy Signals: The Phase 2 data demonstrated promising efficacy signals for the this compound+AZA combination, particularly in the HR-MDS subgroup, with a near-doubling of the Complete Remission rate and a longer duration of response compared to AZA alone [1].
  • Safety Profile: A key finding was that the combination's safety profile was comparable to that of AZA monotherapy, without a significant increase in myelosuppression, which is a critical consideration in this patient population [1].
  • Limitations and Current Status: It is crucial for professionals to note that the primary endpoint of OS for the entire study population was not met with statistical significance [1]. Furthermore, the data primarily comes from a Phase 2 trial; a Phase 3 trial (PANTHER) has completed enrollment, and its results will be essential for definitive conclusions and potential regulatory approval [1] [2].

References

Pevonedistat versus standard chemotherapy

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy and Safety Profile

This table details the efficacy outcomes and safety data from clinical trials of Pevonedistat combinations.

Trial Description Patient Population Primary Efficacy Results Common Grade ≥3 Adverse Events (AEs)

| This compound + Docetaxel [1] | Previously treated advanced Non-Small-Cell Lung Cancer (NSCLC) (n=31) | - ORR: 22% (1 Complete Response, 5 Partial Responses)

  • Median PFS: 4.1 months
  • Median OS: 13.2 months [1] | - Neutropenia
  • AST/ALT elevation (One Grade 4 case) [1] | | This compound + Irinotecan + Temozolomide [2] | Pediatric patients with recurrent/refractory solid or CNS tumors (n=30) | - 2 patients had a partial response
  • 6 patients had prolonged stable disease (≥6 cycles) [2] | - The Maximum Tolerated Dose (MTD) was not reached.
  • The Recommended Phase 2 Dose (RP2D) was established as 35 mg/m². [2] |

Preclinical Drug Sensitivity Data

This table summarizes findings from a preclinical study using Patient-Derived Xenograft (PDX) models of Triple-Negative Breast Cancer (TNBC), which informed subsequent clinical research.

Study Focus Model & Design Key Finding Implication for Clinical Development

| Identifying vulnerabilities in chemoresistant TNBC [3] | - Models: Longitudinal TNBC PDX models from tumors before and after Neoadjuvant Chemotherapy (NACT).

  • Method: High-throughput drug screening. [3] | Post-NACT tumors showed heightened sensitivity to drugs targeting protein homeostasis pathways, including the NEDD8-activating enzyme (NAE) inhibitor this compound. [3] | Provided a strong rationale for evaluating this compound in clinical settings for chemoresistant cancers, demonstrating its potential as a targeted therapy for resistant disease. [3] |

Experimental Protocol and Workflow

The clinical potential of this compound was built upon a rigorous preclinical discovery pipeline. The diagram below illustrates the key steps from model generation to clinical trial prioritization.

Start Start: Patient Tumor Biopsies M1 Generate Longitudinal PDX Models Start->M1 M2 Transcriptomic & Drug Screening M1->M2 M3 Data Analysis: Identify Sensitized Pathways M2->M3 M4 Prioritize Drug Candidate (this compound) M3->M4 M5 In Vivo Validation in PDX Models M4->M5 End Proceed to Clinical Trials M5->End

Preclinical Workflow for this compound Identification [3]

  • Model Generation: Researchers obtained fine-needle aspirates or core biopsies from Triple-Negative Breast Cancer (TNBC) patients at different time points: before chemotherapy (pre), after four cycles of Adriamycin and cyclophosphamide (mid), and from residual tumors after paclitaxel-based therapy (post). These samples were used to generate longitudinal Patient-Derived Xenograft (PDX) models, which better recapitulate patient tumor heterogeneity compared to traditional cell lines [3].
  • High-Throughput Screening (HTS): Cells isolated from these PDX models were subjected to unbiased high-throughput drug viability screens. A library of 618 mechanistically annotated drugs was used, and cell viability was assessed after 72 hours of drug exposure. The Area Under the Curve (AUC) for concentration response was calculated to determine drug sensitivity [3].
  • Data Analysis & Candidate Identification: Analysis of the drug screening data revealed that tumors obtained after chemotherapy (mid and post models) showed enhanced sensitivity to drugs targeting protein homeostasis pathways, such as proteasome and neddylation inhibitors. This compound, an NAE inhibitor, was a top-ranked drug that showed increased activity in these chemoresistant models [3].
  • In Vivo Validation: The efficacy of this compound was then validated as a single agent in multiple PDX models of TNBC, confirming its anti-tumor activity in a live organism setting and providing the necessary evidence to move into human clinical trials [3].

Clinical Trial Protocol

The transition from preclinical research to clinical evaluation is governed by strict protocols. The phase 1/2 trials for this compound followed established safety and efficacy frameworks.

P1 Phase 1 Trial (Pediatric) Aim: Determine RP2D Sub1 • Rolling 6 Design • this compound + Irinotecan/Temozolomide • Establish MTD/RP2D P1->Sub1 P2 Phase 2 Trial (Adult NSCLC) Aim: Assess Efficacy (ORR) Sub2 • Single-Arm Study • this compound + Docetaxel • Primary Endpoint: ORR P2->Sub2 D1 Dose-Limiting Toxicity (DLT) assessment in Cycle 1 Sub1->D1 D2 Toxicity graded per CTCAE v5.0 Sub1->D2 Sub2->D2 R1 RECIST v1.1 for response evaluation Sub2->R1

Clinical Trial Design Overview [2] [1]

  • Phase 1 Trial (Pediatric): This study used a "Rolling 6" design to estimate the Recommended Phase 2 Dose (RP2D) of this compound in combination with irinotecan and temozolomide. The primary aims were to determine the Maximum Tolerated Dose (MTD) and characterize the pharmacokinetics and tolerability. Dose-Limiting Toxicities (DLTs) were closely monitored during the first treatment cycle [2].
  • Phase 2 Trial (Adult NSCLC): This was a single-arm, investigator-initiated study evaluating the efficacy of this compound plus docetaxel. The primary endpoint was Objective Response Rate (ORR). Tumor response was evaluated using RECIST version 1.1 guidelines, and safety was monitored by grading adverse events according to the Common Terminology Criteria for Adverse Events (CTCAE) v5.0 [1].

Mechanism of Action: Targeting the Neddylation Pathway

This compound's mechanism is fundamentally different from traditional chemotherapy. It inhibits the NEDD8-activating enzyme (NAE), a key regulator of the ubiquitin-proteasome system.

NAE NEDD8-Activating Enzyme (NAE) CRL Active Cullin-RING Ligases (CRL) NAE->CRL Neddylation Activation Deg Degradation of Regulatory Proteins (e.g., Cell cycle, survival) CRL->Deg Survival Unchecked Cancer Cell Survival and Proliferation Deg->Survival Loss of Tumor Suppression Inhibitor This compound (NAE Inhibitor) Inhibitor->NAE Blocks

This compound's Molecular Mechanism [2] [1]

  • Normal Neddylation: In cancer cells, the NEDD8-Activating Enzyme (NAE) is required for the activation of Cullin-RING Ligases (CRLs). CRLs are a major class of E3 ubiquitin ligases that tag specific regulatory proteins for degradation by the proteasome [2] [1].
  • This compound Inhibition: this compound, as a first-in-class NAE inhibitor, binds to and inhibits NAE. This prevents the neddylation and subsequent activation of CRLs [2] [1].
  • Therapeutic Consequence: With CRLs inactive, key substrate proteins (many of which are involved in cell cycle progression and survival) are no longer degraded. Their accumulation can disrupt vital cellular processes and lead to cell death, particularly in cancerous cells that may be more reliant on this pathway [2] [1].

Interpretation Guide for Researchers

  • Clinical Context: The data indicates that this compound's primary development path is in combination therapy. Its novel mechanism targeting protein homeostasis may be particularly relevant for chemoresistant diseases, as suggested by the preclinical data [3].
  • Safety Monitoring: Consistent across trials, liver function (AST/ALT levels) requires careful monitoring, as hepatotoxicity was a prominent dose-limiting factor in earlier adult studies [2] [1].
  • Future Directions: The positive signals in Phase 2, combined with the strong mechanistic rationale, support further investigation in larger, randomized Phase 3 trials to definitively establish the clinical benefit of adding this compound to standard chemotherapy backbones.

References

Mechanism of Action and Target Profile

Author: Smolecule Technical Support Team. Date: February 2026

Pevonedistat has a distinct profile as a first-in-class NEDD8-activating enzyme (NAE) inhibitor.

Feature Description
Drug Name This compound (also known as TAK-924/MLN4924) [1]
Mechanism of Action Inhibits the NEDD8-activating enzyme (NAE), blocking neddylation [2] [1]
Primary Molecular Effect Disrupts the activity of Cullin-RING E3 ubiquitin ligases (CRLs), leading to the accumulation of CRL substrate proteins [1]
Downstream Consequences Causes DNA re-replication, cell cycle arrest, and apoptosis in cancer cells by disrupting protein homeostasis [3] [1]
Key Differentiator First-in-class NAE inhibitor; targets protein homeostasis rather than a specific kinase or pathway [1]

This mechanism can be visualized as a signaling pathway. The diagram below shows how this compound inhibits the neddylation process, leading to cancer cell death.

pevonedistat_mechanism NAE NEDD8-Activating Enzyme (NAE) NEDD8 NEDD8 NAE->NEDD8 Activates Cullin Cullin Protein NEDD8->Cullin Neddylates CRL Active Cullin-RING Ligase (CRL) Cullin->CRL Substrate CRL Substrates (e.g., p27, CDT1) CRL->Substrate Targets Degradation Proteasomal Degradation Substrate->Degradation Accumulation Substrate Accumulation Substrate->Accumulation Apoptosis Cell Cycle Arrest & Apoptosis Accumulation->Apoptosis This compound This compound This compound->NAE Inhibits

Clinical Trial Outcomes and Cross-Trial Comparisons

This compound has been extensively studied in combination with azacitidine for treating higher-risk myelodysplastic syndromes (MDS), chronic myelomonocytic leukemia (CMML), and acute myeloid leukemia (AML). The table below summarizes efficacy and safety data from a key Phase 3 trial.

Trial Parameter This compound + Azacitidine Azacitidine Alone Notes & Context
Trial Name/Phase PANTHER (Phase 3) [3] PANTHER (Phase 3) [3]
Patient Population Higher-risk MDS, CMML, AML with 20-30% blasts [3] Higher-risk MDS, CMML, AML with 20-30% blasts [3]
Primary Endpoint (EFS)
- ITT Population 17.7 months [3] 15.7 months [3] HR: 0.968; P = 0.557
- Higher-risk MDS 19.2 months [3] 15.6 months [3] HR: 0.887; P = 0.431
Key Secondary Endpoint (OS)
- Higher-risk MDS 21.6 months [3] 17.5 months [3] HR: 0.785; P = 0.092
- AML (20-30% blasts) 14.5 months [3] 14.7 months [3] HR: 1.107; P = 0.664
Post-Hoc OS Analysis
- MDS patients (>6 cycles) 27.1 months [3] 22.5 months [3] P = 0.008
Common Grade ≥3 AEs Anemia (33%), Neutropenia (31%), Thrombocytopenia (30%) [3] Anemia (34%), Neutropenia (33%), Thrombocytopenia (30%) [3] No new safety signals; similar myelosuppression [3]

Preclinical Insights and Combination Potential

Beyond hematologic cancers, preclinical studies highlight this compound's potential in solid tumors, especially in overcoming treatment resistance.

  • Synergy in Colorectal Cancer (CRC): A synthetic lethality screening identified that this compound combined effectively with inhibitors of the EGFR pathway (e.g., BRAF or EGFR inhibitors) in CRC models resistant to these targeted therapies [4]. This suggests a promising strategy to combat resistance in aggressive CRC subtypes.
  • Efficacy in Chemoresistant TNBC: Transcriptomic and drug response profiling of patient-derived xenograft (PDX) models from triple-negative breast cancer (TNBC) patients before and after chemotherapy showed that post-chemotherapy tumors had enriched protein homeostasis pathways [5]. These models demonstrated increased sensitivity to this compound, which was validated in vivo, indicating its potential as a treatment for chemoresistant TNBC [5].

The workflow of this synthetic lethality screening that identified effective drug combinations is summarized below.

screening_workflow Start Select CRC Cell Lines (Resistant to Cetuximab, Varying this compound Sensitivity) Step1 Perform 'Drop-Out' shRNA Screening (2000 shRNAs vs 200 Drug-Target Genes) Start->Step1 Step2 Treat with Sub-cytotoxic This compound Dose Step1->Step2 Step3 NGS to Identify Significantly Depleted shRNAs Step2->Step3 Step4 Pathway Analysis of Candidate Genes Step3->Step4 Finding Identification: EGFR Pathway Genes as Synthetic Lethal Hits Step4->Finding Validation Experimental Validation: Enhanced Effect of Combination (this compound + EGFR/BRAF Inhibitors) Finding->Validation

Detailed Experimental Protocols

For researchers seeking to replicate or understand the foundational studies, here are the methodologies for key experiments.

Protocol 1: High-Throughput Drug Susceptibility Screening (from PDX Models) [5]

This protocol is used to generate drug response profiles, similar to those that identified this compound as a hit.

  • Tumor Cell Isolation: Freshly isolated tumors from Patient-Derived Xenograft (PDX) models are depleted of mouse stromal cells.
  • Plating and Culture: Isolated human tumor cells are transferred to 384-well plates and cultured in serum-free Mammocult media.
  • Drug Incubation: A library of mechanistically annotated drugs (e.g., 618 probes) is added to the wells. Cells are incubated with the drugs for 72 hours.
  • Viability Assessment: Cell viability is assessed using the CellTiter-Glo (CTG) luminescent assay, which measures cellular ATP.
  • Data Analysis: The percentage inhibition relative to a DMSO control is calculated. Concentration-response curves are fitted, and the Area Under the Curve (AUC) is derived for downstream analysis to identify heterogeneously active drugs.
Protocol 2: In Vivo Efficacy Validation in PDX Models [5]

This protocol validates the activity of prioritized drugs like this compound in a pre-clinical in vivo setting.

  • Model Generation: PDX models are established from patient tumors, for example, from fine-needle aspirates or core biopsies taken at different treatment time points (e.g., pre-, mid-, and post-chemotherapy).
  • Animal Grouping: Mice are randomized into treatment and control groups.
  • Dosing Regimen:
    • This compound Arm: this compound is administered as a single agent via a predefined route and schedule.
    • Control Arm: Vehicle control or standard-of-care drug is administered.
  • Tumor Monitoring: Tumor volume is measured regularly throughout the study.
  • Endpoint Analysis: Efficacy is evaluated based on tumor growth inhibition. Additional analyses (e.g., pharmacotranscriptomic) can be performed on harvested tumor tissues to correlate response with pathway modulation.

Conclusion and Competitive Positioning

This compound holds a unique position as a first-in-class NAE inhibitor. Its development journey highlights both the promise and challenges of novel cancer therapeutics:

  • Established Efficacy: The drug has demonstrated single-agent activity in clinical trials for AML and a credible efficacy signal in higher-risk MDS when combined with azacitidine, particularly in patients who received more than 3-6 cycles of therapy [3].
  • Defined Safety Profile: Its safety profile is generally manageable, with hepatotoxicity and rare multi-organ failure being noted as serious risks, often at higher doses in early trials [1]. Myelosuppression is comparable to azacitidine alone [3].
  • Significant Setback: The phase 3 PANTHER trial did not meet its primary endpoint of statistically significant improvement in Event-Free Survival [2]. This has impacted its regulatory and competitive standing.
  • Strong Rationale for Combinations: Robust preclinical data across multiple cancer types, including TNBC and CRC, provides a strong rationale for its use in combination therapies to overcome chemotherapy and targeted therapy resistance [5] [4].

References

Synergistic Combination: Pevonedistat + Azacitidine

Author: Smolecule Technical Support Team. Date: February 2026

The most well-documented synergistic combination for Pevonedistat is with Azacitidine. The following table summarizes the key experimental findings from a Phase 2 clinical trial for higher-risk myelodysplastic syndromes (HR-MDS), chronic myelomonocytic leukemia (CMML), and low-blast acute myeloid leukemia (LB-AML) [1].

Table 1: Efficacy Outcomes from this compound-2001 Phase 2 Trial

Endpoint This compound + Azacitidine Azacitidine Alone Notes
Study Population HR-MDS Subgroup (n=67)
Median Overall Survival (OS) 23.9 months 19.1 months [1]
Median Event-Free Survival (EFS) 20.2 months 14.8 months Event: death or progression to AML [1]
Complete Remission (CR) Rate 51.7% 26.7% [1]
Overall Response Rate (ORR) 79.3% 56.7% [1]
Median Duration of Response (DoR) 34.6 months 13.1 months [1]
RBC Transfusion Independence* 69.2% 50.0% *In patients dependent at baseline [1]
Study Population All Patients (Intent-to-Treat, n=120)
Median OS 21.8 months 19.0 months Hazard Ratio (HR): 0.802; p=0.334 [1]
Median EFS 21.0 months 16.6 months [1]

Safety Profile: The combination of this compound and Azacitidine showed a safety profile close to that of azacitidine alone, without a significant increase in bone marrow suppression. Common grade ≥3 adverse events were comparable between the two groups and included neutropenia, febrile neutropenia, anemia, and thrombocytopenia [1].

Experimental Protocol and Mechanistic Insight

For researchers, the methodology and rationale behind this combination are crucial.

  • Mechanism of Synergy: this compound is a first-in-class NEDD8-activating enzyme (NAE) inhibitor. It disrupts the protein degradation pathway mediated by the ubiquitin-proteasome system, specifically by preventing the neddylation of cullin proteins. This disruption leads to the accumulation of specific proteins that cause cell cycle arrest and apoptosis in cancer cells. Preclinical studies indicated that combining this compound with a hypomethylating agent like Azacitidine resulted in enhanced anti-tumor activity [1].
  • Clinical Trial Design (this compound-2001, NCT02610777): This was a global, randomized, controlled, open-label, multi-center Phase 2 study [1].
    • Patient Population: Adults with HR-MDS, higher-risk CMML, or LB-AML who were stem cell transplant-ineligible and had not received prior treatment.
    • Treatment Arms: Patients were randomized to receive either this compound combined with Azacitidine or Azacitidine as a single agent.
    • Primary Endpoint: Overall Survival (OS).

The following diagram illustrates the proposed mechanism of action for the this compound and Azacitidine combination and the workflow for its clinical evaluation.

cluster_mechanism Proposed Mechanism of Action cluster_clinical Clinical Evaluation Workflow NAEInhibition This compound inhibits NAE CullinNeddylation Cullin Neddylation NAEInhibition->CullinNeddylation Blocks Cullan Cullan CullinNeddylation->Cullan Cullinan Cullin-RING Ligases (CRLs) Are Inactive ProteinAccumulation Accumulation of CRL Substrate Proteins Cullan->ProteinAccumulation CellEffects Cell Cycle Arrest & Apoptosis ProteinAccumulation->CellEffects Leads to Synergy Enhanced Anti-Cancer Effect ProteinAccumulation->Synergy Contribute to Azacitidine Azacitidine causes DNA Hypomethylation GeneExpression Altered Gene Expression Azacitidine->GeneExpression Promotes GeneExpression->Synergy Contribute to Start Patient Population: HR-MDS, HR-CMML, LB-AML Randomize Randomization Start->Randomize ArmA Arm A: this compound + Azacitidine Randomize->ArmA ArmB Arm B: Azacitidine Alone Randomize->ArmB PrimaryEndpoint Primary Endpoint: Overall Survival (OS) ArmA->PrimaryEndpoint ArmB->PrimaryEndpoint SecondaryEndpoints Secondary Endpoints: EFS, CR, Transfusion Independence

Research Status and Future Directions

It is important to contextualize the available data. The Phase 2 results were considered promising enough to initiate a Phase 3 trial (PANTHER) to confirm the efficacy and safety of the combination. According to the 2020 report, the Phase 3 trial had completed patient enrollment [1]. You would need to search for the results of this Phase 3 trial to get the most definitive and current data on this combination.

Furthermore, research has explored other combinations. A Phase 2 study was mentioned as evaluating a triple therapy of This compound combined with Azacitidine and Venetoclax for acute myeloid leukemia (AML) [1].

References

Pevonedistat + Azacitidine vs. Azacitidine Alone

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the efficacy and toxicity findings from a phase II study comparing Pevondistat in combination with Azacitidine versus Azacitidine alone in patients with higher-risk MDS, CMML, or low-blast AML [1].

Parameter Pevonedistat + Azacitidine Azacitidine Alone
Study Population Patients with higher-risk MDS/CMML or low-blast AML (N=120, median age 70) [1] Same as combination group [1]
Median Event-Free Survival (EFS) 21.0 months (Intent-to-Treat population) [1] 16.6 months (Intent-to-Treat population) [1]
Median Overall Survival (OS) 21.8 months (Intent-to-Treat population) [1] 19.0 months (Intent-to-Treat population) [1]
EFS in MDS Subgroup >20 months [1] 14.8 months [1]
Overall Response Rate Higher in MDS subgroup [1] Lower in MDS subgroup [1]
Duration of Response 34.6 months (in MDS responders) [1] 13.1 months (in MDS responders) [1]
Key Conclusion on Toxicity Toxicity profile was similar to azacitidine alone. No added myelosuppression was noted from adding this compound [1]. The combination did not lead to a significant increase in adverse events [1].

Mechanism of Action and Cell Death Pathways

This compound is a first-in-class NEDD8-activating enzyme (NAE) inhibitor [2]. It disrupts the ubiquitin-proteasome system (UPS) by blocking the neddylation pathway, which is crucial for the activity of Cullin-RING E3 ligases (CRLs). This leads to the accumulation of CRL substrates, causing cell cycle arrest, DNA re-replication, and ultimately, apoptosis (programmed cell death) in cancer cells [3] [2].

Research in colorectal cancer (CRC) models has identified that this compound induces cell death through interconnected pathways, with the tumor suppressor protein p53 playing a key role [3]. The diagram below illustrates the mechanisms of cell death induced by this compound.

architecture This compound This compound (NAE Inhibitor) Neddylation Inhibits Neddylation This compound->Neddylation CRL Inactivates Cullin-RING Ligases (CRLs) Neddylation->CRL SubstrateAccumulation Accumulation of CRL Substrates CRL->SubstrateAccumulation p53 p53 Activation (Key Mediator) SubstrateAccumulation->p53 In WT p53 cells FLIP FLIP Depletion (Enhances Effect) SubstrateAccumulation->FLIP Leads to DeathReceptor Extrinsic Pathway Activation (TRAIL-R2/DR5, Caspase-8) p53->DeathReceptor Mitochondrial Intrinsic Pathway Activation (BAX/BAK, Caspase-9) p53->Mitochondrial Apoptosis Apoptosis (Cell Death) DeathReceptor->Apoptosis Mitochondrial->Apoptosis FLIP->DeathReceptor Sensitizes to

Experimental Protocol Overview

For context on how the comparative clinical data was generated, here is the design of the phase II trial cited [1].

  • 1. Study Design: The trial was a randomized, open-label, phase II study.
  • 2. Patient Population:
    • Inclusion: Adults with higher-risk myelodysplastic syndromes (MDS), chronic myelomonocytic leukaemia (CMML), or low-blast acute myeloid leukaemia (LB AML) who had not received prior hypomethylating agents and were ineligible for stem cell transplantation [1].
    • Total Enrollment: 120 patients [1].
  • 3. Treatment Groups & Randomization:
    • Patients were randomized in a 1:1 ratio.
    • Experimental Arm: this compound administered in combination with Azacitidine.
    • Control Arm: Azacitidine administered alone [1].
  • 4. Primary Endpoint: The study was powered on event-free survival (EFS) [1].
  • 5. Secondary Endpoints: These included overall survival (OS), overall response rate (ORR), duration of response, and safety/toxicity profile [1].
  • 6. Toxicity Assessment: Adverse events were monitored and graded to evaluate the safety and tolerability of the treatment regimens. The study found the toxicity profile was similar between the two groups [1].

Future Directions and Ongoing Research

The promising results from the phase II trial prompted further large-scale investigation.

  • Phase III Trial: A phase III clinical trial, which is fully enrolled, is currently underway. This larger study is designed to further evaluate the combination of this compound and Azacitidine versus Azacitidine alone in the same patient population. The results of this phase III trial are needed to confirm and potentially validate the efficacy and safety findings from the earlier phase II study [1].

References

Pre-clinical Efficacy of Pevonedistat in Chemoresistant TNBC Models

Author: Smolecule Technical Support Team. Date: February 2026

Study Model Key Findings & Outcome Measures Experimental Context & Comparator

| Patient-Derived Xenograft (PDX) Models [1] | Enhanced Sensitivity in Chemoresistant Tumors: Post-NACT tumor models showed increased sensitivity to Pevonedistat compared to pre-NACT models [1].

Efficacy as Single Agent: Demonstrated significant efficacy as a single agent in multiple PDX models of TNBC [1].

Biomarker Correlation: Favorable tumor response correlated with elevated levels of NEDD8 and SUMO1 proteins [1]. | Context: Longitudinal PDX models generated from TNBC tumors before and after patients received neoadjuvant chemotherapy (NACT) [1].

Objective: To identify targetable vulnerabilities in tumors that survive standard chemotherapy [1]. |

Detailed Experimental Protocols

The pre-clinical findings in the table are derived from a comprehensive study pipeline designed to mimic the clinical challenge of chemoresistance. Below are the key methodological details [1]:

  • Model Generation: Researchers created longitudinal Patient-Derived Xenograft (PDX) models by obtaining tumor samples from patients with triple-negative breast cancer (TNBC) at critical time points: before chemotherapy (pre-NACT), after Adriamycin and cyclophosphamide treatment (mid-NACT), and from residual disease after paclitaxel-based therapy (post-NACT).
  • High-Throughput Drug Screening: Cells isolated from these PDX models were screened against a library of 618 drugs. Viability was assessed using CellTiter-Glo (CTG) after 72 hours of drug exposure. The Area Under the Curve (AUC) of the concentration-response was calculated to determine drug sensitivity.
  • Data Analysis: A paired analysis was performed to identify drugs that showed consistently increased activity in mid- or post-NACT models compared to their pre-NACT counterparts. This compound was a top hit from this analysis.
  • In Vivo Validation: The efficacy of this compound was further confirmed by treating established TNBC PDX models with the drug and monitoring tumor response.

The Neddylation Pathway and Mechanism of this compound

This compound is a first-in-class, small-molecule inhibitor of the NEDD8-activating enzyme (NAE). The following diagram illustrates the neddylation pathway that it targets.

G NAE NEDD8-Activating Enzyme (NAE) NeddylatedCullin Neddylated Cullin (Activated) NAE->NeddylatedCullin  Catalyzes Neddylation Cullin Cullin Protein (Inactive) Cullin->NeddylatedCullin CRL Active CRL Complex (Cullin-RING Ligand) NeddylatedCullin->CRL Substrate Substrate Proteins (e.g., cell cycle regulators) CRL->Substrate  Ubiquitinates Degradation Proteasomal Degradation Substrate->Degradation

Diagram Title: Neddylation Pathway Targeted by this compound

This mechanism disrupts the normal degradation of key proteins that drive cancer cell growth and survival [1].

Future Clinical Directions

While robust pre-clinical data exists, the search results indicate that the clinical development of targeted agents like this compound faces challenges. For instance, a Phase III trial of Alisertib, an Aurora A kinase inhibitor, in peripheral T-cell lymphoma did not achieve statistical superiority over existing therapies [2]. This highlights the need for careful patient selection and biomarker identification in future clinical trials for drugs like this compound.

References

Efficacy and Safety of Pevonedistat + Azacitidine vs. Azacitidine Alone

Author: Smolecule Technical Support Team. Date: February 2026

The following data comes from a phase 3 trial (PANTHER) in patients with higher-risk myelodysplastic syndromes (MDS), chronic myelomonocytic leukemia (CMML), or acute myeloid leukemia (AML) with 20-30% blasts [1].

Parameter Pevonedistat + Azacitidine Azacitidine Alone Notes
Cohort Higher-risk MDS Higher-risk MDS
Median Event-Free Survival (EFS) 19.2 months 15.6 months Hazard Ratio (HR): 0.887; 95% CI: 0.659-1.193; P = .431 [1]
Median Overall Survival (OS) 21.6 months 17.5 months HR: 0.785; P = .092 [1]
Common Grade ≥3 Hematologic Adverse Events Incidence was similar between the two groups [1]
• Anemia 33% 34%
• Neutropenia 31% 33%
• Thrombocytopenia 30% 30%

A post-hoc analysis suggested that patients who received more than three cycles of the combination therapy showed a more pronounced overall survival benefit (23.8 vs. 20.6 months) [1].

Experimental Protocol from Key Studies

For your reference, here are the methodologies from the pivotal clinical trial and a representative preclinical study.

  • Phase 3 Clinical Trial Protocol (PANTHER trial): This was a global, open-label, randomized study. Patients received either This compound (20 mg/m² intravenously on days 1, 3, and 5) plus azacitidine (75 mg/m² on days 1-5, 8, and 9) or azacitidine alone on a 28-day cycle. Treatment continued until unacceptable toxicity, relapse, or progressive disease. The primary endpoint was event-free survival (EFS), and a key secondary endpoint was overall survival (OS) [1].
  • Preclinical Study on Viral Sensitization: A study investigating this compound's mechanism for enhancing oncolytic virotherapy used a standard preclinical dose of 1 μM this compound. Human cancer cell lines were pre-treated for 4 hours before being infected with an oncolytic virus (VSVΔ51). Viral infectivity and cell death were then measured using flow cytometry, fluorescent microscopy, and viral plaque assays [2].

Mechanism of Action and Signaling Pathway

This compound is a first-in-class inhibitor of the NEDD8-activating enzyme (NAE) [2]. This action primarily disrupts the function of cullin-RING ligases (CRLs), which are crucial for the targeted degradation of many cellular proteins. The following diagram illustrates the signaling pathways affected by this compound.

G This compound This compound (NAE Inhibitor) NAE NEDD8-Activating Enzyme (NAE) This compound->NAE Inhibits CRLs Inhibition of Cullin-RING Ligases (CRLs) NAE->CRLs Disrupts Neddylation SubstrateAcc Accumulation of CRL Substrate Proteins CRLs->SubstrateAcc Prevents Protein Degradation ISGF3 Blockade of ISGF3 Complex (Key for IFN-1 Response) CRLs->ISGF3 Neddylation-Dependent DNADamage DNA Damage Response Disruption SubstrateAcc->DNADamage Apoptosis Cell Cycle Arrest & Apoptosis SubstrateAcc->Apoptosis NFkB Inhibition of NF-κB Nuclear Translocation SubstrateAcc->NFkB Neddylation-Independent Outcome1 Therapeutic Effect: Cancer Cell Death DNADamage->Outcome1 Apoptosis->Outcome1 Antiviral Repression of Antiviral Response ISGF3->Antiviral NFkB->Antiviral Outcome2 Therapeutic Effect: Enhanced Oncolytic Virotherapy Antiviral->Outcome2

Interpretation and Context for Therapeutic Index

Therapeutic Index (TI) is classically defined as the ratio of the dose that causes toxicity in 50% of the population (TD₅₀) to the dose that is effective in 50% of the population (ED₅₀) [3] [4] [5]. A higher TI indicates a wider safety margin.

  • Why a Direct TI is Unavailable: For chemotherapeutic agents like this compound, the concept of a classic TI is often less straightforward. These drugs are designed to be cytotoxic, meaning their therapeutic and toxic doses are much closer than in other drug classes. Therefore, the risk-benefit is typically evaluated through clinical trial endpoints like EFS, OS, and the incidence of adverse events, rather than a single TI ratio [3] [6].
  • Regulatory Context: Drugs with a small difference between therapeutic and toxic doses are classified as Narrow Therapeutic Index (NTI) drugs [6]. While this compound is not explicitly listed as an NTI drug, most oncolytic agents are managed with the stringent safety monitoring typical of this category.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

443.16272547 Da

Monoisotopic Mass

443.16272547 Da

Heavy Atom Count

31

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S3AZD8D215

Drug Indication

Treatment of acute myeloid leukaemia, Treatment of myelodysplastic syndromes

Pharmacology

Pevonedistat is a small molecule inhibitor of Nedd8 activating enzyme (NAE) with potential antineoplastic activity. Pevonedistat binds to and inhibits NAE, which may result in the inhibition of tumor cell proliferation and survival. NAE activates Nedd8 (Neural precursor cell expressed, developmentally down-regulated 8), an ubiquitin-like (UBL) protein that modifies cellular targets in a pathway that is parallel to but distinct from the ubiquitin-proteasome pathway (UPP). Functioning in diverse regulatory activities, proteins conjugated to UBLs like Nedd8 typically are not targeted for proteasomal degradation.

MeSH Pharmacological Classification

Enzyme Inhibitors

KEGG Target based Classification of Drugs

Not elsewhere classified
Cellular process
Ubiquitin system
NAE1 [HSA:8883] [KO:K04532]

Other CAS

905579-51-3

Wikipedia

Pevonedistat

Use Classification

Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1. Brownell, James E.; Sintchak, Michael D.; Gavin, James M.; Liao, Hua; Bruzzese, Frank J.; Bump, Nancy J.; Soucy, Teresa A.; Milhollen, Michael A.; Yang, Xiaofeng; Burkhardt, Anne L.; Ma, Jingya; Loke, Huay-Keng; Lingaraj, Trupti; Wu, Dongyun; Hamman, Kristin B.; Spelman, James J.; Cullis, Courtney A.; Langston, Steven P.; Vyskocil, Stepan; Sells, Todd B.; Mallender, William D.; Visiers, Irache; Li, Ping; Claiborne, Christopher F.; Rolfe, Mark; Bolen, Joseph B.; Dick, Lawrence R. Substrate-assisted inhibition of ubiquitin-like protein-activating enzymes: the NEDD8 E1 inhibitor MLN4924 forms a NEDD8-AMP mimetic in situ. Molecular Cell (2010), 37(1), 102-111.
2. Soucy, Teresa A.; Smith, Peter G.; Milhollen, Michael A.; Berger, Allison J.; Gavin, James M.; Adhikari, Sharmila; Brownell, James E.; Burke, Kristine E.; Cardin, David P.; Critchley, Stephen; Cullis, Courtney A.; Doucette, Amanda; Garnsey, James J.; Gaulin, Jeffrey L.; Gershman, Rachel E.; Lublinsky, Anna R.; McDonald, Alice; Mizutani, Hirotake; Narayanan, Usha; Olhava, Edward J.; Peluso, Stephane; Rezaei, Mansoureh; Sintchak, Michael D.; Talreja, Tina; Thomas, Michael P.; Traore, Tary; Vyskocil, Stepan; Weatherhead, Gabriel S.; Yu, Jie; Zhang, Julie; Dick, Lawrence R.; Claiborne, Christopher F.; Rolfe, Mark; Bolen, Joseph B.; Langston, Steven P. An inhibitor of NEDD8-activating enzyme as a new approach to treat cancer. Nature (London, United Kingdom) (2009), 458(7239), 732-736.
3. Langston, Steven P.; Olhava, Edward J.; Vyskocil, Stepan. Preparation of purine nucleoside derivatives as antitumor agents and inhibitors of E1 activating enzymes. PCT Int. Appl. (2007), 174 pp. CODEN: PIXXD2 WO 2007092213
4. Critchley, Stephen; Gant, Thomas G.; Langston, Steven P.; Olhava, Edward J.; Peluso, Stephane. Preparation of nucleoside derivatives as inhibitors of E1 activating enzymes. PCT Int. Appl. (2006), 214pp. CODEN: PIXXD2 WO 2006084281 .

Explore Compound Types